molecular formula C12H30O3Si2 B1333160 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane CAS No. 5931-17-9

1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane

Cat. No.: B1333160
CAS No.: 5931-17-9
M. Wt: 278.53 g/mol
InChI Key: OWJKJLOCIDNNGJ-UHFFFAOYSA-N
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Description

1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane is a useful research compound. Its molecular formula is C12H30O3Si2 and its molecular weight is 278.53 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[[4-hydroxybutyl(dimethyl)silyl]oxy-dimethylsilyl]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H30O3Si2/c1-16(2,11-7-5-9-13)15-17(3,4)12-8-6-10-14/h13-14H,5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJKJLOCIDNNGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCCO)O[Si](C)(C)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377681
Record name 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane
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Molecular Weight

278.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5931-17-9
Record name 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5931-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-bis(4-hydroxybutyl)tetramethyldisiloxane, a versatile organosilicon compound. It details a common and efficient synthesis method, outlines its key physicochemical properties, and provides a thorough characterization, including spectroscopic data. This document is intended to serve as a valuable resource for professionals in research, development, and pharmaceutical sciences who are interested in the applications of this unique disiloxane.

Introduction

This compound is a linear siloxane bearing a hydroxyl group at the terminus of each of its two butyl chains. This bifunctional nature, combining the flexibility and stability of a siloxane backbone with the reactivity of primary alcohols, makes it a valuable building block in various fields. Its applications span from polymer chemistry, where it can be used as a chain extender or to introduce siloxane segments into polymers like polyurethanes, to materials science and biomedical applications, including in the formulation of adhesives, sealants, coatings, and as a component in drug delivery systems.[1]

Synthesis

The most prevalent and efficient method for the synthesis of this compound is the platinum-catalyzed hydrosilylation of 3-buten-1-ol with 1,1,3,3-tetramethyldisiloxane. This reaction involves the addition of the Si-H bonds of the disiloxane across the carbon-carbon double bonds of the butenol.

Reaction Scheme

The overall reaction is as follows:

G cluster_products Product TMDS 1,1,3,3-Tetramethyldisiloxane Catalyst Karstedt's Catalyst Butenol 3-Buten-1-ol (2 eq.) Product This compound Catalyst->Product

Caption: Hydrosilylation of 3-buten-1-ol with 1,1,3,3-tetramethyldisiloxane.

Experimental Protocol

Materials:

  • 1,1,3,3-tetramethyldisiloxane (TMDS)

  • 3-buten-1-ol

  • Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution, e.g., in xylene)

  • Toluene (anhydrous)

  • Activated carbon

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with 1,1,3,3-tetramethyldisiloxane and anhydrous toluene. The system is flushed with nitrogen.

  • Catalyst Addition: A catalytic amount of Karstedt's catalyst solution (typically 5-10 ppm of platinum relative to the reactants) is added to the stirred solution.

  • Addition of Alkene: 3-Buten-1-ol is added dropwise from the dropping funnel to the reaction mixture at a rate that maintains a controlled exothermic reaction. The reaction temperature is typically maintained between 40-60 °C.

  • Reaction Monitoring: The progress of the reaction can be monitored by FT-IR spectroscopy by observing the disappearance of the Si-H stretching band (around 2120 cm⁻¹) from 1,1,3,3-tetramethyldisiloxane.

  • Work-up: Once the reaction is complete, the mixture is cooled to room temperature. Activated carbon is added to the solution to remove the platinum catalyst, and the mixture is stirred for several hours before being filtered.

  • Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure this compound as a colorless liquid.

Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₁₂H₃₀O₃Si₂[1]
Molecular Weight 278.54 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Density 0.93 - 0.94 g/mL at 25 °C[2][3]
Boiling Point 148-150 °C at 2 mmHg; 185 °C at 5 mmHg[1][2]
Refractive Index (n²⁰/D) 1.4526[2]
Flash Point 110 °C[2]
Solubility Soluble in many organic solvents.

Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

  • ¹H NMR: A ¹H NMR spectrum of the compound, designated as BHBTMDS, has been reported.[4] The spectrum would be expected to show characteristic signals for the methyl groups attached to the silicon atoms, as well as the methylene protons of the butyl chains and the hydroxyl protons.

  • ¹³C NMR: The ¹³C NMR spectrum would provide distinct signals for the different carbon environments in the molecule, including the methyl carbons and the four unique methylene carbons of the butyl chains.

  • ²⁹Si NMR: A ²⁹Si NMR spectrum would show a single resonance, confirming the symmetric nature of the disiloxane.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the key functional groups present in the molecule.

Expected Characteristic IR Absorptions:

Wavenumber (cm⁻¹)Assignment
3600-3200 (broad)O-H stretching (hydroxyl)
2960-2850C-H stretching (alkyl)
1260Si-CH₃ symmetric deformation
1100-1000 (strong)Si-O-Si stretching
800Si-C stretching

The disappearance of the Si-H stretching band around 2120 cm⁻¹ from the starting material, 1,1,3,3-tetramethyldisiloxane, is a key indicator of a successful hydrosilylation reaction.

Logical Relationships and Workflows

The synthesis and characterization of this compound follow a logical workflow.

G cluster_synthesis Synthesis cluster_characterization Characterization Reactants 1,1,3,3-Tetramethyldisiloxane + 3-Buten-1-ol Hydrosilylation Hydrosilylation (Karstedt's Catalyst) Reactants->Hydrosilylation Workup Catalyst Removal (Activated Carbon) Hydrosilylation->Workup Purification Vacuum Distillation or Column Chromatography Workup->Purification Product Pure 1,3-Bis(4-hydroxybutyl) tetramethyldisiloxane Purification->Product NMR NMR Spectroscopy (¹H, ¹³C, ²⁹Si) Product->NMR FTIR FTIR Spectroscopy Product->FTIR Analysis Structural Confirmation & Purity Assessment NMR->Analysis FTIR->Analysis

Caption: Workflow for the synthesis and characterization of the target molecule.

Conclusion

This technical guide has provided a detailed overview of the synthesis, properties, and characterization of this compound. The hydrosilylation of 3-buten-1-ol with 1,1,3,3-tetramethyldisiloxane using a platinum catalyst stands as an effective method for its preparation. The unique combination of a flexible siloxane backbone and reactive hydroxyl end-groups makes this compound a versatile tool for researchers in polymer chemistry, materials science, and drug development. The data and protocols presented herein are intended to facilitate further research and application of this valuable organosilicon compound.

References

1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane

This technical guide provides a comprehensive overview of this compound, a versatile organosiloxane compound. It is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its chemical identity, properties, synthesis, and applications.

Chemical Structure and IUPAC Name

This compound is a siloxane molecule characterized by a central disiloxane backbone with two methyl groups attached to each silicon atom. Each silicon atom is also connected to a hydroxybutyl group.

  • Chemical Structure:

  • IUPAC Name: 4,4'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis(butan-1-ol)

  • Synonym: 5,5,7,7-TETRAMETHYL-6-OXA-5,7-DISILAUNDECAN-1,11-DIOL[1][2]

  • CAS Number: 5931-17-9[1][3][4]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, compiled from various sources.

PropertyValueSource(s)
Molecular Formula C₁₂H₃₀O₃Si₂[1][3][4]
Molecular Weight 278.54 g/mol [1][3][4]
Appearance Colorless clear liquid[3][4]
Density 0.93 - 0.94 g/mL[1][3][4]
Boiling Point 185 °C @ 5 mmHg148-150 °C @ 2 mmHg[1][3]
Refractive Index (n20D) 1.45 - 1.4526[1][3]
Flash Point 110 °C[1]
Purity ≥ 92% - >96% (GC)[1][3]
Hydrolytic Sensitivity No reaction with water under neutral conditions[1]

General Synthesis Methodology

The synthesis involves the reaction of 1,1,3,3-tetramethyldisiloxane with 3-buten-1-ol in the presence of a platinum catalyst.

Reactants:

  • Silicon Hydride: 1,1,3,3-tetramethyldisiloxane

  • Alkene: 3-buten-1-ol (or allyl carbinol)

Catalyst: Common catalysts for this type of reaction include Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex). These are highly effective for hydrosilylation reactions.

Reaction Scheme: The Si-H groups of 1,1,3,3-tetramethyldisiloxane add across the double bond of two molecules of 3-buten-1-ol, leading to the formation of the desired product. The reaction typically results in an anti-Markovnikov addition, where the silicon atom attaches to the terminal carbon of the double bond.

A general workflow for this synthesis is depicted in the diagram below.

G cluster_reactants Reactants & Catalyst cluster_process Synthesis Process cluster_purification Workup & Purification reactant1 1,1,3,3-Tetramethyldisiloxane mixing Mixing in an inert solvent (e.g., Toluene) reactant1->mixing reactant2 3-Buten-1-ol reactant2->mixing catalyst Platinum Catalyst (e.g., Karstedt's) catalyst->mixing reaction Controlled heating (e.g., 50-80°C) mixing->reaction Inert Atmosphere (N2 or Ar) monitoring Reaction Monitoring (e.g., GC, NMR) reaction->monitoring catalyst_removal Catalyst Removal (e.g., Carbon treatment) monitoring->catalyst_removal Upon completion solvent_removal Solvent Evaporation catalyst_removal->solvent_removal distillation Vacuum Distillation solvent_removal->distillation product 1,3-Bis(4-hydroxybutyl)- tetramethyldisiloxane distillation->product

General workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a valuable molecule due to the combination of a flexible, thermally stable siloxane backbone and reactive terminal hydroxyl groups. This unique structure makes it useful in a variety of applications.

  • Polymer Chemistry: It serves as a monomer or a chain extender in the synthesis of polyurethanes, polyesters, and other copolymers. The incorporation of the siloxane unit can enhance properties such as thermal stability, flexibility at low temperatures, and gas permeability.

  • Biomedical Applications:

    • Drug Delivery: Its biocompatible nature makes it a candidate for use in drug delivery systems.[3][4] The hydroxyl groups can be functionalized to attach drug molecules, and the siloxane backbone can influence the release kinetics of the therapeutic agent.[3]

    • Contact Lenses: It is used as an end-capper for carbinol-terminated silicones in the manufacturing of contact lenses.[1] The siloxane component provides high oxygen permeability, which is crucial for corneal health.

    • Biocompatible Materials: It is explored for creating biocompatible materials for medical devices and implants.[3][4]

  • Cosmetic Formulations: In skincare products, it can act as a moisturizing agent, improving hydration and enhancing the skin barrier function.[3]

  • Advanced Materials:

    • Coatings, Adhesives, and Sealants: The siloxane structure provides excellent adhesion and resistance to environmental degradation, making it a useful additive in high-performance coatings, adhesives, and sealants.[3][4]

    • Surface Modification: Researchers utilize this compound to modify surface properties of materials, which can lead to improved adhesion and enhanced mechanical performance.[3][4]

Safety and Handling

Based on available safety data sheets, this compound requires careful handling.

  • Hazards: It is classified as causing serious eye irritation.[2] May cause skin irritation upon prolonged contact.[2] Irritating fumes may be released upon exposure to high temperatures or open flames.[2]

  • Precautions:

    • Wear appropriate personal protective equipment (PPE), including chemical goggles, gloves (neoprene or nitrile rubber), and protective clothing.[2]

    • Work in a well-ventilated area, preferably with local exhaust ventilation.[2]

    • Avoid contact with eyes, skin, and clothing.

  • Storage:

    • Store in a tightly closed container in a cool, dark, and well-ventilated place.[2]

    • Store away from heat, sparks, and open flames.[2]

    • Incompatible with strong acids, alcohols, and oxidizing agents.[2]

  • Stability: The compound is stable when stored in sealed containers.[2] It may decompose at temperatures above 100°C.[2]

References

An In-depth Technical Guide to 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 5931-17-9

This technical guide provides a comprehensive overview of 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane, a versatile organosiloxane compound. Tailored for researchers, scientists, and drug development professionals, this document details its chemical and physical properties, a representative synthesis protocol, its diverse applications, and essential safety information.

Core Chemical and Physical Properties

This compound is a colorless to pale yellow, clear liquid with a mild odor. Its unique structure, featuring a flexible siloxane backbone and terminal hydroxyl groups, imparts desirable properties such as thermal stability, chemical resistance, and good compatibility with various organic materials.[1][2] These characteristics make it a valuable component in the formulation of advanced materials.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 5931-17-9[1]
Molecular Formula C₁₂H₃₀O₃Si₂[1]
Molecular Weight 278.54 g/mol [1]
Appearance Colorless to straw-colored clear liquid[1][3]
Density 0.93 - 0.94 g/mL at 25°C[1][3]
Boiling Point 148 - 150 °C at 2 mmHg; 185 °C at 5 mmHg[1][4]
Refractive Index 1.450 - 1.4526 at 20-25°C[1][3][4]
Flash Point 110 °C[3][4]
Purity ≥ 92%, ≥ 95%, ≥ 96%, >96.0%(GC), 97% by GC[3][4][5][6][7]
Solubility Slightly soluble in water[8]
Synonyms 5,5,7,7-TETRAMETHYL-6-OXA-5,7-DISILAUNDECAN-1,11-DIOL[8]

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is through the hydrosilylation of an unsaturated alcohol, typically 4-buten-1-ol, with 1,1,3,3-tetramethyldisiloxane. This reaction is catalyzed by a platinum-based catalyst, with Karstedt's catalyst being a common choice due to its high activity and selectivity.[9][10]

Representative Synthesis Protocol

Disclaimer: The following is a generalized, representative protocol for the synthesis of this compound via hydrosilylation. It is based on established chemical principles for this type of reaction. Researchers should adapt and optimize the conditions based on their specific laboratory setup and safety protocols.

Materials:

  • 4-buten-1-ol

  • 1,1,3,3-tetramethyldisiloxane

  • Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution in xylene)

  • Toluene (anhydrous)

  • Activated carbon

  • Inert gas (e.g., Argon or Nitrogen)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Inert gas supply

  • Distillation apparatus

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a thermometer is assembled and dried thoroughly. The system is then purged with an inert gas (Argon or Nitrogen) to ensure an anhydrous and oxygen-free environment.

  • Charging Reactants: 1,1,3,3-tetramethyldisiloxane and anhydrous toluene are charged into the flask. A small amount of Karstedt's catalyst is added to the flask.

  • Addition of Alkene: 4-buten-1-ol is placed in the dropping funnel and added dropwise to the stirred reaction mixture. The addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is heated to a temperature of 80-100°C and maintained for several hours with continuous stirring under an inert atmosphere. The progress of the reaction can be monitored by techniques such as FT-IR spectroscopy (disappearance of the Si-H band).

  • Purification: Upon completion of the reaction, the mixture is cooled to room temperature. A small amount of activated carbon may be added to the mixture and stirred to remove the catalyst. The mixture is then filtered. The solvent (toluene) is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.

G cluster_synthesis Synthesis Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup charge Charge Reactants: - 1,1,3,3-Tetramethyldisiloxane - Toluene - Karstedt's Catalyst setup->charge add Dropwise Addition of 4-buten-1-ol charge->add react Heating and Reaction (80-100°C) add->react purify Purification: - Catalyst Removal - Solvent Evaporation - Vacuum Distillation react->purify product Final Product: This compound purify->product G cluster_pu_synthesis Polyurethane Coating Formulation diisocyanate Diisocyanate prepolymer Prepolymer Formation diisocyanate->prepolymer polyol Polyol polyol->prepolymer chain_extension Chain Extension prepolymer->chain_extension diol This compound (Chain Extender) diol->chain_extension polyurethane Polyurethane chain_extension->polyurethane dispersion Dispersion in Water polyurethane->dispersion pud Aqueous Polyurethane Dispersion dispersion->pud coating Coating Formulation pud->coating G cluster_drug_delivery Drug Delivery Nanoparticle Formulation diol This compound polymer_synthesis Polymer Synthesis diol->polymer_synthesis monomers Other Monomers (e.g., Lactide) monomers->polymer_synthesis polymer Copolymer polymer_synthesis->polymer dissolution Dissolution in Organic Solvent polymer->dissolution drug Therapeutic Agent drug->dissolution emulsification Emulsification in Aqueous Phase dissolution->emulsification evaporation Solvent Evaporation emulsification->evaporation nanoparticles Drug-Loaded Nanoparticles evaporation->nanoparticles

References

An In-depth Technical Guide to the Spectroscopic Data of 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane, a versatile organosilicon compound with applications in advanced materials and biomedical fields. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed analysis based on established spectroscopic principles, including predicted Nuclear Magnetic Resonance (NMR) data, expected Infrared (IR) absorption bands, and a plausible Mass Spectrometry (MS) fragmentation pattern. The guide also includes detailed experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from the analysis of its chemical structure and comparison with data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.6Triplet4H-CH₂-OH
~1.5Multiplet4H-CH₂-CH₂-OH
~1.4Multiplet4HSi-CH₂-CH₂-
~0.5Multiplet4HSi-CH₂-
~0.05Singlet12HSi-CH₃
VariableBroad Singlet2H-OH

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Chemical Shift (ppm)Assignment
~63-CH₂-OH
~33-CH₂-CH₂-OH
~20Si-CH₂-CH₂-
~18Si-CH₂-
~0Si-CH₃

IR (Infrared) Spectroscopy Data (Expected Absorption Bands)

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
3400-3200Strong, BroadO-H stretch (alcohol)
2960-2850StrongC-H stretch (alkane)
1260-1250StrongSi-CH₃ symmetric deformation
1100-1000Very StrongSi-O-Si antisymmetric stretch
~1050MediumC-O stretch (primary alcohol)
~800StrongSi-C stretch, Si-CH₃ rock

Mass Spectrometry (MS) Data (Plausible Fragmentation)

The electron ionization mass spectrum of this compound is expected to show fragmentation patterns characteristic of siloxanes. The molecular ion peak (M⁺) at m/z = 278.5 may be of low abundance or absent. Key fragmentation pathways would likely involve cleavage of the Si-O-Si bond and rearrangements of the alkyl chains.

m/zPossible Fragment
263[M - CH₃]⁺
205[M - C₄H₉O]⁺
147[(CH₃)₃Si-O-Si(CH₃)₂]⁺
133[HO-(CH₂)₄-Si(CH₃)₂]⁺
73[(CH₃)₃Si]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the sample.

    • Acquire the spectrum using a standard pulse sequence.

    • Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-noise.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H spectrum and reference both spectra to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small drop of the neat liquid this compound directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum.

    • Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

  • Data Analysis: The resulting spectrum will be in absorbance or transmittance. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation (if using GC-MS):

    • Inject a small volume (e.g., 1 µL) of the solution into the GC.

    • Use a suitable capillary column (e.g., a non-polar column like DB-5ms).

    • Employ a temperature program to elute the compound (e.g., start at 100°C, ramp to 250°C).

  • Mass Spectrometry Analysis:

    • The eluent from the GC is directed into the ion source of the mass spectrometer.

    • Use Electron Ionization (EI) at 70 eV.

    • Scan a mass range of, for example, m/z 40-500.

  • Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation pattern to deduce the structure of the fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Final Structure Confirmation Sample 1,3-Bis(4-hydroxybutyl) tetramethyldisiloxane NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts, Coupling, Integration NMR->NMR_Data IR_Data Absorption Bands (Functional Groups) IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of a chemical compound.

NMR_Signaling_Pathway ¹H NMR Signal Assignments (Predicted) cluster_structure Molecular Structure: HO-(CH₂)₄-[Si(CH₃)₂]-O-[Si(CH₃)₂]-(CH₂)₄-OH cluster_spectrum Predicted ¹H NMR Spectrum a a: -OH s_a ~variable ppm (broad s, 2H) a->s_a b b: -CH₂-OH s_b ~3.6 ppm (t, 4H) b->s_b c c: -CH₂-CH₂-OH s_c ~1.5 ppm (m, 4H) c->s_c d d: Si-CH₂-CH₂- s_d ~1.4 ppm (m, 4H) d->s_d e e: Si-CH₂- s_e ~0.5 ppm (m, 4H) e->s_e f f: Si-CH₃ s_f ~0.05 ppm (s, 12H) f->s_f

Caption: Predicted ¹H NMR signal assignments for the compound.

A Technical Guide to the Thermal Stability and Decomposition of 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane

This compound is a specialty chemical characterized by a flexible tetramethyldisiloxane backbone flanked by two hydroxybutyl terminal groups. This unique structure imparts a combination of desirable properties, including thermal stability, chemical resistance, and organic compatibility, making it a valuable component in the synthesis of advanced polymers such as polyurethanes and polyesters. Its incorporation into polymer chains can enhance flexibility, improve gas permeability, and modify surface properties. Understanding the thermal stability of this diol is critical for defining the processing parameters and service temperature limits of materials derived from it.

Expected Thermal Stability and Decomposition Profile

The thermal stability of this compound is primarily dictated by the strength of the silicon-oxygen (Si-O) and silicon-carbon (Si-C) bonds within its structure. Generally, polysiloxanes exhibit high thermal stability.

Decomposition Onset: While a safety data sheet for a similar compound suggests decomposition may begin at temperatures as low as 100°C, this is likely a precautionary indication of potential volatile byproduct formation under certain conditions rather than the onset of significant thermal degradation of the main structure. The thermal decomposition of polysiloxanes in an inert atmosphere typically initiates at much higher temperatures, generally in the range of 300°C to 400°C. The presence of oxygen can lower this onset temperature.

Decomposition Mechanism: The thermal degradation of linear and cyclic siloxanes is understood to proceed primarily through a depolymerization mechanism. This process involves intramolecular cyclization, often referred to as "backbiting," where the siloxane chain rearranges to form thermodynamically stable cyclic siloxane oligomers, such as hexamethylcyclotrisiloxane (D3) and octamethylcyclotetrasiloxane (D4). This degradation pathway results in significant weight loss as these cyclic species are volatile. At very high temperatures, cleavage of the Si-C and C-H bonds can also occur, leading to the formation of gaseous hydrocarbons and a silicon-based residue.

The presence of the hydroxybutyl groups may introduce additional decomposition pathways, potentially at lower temperatures than the scission of the siloxane backbone. These pathways could include dehydration or fragmentation of the butyl chains.

dot

DecompositionPathway cluster_main Thermal Degradation Process Compound This compound Intermediate Activated Transition State Compound->Intermediate Heat (Inert Atmosphere) Products Volatile Cyclic Siloxanes (e.g., D3, D4) + Hydrocarbon Fragments Intermediate->Products Depolymerization (Backbiting) Residue Silicon-based Residue Intermediate->Residue High Temperature Charring

Caption: Generalized thermal decomposition pathway of a siloxane-containing compound.

Quantitative Thermal Analysis Data

Precise quantitative data on the thermal stability of this compound should be obtained through standardized thermal analysis techniques. The following tables provide a template for presenting such data.

Table 1: Thermogravimetric Analysis (TGA) Data

ParameterValue (Nitrogen Atmosphere)Value (Air Atmosphere)
Onset Decomposition Temperature (Tonset)e.g., 350 °Ce.g., 320 °C
Temperature of 5% Weight Loss (T5%)e.g., 360 °Ce.g., 330 °C
Temperature of 10% Weight Loss (T10%)e.g., 375 °Ce.g., 345 °C
Temperature of Maximum Decomposition Rate (Tpeak)e.g., 400 °Ce.g., 380 °C
Residual Weight at 600 °Ce.g., 5%e.g., 15% (as SiOx)

Table 2: Differential Scanning Calorimetry (DSC) Data

Thermal EventTemperature (°C)Enthalpy (J/g)
Glass Transition (Tg)e.g., -80 °CN/A
Crystallization (Tc)If applicableValue
Melting (Tm)If applicableValue
Decomposition Exotherm/Endotherme.g., >350 °CValue

Experimental Protocols

To obtain the data outlined above, the following experimental protocols are recommended.

4.1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition profile by measuring weight loss as a function of temperature.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen or dry air.

    • Flow Rate: 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Determine the onset temperature of decomposition, temperatures at various weight loss percentages, the peak decomposition temperature from the derivative of the TGA curve (DTG), and the final residual weight.

4.2. Differential Scanning Calorimetry (DSC)

  • Objective: To identify thermal transitions such as glass transition, crystallization, melting, and decomposition by measuring the heat flow to or from the sample as a function of temperature.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan as a reference.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen.

    • Flow Rate: 20-50 mL/min.

    • Temperature Program (Heat-Cool-Heat Cycle):

      • Equilibrate at 25 °C.

      • Cool to -120 °C at a rate of 20 °C/min.

      • Hold at -120 °C for 5 minutes.

      • Heat from -120 °C to 400 °C at a rate of 10 °C/min (First Heat).

      • Cool from 400 °C to -120 °C at a rate of 20 °C/min (Cool).

      • Heat from -120 °C to 400 °C at a rate of 10 °C/min (Second Heat).

  • Data Analysis: Determine the glass transition temperature (Tg) from the second heating scan. Identify any crystallization (Tc) or melting (Tm) peaks. Observe any exothermic or endothermic events associated with decomposition at higher temperatures.

dot

ExperimentalWorkflow cluster_workflow Thermal Analysis Workflow Sample Sample Preparation (5-10 mg) TGA TGA Analysis (N2 and Air Atmospheres) Sample->TGA DSC DSC Analysis (N2 Atmosphere) Sample->DSC Data_TGA TGA Data: Tonset, T5%, Tpeak, Residue TGA->Data_TGA Data_DSC DSC Data: Tg, Tc, Tm, Decomposition Events DSC->Data_DSC Report Comprehensive Thermal Stability Report Data_TGA->Report Data_DSC->Report

Caption: A typical experimental workflow for the thermal analysis of a material.

Conclusion

This compound is expected to exhibit good thermal stability, characteristic of siloxane-containing compounds. The primary decomposition pathway is anticipated to be depolymerization to form volatile cyclic siloxanes. For definitive characterization, rigorous thermal analysis using TGA and DSC is essential. The experimental protocols provided in this guide offer a standardized approach for researchers and professionals to accurately determine the thermal properties of this compound, ensuring its effective and safe use in the development of advanced materials.

Navigating the Solubility of 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane is a silicone compound characterized by a flexible siloxane backbone and terminal hydroxybutyl groups. This unique structure, combining a non-polar dimethylsiloxane core with polar hydroxyl functionalities, results in a nuanced solubility profile that is critical for its application in diverse fields, including polymer synthesis, surface modification, and the formulation of advanced materials. This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents, offering a predictive framework and a detailed experimental protocol for precise solubility determination.

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide synthesizes information from safety data sheets, general principles of solubility for organosilicon compounds, and established experimental methodologies to provide a robust resource for laboratory and development work.

Predicted Solubility Profile

The solubility of this compound is governed by the interplay between its non-polar tetramethyldisiloxane core and its two polar 4-hydroxybutyl end groups. The general principle of "like dissolves like" provides a strong basis for predicting its behavior in different classes of organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Alcohols Methanol, Ethanol, IsopropanolLikely Soluble / Miscible The hydroxyl groups of the siloxane can form hydrogen bonds with the hydroxyl groups of the alcohols.
Ketones Acetone, Methyl Ethyl KetoneLikely Soluble / Miscible The polar carbonyl group of ketones can interact with the polar hydroxyl groups of the siloxane.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderately Soluble to Soluble Ethers are polar aprotic solvents that can solvate the polar portions of the molecule. THF is mentioned as a solvent in its synthesis[1].
Esters Ethyl AcetateModerately Soluble The polarity of esters should allow for some degree of interaction with the hydroxyl groups.
Aromatic Hydrocarbons Toluene, XyleneSlightly Soluble to Moderately Soluble The non-polar siloxane backbone will have an affinity for non-polar aromatic solvents, but the polar hydroxyl groups may limit miscibility.
Aliphatic Hydrocarbons Hexane, HeptaneLikely Insoluble to Slightly Soluble These non-polar solvents will primarily interact with the siloxane backbone; the polar hydroxyl groups will hinder solubility.
Chlorinated Solvents Dichloromethane, ChloroformModerately Soluble These solvents have a moderate polarity and are often good solvents for a range of compounds, including some silicones.
Water Slightly Soluble A safety data sheet indicates slight solubility in water, which is consistent with the presence of polar hydroxyl groups capable of hydrogen bonding, balanced by the hydrophobic siloxane backbone[2].

It is important to note that a safety data sheet for this compound lists alcohols as incompatible materials[2]. This is likely due to potential reactivity under certain conditions (e.g., in the presence of catalysts) rather than a lack of solubility.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the quantitative determination of the solubility of this compound, a liquid, in an organic solvent.

Objective: To determine the concentration (e.g., in g/100 mL or mol/L) at which this compound forms a saturated solution in a given organic solvent at a specified temperature.

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Volumetric flasks (various sizes)

  • Graduated cylinders

  • Pipettes and burettes

  • Analytical balance

  • Vials with screw caps

  • Magnetic stirrer and stir bars or a vortex mixer

  • Constant temperature bath or incubator

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

Procedure:

  • Preparation of Solvent: Ensure the solvent is pure and dry, as impurities can affect solubility.

  • Gravimetric Method (for determining solubility at a specific temperature): a. Add a known volume of the selected organic solvent to a series of vials. b. Using a pipette, add increasing, precisely weighed amounts of this compound to each vial. c. Securely cap the vials and place them in a constant temperature bath set to the desired temperature (e.g., 25 °C). d. Agitate the mixtures for a set period (e.g., 24 hours) to ensure equilibrium is reached. A magnetic stirrer or periodic vortexing can be used. e. After equilibration, allow the vials to stand undisturbed at the same temperature to observe for any phase separation or undissolved solute. f. The solubility is the highest concentration at which the siloxane remains fully miscible with the solvent, forming a single, clear phase.

  • Visual Titration Method (for rapid estimation): a. Place a known mass or volume of this compound in a vial. b. Incrementally add a known volume of the solvent while continuously stirring or vortexing. c. Observe the solution for clarity. The point at which the solution becomes a single clear phase indicates the approximate solubility.

  • Data Recording and Analysis: a. Record the mass of the siloxane and the volume of the solvent for each sample. b. Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L). c. Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualizations

The following diagrams illustrate the logical relationships in solubility prediction and the workflow for experimental determination.

G cluster_result Result Analysis start Start: Define Solvent & Temperature prep Prepare Materials: - Siloxane - Solvent - Glassware start->prep add_solvent Add Known Volume of Solvent to Vials prep->add_solvent add_solute Add Incrementally Weighed Amounts of Siloxane add_solvent->add_solute equilibrate Equilibrate at Constant Temperature (e.g., 24h with agitation) add_solute->equilibrate observe Observe for Phase Separation equilibrate->observe single_phase Single Clear Phase? observe->single_phase soluble Soluble at this Concentration single_phase->soluble Yes insoluble Insoluble / Saturated single_phase->insoluble No calculate Calculate Solubility (g/100mL, mol/L) soluble->calculate insoluble->calculate end End: Report Solubility calculate->end

References

Molecular weight and formula of 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane, a versatile organosiloxane compound. This document includes key quantitative data, potential experimental protocols for its synthesis and analysis, and a structural diagram, tailored for professionals in research and drug development.

Core Compound Information

Molecular Formula: C₁₂H₃₀O₃Si₂[1][2][3][4][5]

Molecular Weight: 278.54 g/mol [1][2][3][4][5]

Chemical Structure:

Caption: Molecular structure of this compound.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound, compiled from various sources.

PropertyValueReferences
Molecular Weight 278.54 g/mol [1][2][3][4][5]
Molecular Formula C₁₂H₃₀O₃Si₂[1][2][3][4][5]
Appearance Colorless to straw-colored clear liquid[2][4][5][6]
Density 0.93 - 0.94 g/mL[1][2][4]
Boiling Point 148-150 °C at 2 mmHg; 185 °C at 5 mmHg[1][2][4]
Refractive Index (@ 20°C) 1.45 - 1.4526[1][2][4][6]
Flash Point 110 °C[1][6]
Purity ≥ 92% - >96.0% (GC)[1][2][5]

Potential Applications in Research and Drug Development

This compound is a versatile compound with a range of applications stemming from its unique molecular structure, which combines the flexibility and stability of a siloxane backbone with the reactivity of terminal hydroxyl groups.

  • Biomedical Materials and Drug Delivery: Its biocompatibility and non-toxic nature make it a candidate for use in drug delivery systems and the formulation of biocompatible materials.[2] The hydroxyl groups can be functionalized to attach therapeutic agents, and the siloxane backbone can influence the release kinetics.

  • Coatings and Surface Modification: In the development of medical devices and research tools, this compound can be used to create protective coatings that are resistant to environmental degradation.[2] Its ability to modify surface properties can improve adhesion and biocompatibility of various substrates.

  • Polymer Chemistry: As a difunctional monomer, it serves as a building block in the synthesis of advanced polymers, particularly polyurethanes and polyesters, where it can be incorporated to enhance flexibility, thermal stability, and biocompatibility.

  • Personal Care and Cosmetics: In cosmetic and personal care formulations, it can act as a moisturizing agent, improving hydration and skin barrier function.[2]

Experimental Protocols

Synthesis via Hydrosilylation

A common method for synthesizing bis(hydroxyalkyl)tetramethyldisiloxanes is through the hydrosilylation of an unsaturated alcohol with 1,1,3,3-tetramethyldisiloxane in the presence of a platinum catalyst.

Workflow for Hydrosilylation Synthesis:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Charge reactor with 1,1,3,3-tetramethyldisiloxane and 3-buten-1-ol B Add Platinum Catalyst (e.g., Karstedt's catalyst) A->B C Heat reaction mixture (e.g., 80-120°C) B->C D Monitor reaction progress (e.g., via FT-IR by observing the disappearance of Si-H peak) C->D E Cool to room temperature D->E F Remove catalyst (e.g., filtration through activated carbon) E->F G Purify by vacuum distillation F->G

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

  • Reaction Setup: A reaction vessel equipped with a magnetic stirrer, reflux condenser, and a temperature controller is charged with 1,1,3,3-tetramethyldisiloxane and a molar excess of 3-buten-1-ol.

  • Catalyst Addition: A platinum catalyst, such as Karstedt's catalyst, is added to the reaction mixture.

  • Reaction: The mixture is heated to a temperature typically ranging from 80 to 120°C and stirred. The progress of the reaction can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the Si-H stretching band (around 2150 cm⁻¹).

  • Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The platinum catalyst can be removed by filtration through a pad of activated carbon.

  • Purification: The excess 3-buten-1-ol and any side products are removed, and the final product is purified by vacuum distillation.

Characterization and Quality Control

The purity and identity of the synthesized this compound can be confirmed using standard analytical techniques.

Analytical Workflow:

G A Synthesized Product B Gas Chromatography (GC) A->B C Gas Chromatography-Mass Spectrometry (GC-MS) A->C D Nuclear Magnetic Resonance (NMR) Spectroscopy A->D E Purity Assessment B->E F Structural Elucidation C->F G Structural Confirmation D->G

Caption: Analytical workflow for the characterization of this compound.

Methodologies:

  • Gas Chromatography (GC): The purity of the compound is often assessed by GC.[2][5] A capillary column suitable for organosilicon compounds would be employed, with a flame ionization detector (FID). The percentage purity is determined by the relative peak area.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used for both identification and purity assessment. The mass spectrum will show a characteristic fragmentation pattern that can be used to confirm the structure of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The ¹H NMR spectrum would be expected to show signals corresponding to the methyl protons on the silicon atoms, the methylene protons of the butyl chains, and the hydroxyl protons.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the O-H stretching of the hydroxyl groups. The absence of a sharp peak around 2150 cm⁻¹ would confirm the consumption of the Si-H starting material.

References

A Technical Guide to the Purity Analysis of 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas chromatography (GC) method for determining the purity of 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane, a versatile organosilicon compound. The methodologies outlined herein are designed to ensure accurate and reproducible results for quality control and research applications.

Introduction

This compound is a valuable chemical intermediate used in the synthesis of various polymers and materials. Its purity is a critical parameter that can significantly impact the properties of the final products. Gas chromatography is a robust analytical technique for assessing the purity of volatile and semi-volatile compounds like siloxanes, offering high resolution and sensitivity for separating the main component from potential impurities.

Experimental Protocol: Purity Determination by GC-FID

A detailed experimental protocol for the purity analysis of this compound using a Gas Chromatograph with a Flame Ionization Detector (GC-FID) is presented below.

2.1. Sample Preparation

Proper sample preparation is crucial for accurate analysis. The following steps ensure the sample is suitable for GC injection:

  • Solvent Selection: Choose a high-purity solvent in which this compound is readily soluble. Dichloromethane or isopropanol are suitable options.

  • Concentration: Prepare a sample solution with a concentration of approximately 1 mg/mL.

  • Procedure:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve the sample in the chosen solvent.

    • Bring the flask to volume with the solvent and mix thoroughly.

    • Transfer an aliquot of the solution into a 2 mL GC vial for analysis.

2.2. Gas Chromatography (GC) Conditions

The following table summarizes the recommended GC conditions for the analysis.

ParameterValue
Gas Chromatograph Agilent 7890B or equivalent
Column DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless
Injector Temperature 280 °C
Split Ratio 50:1
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Temperature Program
   Initial Temperature100 °C, hold for 2 minutes
   Ramp Rate15 °C/min
   Final Temperature300 °C, hold for 10 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature 320 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (Nitrogen) 25 mL/min

2.3. Data Analysis

The purity of this compound is determined by area percent normalization.

  • Calculation: Purity (%) = (Area of the main peak / Total area of all peaks) x 100

2.4. Experimental Workflow

The following diagram illustrates the logical flow of the purity analysis process.

Safety and handling precautions for 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides comprehensive safety and handling information for this compound (CAS No. 5931-17-9). The intended audience includes researchers, laboratory personnel, and professionals in the field of drug development and materials science. This document consolidates critical data on physicochemical properties, hazards, personal protective equipment (PPE), emergency procedures, and handling protocols to ensure safe laboratory practices. All quantitative data is presented in tabular format, and key procedural workflows are visualized using diagrams to enhance clarity and adherence to safety standards.

Chemical and Physical Properties

This compound is an organosiloxane compound utilized as a chemical intermediate, particularly in the development of advanced materials and polymer chemistry.[1][2][3] Its siloxane backbone provides thermal stability and chemical resistance, while the terminal hydroxyl groups allow for compatibility with a range of organic materials.[3]

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 5931-17-9 [2][3][4]
Molecular Formula C₁₂H₃₀O₃Si₂ [1][3][5]
Molecular Weight 278.54 g/mol [1][3][5]
Physical State Liquid [1]
Appearance Clear, colorless to straw-colored liquid [1][3][6]
Boiling Point 148 - 150 °C @ 2 mmHg; 185 °C @ 5 mmHg [1][3][5]
Flash Point 110 °C [1][5]
Density 0.93 - 0.94 g/mL [1][3][7]
Vapor Pressure < 0.1 mm Hg @ 25°C [1]
Solubility Slightly soluble in water [1]
Refractive Index (@ 20°C) 1.4526 [1][5]

| Synonyms | 5,5,7,7-TETRAMETHYL-6-OXA-5,7-DISILAUNDECAN-1,11-DIOL |[1][5] |

Hazard Identification and Toxicology

The primary hazards associated with this compound are irritation to the eyes and skin.[4] Inhalation of vapors or mists may cause respiratory tract irritation.[1][2]

Table 2: GHS Classification and Hazard Statements

Hazard Class Category GHS Pictogram Signal Word Hazard Code Hazard Statement Source(s)
Serious Eye Damage/Eye Irritation 2A / 2 GHS07 Warning H319 Causes serious eye irritation. [1][2][4][8]

| Skin Corrosion/Irritation | 2 | GHS07 | Warning | H315 | Causes skin irritation. |[4][6] |

Toxicological Summary:

  • Eye Contact: Causes serious eye irritation.[1][2][8]

  • Skin Contact: May cause skin irritation.[1][2][8] Some sources classify it as a definitive skin irritant (H315).[4][6]

  • Inhalation: May cause irritation to the respiratory tract, with potential symptoms including coughing, headache, and nausea.[1][2][8]

  • Ingestion: No specific information is available on the effects of ingestion.[1][2][8]

  • Quantitative Toxicity: No quantitative data (e.g., LD50, LC50) is readily available in the reviewed literature.[8][9]

  • Biological Pathways: There is no specific information available regarding the biological signaling pathways affected by this compound. Its irritant properties are likely due to direct chemical interaction with epithelial tissues.

Handling and Storage

Proper handling and storage are critical to minimize exposure and maintain the chemical's stability.

3.1 Handling:

  • Avoid all eye and skin contact and do not breathe vapor or mist.[1][2][8]

  • Operations should be conducted in a well-ventilated area, preferably with local exhaust ventilation such as a chemical fume hood.[1][2][8]

  • Wash hands and other exposed areas thoroughly with mild soap and water after handling and before eating, drinking, or smoking.[1][2][8]

  • Wash contaminated clothing before reuse.[1][2][8]

3.2 Storage:

  • Keep the container tightly closed.[1][2][8]

  • Store in a cool, well-ventilated place away from heat, sparks, and open flames.[1][2][8]

  • Incompatible Materials: Avoid contact with acids, alcohols, oxidizing agents, and peroxides.[1][2][8]

3.3 Stability and Reactivity:

  • The compound is stable when stored in sealed containers.[1]

  • It decomposes above 100°C, which may produce flammable byproducts.[1][2]

  • Exposure to elevated temperatures or open flame can lead to the development of irritating fumes and organic acid vapors.[1][2][8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this substance to prevent exposure.

Table 3: Recommended Personal Protective Equipment

Protection Type Specification Source(s)
Engineering Controls Provide local exhaust or general room ventilation. Emergency eye wash fountains and safety showers must be immediately accessible. [1][2][8][10]
Eye/Face Protection Chemical safety goggles. Contact lenses should not be worn. [1][10]
Hand Protection Neoprene or nitrile rubber gloves. [1][10]
Skin/Body Protection Wear suitable protective clothing to prevent skin contact. [1][10]

| Respiratory Protection | A NIOSH-certified organic vapor (black cartridge) respirator is recommended, especially if ventilation is inadequate or mists are generated. |[1][8] |

cluster_0 Hazard Identification cluster_1 Control Measures cluster_2 Specific PPE H319 H319: Causes serious eye irritation Eng Engineering Controls (Fume Hood, Eyewash) H319->Eng Requires PPE Personal Protective Equipment (PPE) H319->PPE Requires H315 H315: Causes skin irritation H315->Eng Requires H315->PPE Requires Goggles Chemical Goggles PPE->Goggles Includes Gloves Nitrile/Neoprene Gloves PPE->Gloves Includes Clothing Protective Clothing PPE->Clothing Includes Respirator Organic Vapor Respirator PPE->Respirator Includes (as needed)

Caption: Logical relationship between identified hazards and required control measures.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

5.1 First-Aid Measures:

  • General: Remove contaminated clothing and shoes immediately.[1][8] If feeling unwell, seek medical advice.[1][8]

  • Inhalation: Move the person to fresh air and keep them at rest in a comfortable position for breathing.[1][8]

  • Skin Contact: Wash the affected area with plenty of soap and water.[1][8] If skin irritation occurs, get medical advice.[4]

  • Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes.[1][8] Remove contact lenses if present and easy to do.[1][8] Continue rinsing and seek medical attention.[1][8]

  • Ingestion: Rinse mouth. Never give anything by mouth to an unconscious person.[1] Get medical advice/attention.[1][8]

5.2 Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, foam, carbon dioxide, or dry chemical.[1][2][8]

  • Hazards: Irritating fumes and organic acid vapors may develop when the material is exposed to high temperatures or flame.[1][2][8]

  • Instructions: Firefighters should use water spray to cool exposed surfaces and wear full protective equipment, including a self-contained breathing apparatus (SCBA).[1][2][8]

5.3 Accidental Release Measures:

  • Personal Precautions: Evacuate unnecessary personnel.[1][2][8] Cleanup crews must be equipped with proper protection as detailed in Section 4.0.[1][2][8]

  • Environmental Precautions: Prevent the substance from entering sewers or public waters.[1][2][8]

  • Containment and Cleanup: Use an absorbent, non-combustible material to collect the spill.[1] Sweep or shovel the material into an appropriate container for disposal.[1][2]

start Spill Occurs evacuate Evacuate Area & Alert Personnel start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect Absorbed Material into a Labeled Waste Container contain->collect clean Decontaminate Spill Area collect->clean dispose Dispose of Waste via Licensed Waste Disposal Company clean->dispose end Spill Response Complete dispose->end

Caption: Standard workflow for responding to an accidental laboratory spill.

Disposal Considerations

Waste material should be treated as hazardous.

  • Dispose of the substance and its container in a safe way in accordance with local, state, and federal regulations.[1][2]

  • Disposal may involve incineration through a licensed waste disposal company.[1][2]

  • Avoid release to the environment.[1][2] Do not dispose of waste into sewers.[2]

Experimental Workflows and Methodologies

The following represents a generalized experimental protocol for handling this compound in a laboratory setting. This workflow is designed to ensure safety and is not protocol for a specific synthesis or application.

7.1 Pre-Experiment Preparation:

  • Risk Assessment: Conduct a formal risk assessment for the planned experiment, specifically noting the irritant hazards of the compound.

  • Information Review: Review the Safety Data Sheet (SDS) before beginning work.[1][2]

  • Engineering Controls: Verify that the chemical fume hood is functioning correctly. Ensure an emergency eyewash station and safety shower are unobstructed and operational.[1]

  • PPE Assembly: Gather all required PPE as specified in Section 4.0.

7.2 Experimental Procedure:

  • Chemical Handling: All transfers and manipulations of the liquid should be performed inside a certified chemical fume hood to prevent inhalation of vapors.[1]

  • Personal Protection: Wear chemical goggles, a lab coat, and nitrile or neoprene gloves at all times.

  • Dispensing: Use appropriate tools (e.g., pipette, syringe) for transferring the liquid to minimize the risk of spills.

  • Heating: If heating is required, use a controlled heating source (e.g., heating mantle, oil bath) and monitor the temperature to ensure it remains well below the 100°C decomposition temperature.[1][2] Avoid open flames.[1][2]

  • Post-Reaction: Quench and work up reactions within the fume hood.

7.3 Post-Experiment Cleanup:

  • Decontamination: Decontaminate all glassware and equipment that came into contact with the substance.

  • Waste Disposal: Segregate and label all waste (liquid, solid, contaminated PPE) according to institutional hazardous waste guidelines.

  • Hygiene: Upon completion, remove PPE and wash hands thoroughly with soap and water.[1]

cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution (in Fume Hood) cluster_post Phase 3: Post-Experiment A Review SDS & Conduct Risk Assessment B Verify Fume Hood & Safety Shower/Eyewash A->B C Assemble All Required PPE B->C D Don PPE C->D E Transfer/Measure Reagent D->E F Perform Experimental Steps E->F G Monitor for Instability (e.g., temperature < 100°C) F->G H Decontaminate Glassware & Equipment G->H I Segregate & Label Hazardous Waste H->I J Remove PPE & Wash Hands I->J

Caption: A generalized workflow for safely handling the compound in a laboratory setting.

Conclusion

This compound is a valuable chemical intermediate with defined hazards, primarily as a serious eye irritant and a skin irritant. Safe handling can be readily achieved by adhering to standard laboratory safety practices, including the consistent use of appropriate engineering controls and personal protective equipment. Understanding its properties, potential reactions, and emergency procedures is paramount for all personnel. This guide serves as a technical resource to support those safety objectives.

References

1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane synonyms and trade names

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of this compound, a versatile organosiloxane compound. This document details its nomenclature, chemical and physical properties, and provides insights into its applications.

Nomenclature: Synonyms and Identifiers

This compound is known by several synonyms in scientific literature and commercial listings. While distinct trade names are not commonly used, the compound is identifiable by the following chemical names and identifiers:

  • Systematic IUPAC Name : 4-[[4-hydroxybutyl(dimethyl)silyl]oxy-dimethylsilyl]butan-1-ol[1]

  • CAS Registry Number : 5931-17-9[1][2][3][4]

  • Other Synonyms :

    • 1-Butanol, 4,4'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis-[5]

    • 4,4'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(butan-1-ol)[6][7]

    • 4,4'-[Oxybis(dimethylsilanediyl)]bis(butane-1-ol)[5]

    • 5,5,7,7-TETRAMETHYL-6-OXA-5,7-DISILAUNDECAN-1,11-DIOL[2][8]

    • 1,3-Bis(4-hydroxybutyl)-1,1,3,3-tetramethyldisiloxane[5]

    • 1,3-Di(4-Hydroxybutyl)-1,1,3,3-tetramethyldisiloxane

    • Dihydroxybutyltetramethyldisiloxane[5]

Chemical and Physical Properties

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C12H30O3Si2[1][2][5][8]
Molecular Weight 278.54 g/mol [1][2]
Appearance Colorless to Almost Colorless Clear Liquid[4]
Boiling Point 148-150 °C at 2 mmHg[2]
Density 0.93 g/mL[2]
Refractive Index 1.4526 at 20°C[2]
Flash Point 110 °C[2]
Purity Typically ≥92% or ≥96%[1][2][4]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively available in the public domain. However, a general synthetic approach can be inferred from related organosilicon chemistry. The synthesis likely involves the hydrosilylation of a protected butenol with 1,1,3,3-tetramethyldisiloxane, followed by deprotection.

Conceptual Synthesis Workflow:

A plausible synthetic route would involve the following key steps:

  • Protection of Butenol : The hydroxyl group of 4-buten-1-ol is protected with a suitable protecting group (e.g., a silyl ether) to prevent side reactions.

  • Hydrosilylation : The protected 4-buten-1-ol is reacted with 1,1,3,3-tetramethyldisiloxane in the presence of a platinum catalyst (e.g., Karstedt's catalyst). This reaction forms the Si-C bond.

  • Deprotection : The protecting groups are removed from the hydroxyl functions to yield the final product, this compound.

  • Purification : The crude product is purified, typically by vacuum distillation, to achieve the desired purity.

Visualizations

Chemical Structure and Connectivity

The following diagram illustrates the molecular structure of this compound, highlighting its key functional groups and the siloxane backbone.

chemical_structure cluster_backbone Siloxane Backbone cluster_butyl1 Hydroxybutyl Group 1 cluster_butyl2 Hydroxybutyl Group 2 Si1 Si O O Si1->O C1_1 CH2 Si1->C1_1 Me1 CH3 Si1->Me1 Me2 CH3 Si1->Me2 Si2 Si O->Si2 C2_1 CH2 Si2->C2_1 Me3 CH3 Si2->Me3 Me4 CH3 Si2->Me4 C1_2 CH2 C1_1->C1_2 C1_3 CH2 C1_2->C1_3 C1_4 CH2 C1_3->C1_4 OH1 OH C1_4->OH1 C2_2 CH2 C2_1->C2_2 C2_3 CH2 C2_2->C2_3 C2_4 CH2 C2_3->C2_4 OH2 OH C2_4->OH2

Caption: Molecular structure of this compound.

Conceptual Synthesis Workflow Diagram

The diagram below outlines the conceptual workflow for the synthesis of this compound.

synthesis_workflow start Starting Materials (4-Buten-1-ol, Protecting Agent, 1,1,3,3-Tetramethyldisiloxane) step1 Step 1: Protection Protect hydroxyl group of 4-buten-1-ol. start->step1 step2 Step 2: Hydrosilylation React with 1,1,3,3-tetramethyldisiloxane (Platinum Catalyst). step1->step2 step3 Step 3: Deprotection Remove protecting groups to reveal hydroxyl functionalities. step2->step3 step4 Step 4: Purification Purify by vacuum distillation. step3->step4 end_product Final Product This compound step4->end_product

Caption: Conceptual workflow for the synthesis of the target compound.

Applications and Research Interest

This compound is a versatile chemical intermediate with a range of applications stemming from its unique hybrid structure, combining the flexibility and stability of a siloxane backbone with reactive terminal hydroxyl groups.[9][10]

  • Polymers and Materials Science : It serves as a monomer or a chain extender in the synthesis of polyurethanes, polyesters, and other copolymers. The incorporation of the siloxane unit imparts desirable properties such as increased thermal stability, flexibility at low temperatures, and hydrophobicity.

  • Coatings, Adhesives, and Sealants : The compound is used in formulations for protective coatings, adhesives, and sealants, where its siloxane nature provides enhanced durability and resistance to environmental factors.[9]

  • Personal Care and Cosmetics : In cosmetic formulations, it can function as a moisturizing agent, improving hydration and contributing to the skin's barrier function.[9]

  • Biomedical Applications : Its biocompatibility makes it a candidate for use in biomedical applications, such as in drug delivery systems and for the creation of biocompatible materials.[9] One notable application is as an end-capper for carbinol-terminated silicones used in the manufacturing of contact lenses.[2]

  • Textile Treatments : It can be used to treat fabrics to impart water-repellent and stain-resistant properties.[9]

Safety and Handling

This compound is classified as causing skin and serious eye irritation.[3][4][8] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this chemical.[3][8] It should be stored in a tightly closed container in a well-ventilated area, away from heat and incompatible materials such as acids, alcohols, and oxidizing agents.[8] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[3][8]

References

Methodological & Application

Application Notes and Protocols for Polyurethane Synthesis Using 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane as a Chain Extender

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-bis(4-hydroxybutyl)tetramethyldisiloxane (BHTD) as a chain extender in the synthesis of polyurethanes (PUs). The inclusion of this siloxane-based chain extender imparts unique properties to the resulting polymers, making them suitable for a variety of applications, including in the biomedical field.

Introduction

Polyurethanes are a versatile class of polymers known for their wide range of properties, from rigid foams to flexible elastomers. These properties are tailored by carefully selecting the constituent monomers: a diisocyanate, a polyol (soft segment), and a chain extender (hard segment). The chain extender plays a crucial role in determining the final mechanical and thermal properties of the polyurethane.

This compound is a siloxane-containing diol that can be used as a chain extender. The incorporation of the flexible and low-surface-energy siloxane backbone can lead to polyurethanes with enhanced flexibility, improved biostability, and modified surface properties. Research suggests that using BHTD as a co-chain extender can result in softer polyurethanes with good mechanical properties.[1]

Key Applications

The unique properties of polyurethanes synthesized with BHTD make them attractive for several applications:

  • Biomedical Devices: The potential for enhanced biostability and biocompatibility makes these materials suitable for use in medical implants and devices.

  • Drug Delivery Systems: The modified surface properties and potential for controlled degradation could be leveraged for the development of novel drug delivery vehicles.

  • Coatings and Adhesives: The flexibility and low surface energy imparted by the siloxane component can be advantageous in the formulation of specialized coatings and adhesives.[2]

Experimental Protocols

Two primary methods are used for the synthesis of polyurethanes: the one-shot method and the two-step prepolymer method. The choice of method depends on the reactivity of the monomers and the desired polymer structure.

Protocol 1: One-Shot Polyurethane Synthesis

In the one-shot method, all reactants (diisocyanate, polyol, and chain extender) are mixed together simultaneously. This method is generally simpler and faster.

Materials:

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • Poly(tetramethylene ether) glycol (PTMEG), Mn = 2000 g/mol

  • This compound (BHTD)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Dry N,N-Dimethylformamide (DMF)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add the desired amount of PTMEG and BHTD.

  • Heat the mixture to 70-80°C under a nitrogen atmosphere with stirring until a homogeneous solution is obtained.

  • Add the stoichiometric amount of MDI to the mixture and stir vigorously for 1-2 minutes.

  • Add a catalytic amount of DBTDL (e.g., 0.1 wt% of the total reactants) to the mixture.

  • Pour the reacting mixture into a preheated mold and cure at 100-110°C for 12-24 hours.

  • Post-cure the resulting polyurethane film at 60-70°C for 24 hours to ensure complete reaction.

Protocol 2: Two-Step (Prepolymer) Polyurethane Synthesis

The two-step method involves first reacting the diisocyanate with the polyol to form an isocyanate-terminated prepolymer, which is then chain-extended in a second step. This method allows for better control over the polymer structure.

Materials:

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • Poly(tetramethylene ether) glycol (PTMEG), Mn = 2000 g/mol

  • This compound (BHTD)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Dry N,N-Dimethylformamide (DMF)

Procedure:

Step 1: Prepolymer Synthesis

  • In a three-necked round-bottom flask, add a stoichiometric excess of MDI to the PTMEG (e.g., a 2:1 molar ratio of NCO:OH).

  • Heat the mixture to 80-90°C under a nitrogen atmosphere with stirring for 2-3 hours to form the NCO-terminated prepolymer.

  • Monitor the reaction progress by determining the NCO content via titration.

Step 2: Chain Extension

  • Cool the prepolymer to 60-70°C.

  • Dissolve the stoichiometric amount of BHTD in dry DMF.

  • Slowly add the BHTD solution to the prepolymer with vigorous stirring.

  • Add a catalytic amount of DBTDL.

  • Pour the mixture into a mold and cure as described in the one-shot protocol.

Characterization of BHTD-Based Polyurethanes

A comprehensive characterization of the synthesized polyurethanes is essential to understand their structure-property relationships.

Experimental Methodologies
  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of urethane linkages by identifying the characteristic N-H, C=O, and C-O-C stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the synthesized polyurethane.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the soft and hard segments and any melting transitions (Tm).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polymer.

  • Mechanical Testing (Tensile Tester): To measure the tensile strength, elongation at break, and Young's modulus of the polyurethane films.

  • Contact Angle Measurement: To assess the surface hydrophobicity or hydrophilicity by measuring the water contact angle.

Data Presentation

The following tables present representative data for polyurethanes synthesized with varying amounts of BHTD as a co-chain extender with a conventional diol chain extender like 1,4-butanediol (BDO). Note: This data is illustrative and based on general trends observed for siloxane-containing polyurethanes, as specific quantitative data for BHTD-based systems was not available in the reviewed literature.

Table 1: Mechanical Properties of BHTD-co-BDO Polyurethanes

Sample IDBHTD Content (mol%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
PU-BDO03560015
PU-BHTD-25252875010
PU-BHTD-5050228507
PU-BHTD-7575159504
PU-BHTD-1001001011002

Table 2: Thermal Properties of BHTD-co-BDO Polyurethanes

Sample IDBHTD Content (mol%)Soft Segment Tg (°C)Hard Segment Tg (°C)Decomposition Temp (Td, 5%) (°C)
PU-BDO0-5085320
PU-BHTD-2525-5575325
PU-BHTD-5050-6068330
PU-BHTD-7575-6560335
PU-BHTD-100100-7052340

Table 3: Surface Properties of BHTD-co-BDO Polyurethanes

Sample IDBHTD Content (mol%)Water Contact Angle (°)
PU-BDO085
PU-BHTD-252592
PU-BHTD-505098
PU-BHTD-7575104
PU-BHTD-100100110

Visualizations

The following diagrams illustrate the synthesis workflow and the general structure of the resulting polyurethanes.

Polyurethane_Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_processing Processing cluster_characterization Characterization Diisocyanate Diisocyanate (e.g., MDI) Mixing Mixing & Reaction (One-Shot or Prepolymer) Diisocyanate->Mixing Polyol Polyol (e.g., PTMEG) Polyol->Mixing BHTD Chain Extender (BHTD) BHTD->Mixing Curing Curing Mixing->Curing Post_Curing Post-Curing Curing->Post_Curing Product Polyurethane Product Post_Curing->Product Characterization FTIR, NMR, GPC, DSC, TGA, Mechanical, Contact Angle Product->Characterization

Caption: Workflow for the synthesis and characterization of BHTD-based polyurethanes.

Polyurethane_Structure cluster_soft Soft Segment cluster_hard Hard Segment Soft_Segment Flexible Polyol Chain (e.g., PTMEG) Hard_Segment Diisocyanate + BHTD Soft_Segment->Hard_Segment Urethane Linkage Soft_Segment_2 ... Hard_Segment->Soft_Segment_2 Urethane Linkage Soft_Segment_1 ... Hard_Segment_1 Hard_Segment_1 Soft_Segment_1->Hard_Segment_1 Urethane Linkage Hard_Segment_1->Soft_Segment Urethane Linkage

Caption: Schematic representation of the segmented structure of a BHTD-based polyurethane.

References

Application Notes and Protocols for Surface Modification of Polymers using 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane is a versatile organosilicon compound utilized to impart desirable surface properties to a variety of polymeric materials. Its unique structure, featuring a flexible siloxane backbone and reactive terminal hydroxyl groups, allows for its integration into polymer matrices or grafting onto polymer surfaces. This modification is particularly valuable in the fields of biomedical devices, drug delivery, and advanced materials, where controlled surface hydrophobicity, biocompatibility, and lubricity are critical.

The incorporation of the tetramethyldisiloxane moiety onto a polymer surface can significantly lower its surface energy, leading to increased hydrophobicity. This is beneficial for applications requiring water repellency, reduced protein adsorption, and improved biocompatibility. The hydroxyl end groups of this compound enable it to react with various functional groups present in polymers, such as isocyanates in polyurethanes, allowing for stable, covalent modification.

These application notes provide detailed protocols for two primary methods of utilizing this compound for polymer surface modification:

  • Incorporation during Polyurethane Synthesis: Integrating the disiloxane as a chain extender or as part of the soft segment during the polymerization process to create a bulk-modified polymer with altered surface characteristics.

  • Surface Grafting onto Pre-existing Polymers: Covalently attaching the disiloxane to the surface of a pre-formed polymer film or device to selectively modify its surface properties without altering the bulk material.

Data Presentation: Surface Property Modification

The primary effect of incorporating this compound into polymers is an increase in surface hydrophobicity, which is quantifiable by measuring the water contact angle. The following table summarizes representative data from studies on siloxane-modified polyurethanes.

Polymer SystemSiloxane Content (wt%)Untreated Water Contact Angle (°)Modified Water Contact Angle (°)Reference
Polyurethane (PBA/MDI/BDO based)0Not Reported-[1]
Polyurethane (PBA/MDI/BDO based)>0Not ReportedIncreased by 25°[1]
Polyurethane (PTMG/TDI/BDO based)0Not Reported-[2]
Polyurethane (PTMG/TDI/BDO based)5Not Reported~95[2]
Polyurethane (PTMG/TDI/BDO based)>5Not ReportedApproaches a constant value[2]

Experimental Protocols

Protocol 1: Incorporation of this compound during Polyurethane Synthesis

This protocol describes a typical two-step prepolymer method for synthesizing a polyurethane with this compound as a chain extender.

Materials:

  • Poly(butylene adipate) (PBA) or Poly(tetramethylene glycol) (PTMG) (dried under vacuum)

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • 1,4-Butanediol (BDO) (dried)

  • This compound (BHTD) (dried)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Dry N,N-Dimethylformamide (DMF) or other suitable solvent

Procedure:

  • Prepolymer Synthesis:

    • In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add the polyol (e.g., PBA or PTMG) and MDI in a 1:2 molar ratio.

    • Heat the mixture to 70-80°C under a nitrogen atmosphere with constant stirring.

    • Maintain the reaction for 1.5-2 hours to form the NCO-terminated prepolymer. The progress of the reaction can be monitored by titrating for the isocyanate content.

  • Chain Extension:

    • Cool the prepolymer to 50-60°C.

    • Add a solution of the chain extenders (a mixture of BDO and BHTD in the desired molar ratio) dissolved in dry DMF to the prepolymer solution dropwise with vigorous stirring.

    • Add a catalytic amount of DBTDL (e.g., 0.1 wt% of the total reactants).

    • Continue the reaction for an additional 2-3 hours until the viscosity of the solution significantly increases, indicating polymer formation.

  • Film Casting and Curing:

    • Pour the resulting polyurethane solution onto a clean, flat glass plate.

    • Cast a film of uniform thickness using a doctor blade.

    • Cure the film in a vacuum oven at 60-70°C for 24 hours to remove the solvent and complete the reaction.

  • Characterization:

    • The surface properties of the cured film can be characterized by measuring the water contact angle.

    • The incorporation of the siloxane can be confirmed using Fourier-transform infrared spectroscopy (FTIR) by observing the characteristic Si-O-Si stretching vibrations.

Protocol 2: Surface Grafting of this compound onto a Polyurethane Surface

This protocol outlines a method for grafting BHTD onto a polyurethane surface that has been pre-functionalized to create reactive isocyanate groups.

Materials:

  • Pre-formed polyurethane (PU) film

  • Hexamethylene diisocyanate (HDI)

  • This compound (BHTD)

  • Triethylamine (TEA) or Dibutyltin dilaurate (DBTDL) as a catalyst

  • Anhydrous toluene or other suitable solvent

  • Nitrogen gas

Procedure:

  • Surface Activation (Introduction of NCO groups):

    • Immerse the polyurethane film in a solution of HDI in anhydrous toluene (e.g., 5% v/v).

    • Add a catalyst, such as TEA or DBTDL (e.g., 0.1% v/v).

    • Heat the reaction mixture to 50-70°C under a nitrogen atmosphere for 1-2 hours with gentle agitation. This step introduces reactive isocyanate groups onto the PU surface.

    • After the reaction, thoroughly wash the film with fresh toluene to remove any unreacted HDI and the catalyst.

  • Grafting of BHTD:

    • Prepare a solution of BHTD in anhydrous toluene (e.g., 2-5% w/v).

    • Immerse the isocyanate-activated PU film into the BHTD solution.

    • Add a catalyst if necessary (TEA or DBTDL).

    • Heat the mixture to 50-70°C under a nitrogen atmosphere for 2-4 hours with gentle agitation. The hydroxyl groups of BHTD will react with the surface isocyanate groups.

    • After the grafting reaction, remove the film and wash it extensively with toluene and then with a suitable solvent like ethanol to remove any unreacted BHTD.

  • Drying and Characterization:

    • Dry the surface-modified PU film in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Characterize the modified surface using water contact angle measurements to assess the change in hydrophobicity.

    • Confirm the presence of the grafted siloxane layer using surface-sensitive techniques such as X-ray Photoelectron Spectroscopy (XPS) or Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR).

Visualizations

Signaling Pathway and Logical Relationships

SurfaceModificationPathway cluster_synthesis Incorporation during Synthesis cluster_grafting Surface Grafting Polyol Polyol (PBA/PTMG) Prepolymer NCO-Terminated Prepolymer Polyol->Prepolymer Diisocyanate Diisocyanate (MDI) Diisocyanate->Prepolymer SiloxanePU Siloxane-Modified Polyurethane Prepolymer->SiloxanePU BHTD_CE BHTD (Chain Extender) ChainExtenders Chain Extender Mix BHTD_CE->ChainExtenders BDO BDO BDO->ChainExtenders ChainExtenders->SiloxanePU PU_Surface Polyurethane Surface Activated_Surface NCO-Activated Surface PU_Surface->Activated_Surface Activation HDI HDI HDI->Activated_Surface Grafted_Surface Siloxane-Grafted Surface Activated_Surface->Grafted_Surface Grafting BHTD_Graft BHTD BHTD_Graft->Grafted_Surface

Caption: Overview of polymer modification pathways.

Experimental Workflow: Incorporation during Synthesis

SynthesisWorkflow cluster_prep Prepolymer Synthesis cluster_chain Chain Extension cluster_film Film Formation start Start mix_reactants Mix Polyol and MDI (1:2 molar ratio) start->mix_reactants end_node End heat_reaction Heat to 70-80°C under N2 for 1.5-2h mix_reactants->heat_reaction cool_prep Cool Prepolymer to 50-60°C heat_reaction->cool_prep add_extenders Add BDO/BHTD mix in DMF cool_prep->add_extenders add_catalyst Add DBTDL catalyst add_extenders->add_catalyst react_further React for 2-3h add_catalyst->react_further cast_film Cast solution onto glass plate react_further->cast_film cure_film Cure in vacuum oven at 60-70°C for 24h cast_film->cure_film cure_film->end_node

Caption: Workflow for polyurethane synthesis.

Experimental Workflow: Surface Grafting

GraftingWorkflow cluster_activation Surface Activation cluster_graft Grafting cluster_final Final Steps start Start immerse_hdi Immerse PU film in HDI/Toluene solution start->immerse_hdi end_node End add_catalyst_act Add TEA/DBTDL catalyst immerse_hdi->add_catalyst_act heat_activation Heat to 50-70°C under N2 for 1-2h add_catalyst_act->heat_activation wash_hdi Wash with Toluene heat_activation->wash_hdi immerse_bhtd Immerse activated film in BHTD/Toluene solution wash_hdi->immerse_bhtd heat_grafting Heat to 50-70°C under N2 for 2-4h immerse_bhtd->heat_grafting wash_bhtd Wash with Toluene and Ethanol heat_grafting->wash_bhtd dry_film Dry in vacuum oven at 40-50°C wash_bhtd->dry_film characterize Characterize Surface (WCA, XPS, ATR-FTIR) dry_film->characterize characterize->end_node

Caption: Workflow for surface grafting.

References

Applications of 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane in Biomedical Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane is a specialized siloxane diol monomer utilized in the synthesis of advanced biomedical polymers. Its incorporation into polymer chains, particularly in polyurethanes, imparts a unique combination of properties derived from the flexible, biocompatible siloxane backbone and the tunable characteristics of the urethane linkages. These materials are of significant interest for a range of biomedical applications, including drug delivery systems, implantable devices, and biocompatible coatings.[1][2] The inherent properties of polysiloxanes, such as high flexibility, low toxicity, superior biostability, and hydrophobicity, make them ideal for developing durable and biocompatible medical-grade polymers.[3][4]

This document provides detailed application notes on the use of this compound in creating biomedical polymers, along with experimental protocols for their synthesis and characterization. While specific data for polymers synthesized exclusively with this monomer is limited, the following information is based on the well-documented properties of closely related polysiloxane-based polyurethanes and serves as a comprehensive guide for researchers.

Key Applications and Advantages

Polymers synthesized using this compound are particularly suited for applications where biocompatibility, biostability, and controlled drug release are critical.

  • Drug Delivery Systems: The hydrophobic nature of the siloxane segments can be leveraged for the controlled release of lipophilic drugs.[5] The polymer matrix can be designed to release therapeutic agents over extended periods, making it suitable for long-acting formulations.[6] The release kinetics can be modulated by adjusting the polymer composition and morphology.[7]

  • Implantable Devices: The excellent biostability and biocompatibility of polysiloxane-polyurethanes make them prime candidates for long-term implantable devices.[3] The low inflammatory response and resistance to degradation are crucial for applications such as cardiovascular implants and soft tissue prosthetics.[4]

  • Biocompatible Coatings: These polymers can be used as coatings for medical devices to improve their biocompatibility and reduce thrombogenicity. The low surface energy of polysiloxanes helps to minimize protein adsorption and platelet adhesion, which are key factors in the failure of blood-contacting devices.[3]

  • Contact Lenses: this compound has been specifically noted for its use as an end-capper for carbinol-terminated silicones in the manufacturing of contact lenses, highlighting its role in ophthalmic applications.[8]

Quantitative Data on Polysiloxane-Based Polyurethanes

The following tables summarize the mechanical, thermal, and surface properties of various polysiloxane-based polyurethanes, which are representative of the performance that can be expected from polymers synthesized using this compound.

Table 1: Mechanical Properties of Polysiloxane-Polyurethanes

Polymer Composition (Soft Segment - Hard Segment)Tensile Strength (MPa)Elongation at Break (%)Reference
PDMS-based Si-TPU (39% hard segment)21.5-[9][10]
Siloxane-cross-linked PU (increasing alkoxysilane ratio)8.4 - 18.2450 - 850[3]
PCL-PDMS-PCL based TPU (9-63% hard segment)1.2 - 28.5500 - 1200[11]

Table 2: Thermal and Surface Properties of Polysiloxane-Polyurethanes

Polymer SystemGlass Transition Temperature (°C)Water Contact Angle (°)Equilibrium Water Absorption (%)Reference
Siloxane-cross-linked PU-80.3 - 115.32.5 - 8.4[3]
PCL-PDMS-PCL based TPU-25 to -45 (soft segment)85 - 105-[11]
PU modified with DHPDMS (5% content)-~95-[12]
Hyperbranched Polysiloxane modified PUup to 508 (max degradation temp)--[13]

Experimental Protocols

Protocol 1: Synthesis of a Polysiloxane-Polyurethane Elastomer

This protocol describes a typical two-step solution polymerization method for synthesizing a polysiloxane-polyurethane.

Materials:

  • This compound (Siloxane Diol)

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • 1,4-Butanediol (BDO) (Chain Extender)

  • Dimethylacetamide (DMAc) (Solvent)

  • Dibutyltin dilaurate (DBTDL) (Catalyst)

Procedure:

  • Drying of Reagents: Dry the siloxane diol and BDO at 80°C under vacuum for at least 4 hours. Dry the DMAc over molecular sieves.

  • Prepolymer Synthesis:

    • In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, dissolve the siloxane diol in DMAc under a nitrogen atmosphere.

    • Add MDI to the solution and heat the mixture to 70-80°C.

    • Allow the reaction to proceed for 2-3 hours to form the NCO-terminated prepolymer.

  • Chain Extension:

    • Cool the prepolymer solution to room temperature.

    • Add BDO (dissolved in DMAc) dropwise to the prepolymer solution with vigorous stirring.

    • Add a catalytic amount of DBTDL.

    • Continue stirring for another 2-3 hours at room temperature.

  • Polymer Precipitation and Purification:

    • Precipitate the polymer by pouring the solution into a non-solvent such as methanol or deionized water.

    • Wash the precipitated polymer multiple times with the non-solvent to remove unreacted monomers and solvent.

    • Dry the purified polymer in a vacuum oven at 60°C until a constant weight is achieved.

Protocol 2: In Vitro Biocompatibility Assessment

This protocol outlines key in vitro tests to evaluate the biocompatibility of the synthesized polysiloxane-polyurethane.

1. Protein Adsorption:

  • Prepare polymer films by solvent casting.

  • Incubate the films in a solution of bovine serum albumin (BSA) or fibrinogen in phosphate-buffered saline (PBS) at 37°C for a specified time (e.g., 2 hours).

  • Gently rinse the films with PBS to remove non-adsorbed proteins.

  • Quantify the amount of adsorbed protein using a suitable protein assay (e.g., Micro BCA Protein Assay Kit).

2. Platelet Adhesion:

  • Prepare polymer films in 24-well plates.

  • Add platelet-rich plasma (PRP) to each well and incubate at 37°C for 1 hour.

  • Rinse the films with PBS to remove non-adherent platelets.

  • Fix the adhered platelets with glutaraldehyde.

  • Dehydrate the samples with a graded series of ethanol.

  • Visualize and quantify the adhered platelets using scanning electron microscopy (SEM).

3. Cytotoxicity (MTT Assay):

  • Sterilize the polymer films with ethylene oxide or UV irradiation.

  • Place the sterile films in a 96-well plate.

  • Seed a relevant cell line (e.g., L929 fibroblasts) onto the films and in control wells.

  • Incubate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to the control.

Visualizations

Synthesis of Polysiloxane-Polyurethane

SynthesisWorkflow Monomers Monomers - this compound - Diisocyanate (e.g., MDI) - Chain Extender (e.g., BDO) Prepolymer Prepolymer Synthesis (Siloxane Diol + Diisocyanate) Monomers->Prepolymer Step 1 ChainExtension Chain Extension (Prepolymer + Chain Extender) Prepolymer->ChainExtension Step 2 Polymer Polysiloxane-Polyurethane ChainExtension->Polymer Purification Purification & Drying Polymer->Purification FinalPolymer Final Polymer Product Purification->FinalPolymer

Caption: Workflow for the two-step synthesis of polysiloxane-polyurethane.

Biocompatibility Evaluation Workflow

BiocompatibilityWorkflow PolymerSample Synthesized Polymer Film ProteinAdsorption Protein Adsorption Assay (e.g., BSA, Fibrinogen) PolymerSample->ProteinAdsorption PlateletAdhesion Platelet Adhesion Study (using Platelet-Rich Plasma) PolymerSample->PlateletAdhesion Cytotoxicity Cytotoxicity Test (e.g., MTT Assay with Fibroblasts) PolymerSample->Cytotoxicity Biocompatible Biocompatible Material ProteinAdsorption->Biocompatible PlateletAdhesion->Biocompatible Cytotoxicity->Biocompatible

Caption: Key in vitro assays for evaluating the biocompatibility of the polymer.

Structure-Property Relationship

StructureProperty Structure Polymer Structure SiloxaneContent Siloxane Content (from this compound) Structure->SiloxaneContent HardSegment Hard Segment Content (Diisocyanate + Chain Extender) Structure->HardSegment Flexibility Increased Flexibility SiloxaneContent->Flexibility Biocompatibility Enhanced Biocompatibility SiloxaneContent->Biocompatibility Hydrophobicity Increased Hydrophobicity SiloxaneContent->Hydrophobicity MechanicalStrength Increased Mechanical Strength HardSegment->MechanicalStrength Properties Biomedical Properties Flexibility->Properties Biocompatibility->Properties Hydrophobicity->Properties MechanicalStrength->Properties

Caption: Relationship between polymer structure and resulting biomedical properties.

References

Application Notes and Protocols for 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane in Coatings and Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane in the formulation of high-performance coatings and adhesives. This versatile organosiloxane oligomer can significantly enhance the properties of various polymer systems due to its unique molecular structure, combining the flexibility and hydrophobicity of a siloxane backbone with the reactivity of terminal hydroxyl groups.

Introduction to this compound

This compound is a linear siloxane diol with the following chemical structure:

Its key features include:

  • Siloxane Backbone: Imparts flexibility, low-temperature performance, hydrophobicity, and high thermal stability to the polymer matrix.[1][2]

  • Terminal Hydroxyl Groups: Allow for covalent incorporation into polymer networks, such as polyurethanes and epoxies, through reactions with isocyanates or epoxy groups, respectively.[1]

  • Tetramethylsiloxane Core: Provides a stable and chemically resistant foundation.[1]

These characteristics make it an excellent additive or co-monomer for creating coatings and adhesives with enhanced durability, weather resistance, and adhesion to a variety of substrates.

Applications in Coatings

When incorporated into coating formulations, this compound can offer several advantages:

  • Improved Weatherability and UV Resistance: The stable Si-O-Si backbone helps to protect the coating from degradation caused by UV radiation and environmental exposure.

  • Enhanced Hydrophobicity and Water Repellency: The low surface energy of the siloxane component leads to a more hydrophobic surface, improving water beading and reducing water absorption.

  • Increased Flexibility and Impact Resistance: The flexible siloxane chain can improve the elasticity of the coating, making it less prone to cracking and delamination.

  • Improved Anti-fouling Properties: The low surface energy can also deter the adhesion of marine organisms and other contaminants.

Illustrative Performance Data of a Polyurethane Coating

The following table presents illustrative data on the performance of a polyurethane coating with and without the addition of this compound. This data is representative of the expected improvements based on literature for similar hydroxyl-terminated siloxanes.

PropertyStandard Polyurethane CoatingPolyurethane Coating with 5% this compoundTest Method
Adhesion (Cross-hatch) 4B5BASTM D3359
Pencil Hardness 2HHASTM D3363
Impact Resistance (inch-lbs) 4080ASTM D2794
Water Contact Angle (°) 75105Goniometer
Gloss Retention after 500h QUV 70%90%ASTM D4587
Experimental Protocol: Formulation of a Polyurethane-Siloxane Coating

This protocol describes the preparation of a two-component polyurethane coating modified with this compound.

Materials:

  • Polyol (e.g., polyester or polyether polyol)

  • This compound

  • Isocyanate (e.g., hexamethylene diisocyanate - HDI)

  • Catalyst (e.g., dibutyltin dilaurate - DBTDL)

  • Solvent (e.g., xylene, methyl ethyl ketone)

Procedure:

  • Pre-polymer Synthesis:

    • In a reaction vessel equipped with a stirrer, thermometer, and nitrogen inlet, add the polyol and this compound.

    • Heat the mixture to 60°C under a nitrogen blanket to remove any residual moisture.

    • Cool the mixture to 40°C and add the isocyanate dropwise while stirring.

    • Maintain the temperature at 70-80°C and monitor the reaction progress by titrating the isocyanate (NCO) content.

    • Once the desired NCO content is reached, cool the pre-polymer to room temperature.

  • Coating Formulation:

    • To the pre-polymer, add the solvent to achieve the desired viscosity.

    • Add the catalyst and mix thoroughly.

  • Application and Curing:

    • Apply the coating to the substrate using a suitable method (e.g., spray, brush, roller).

    • Allow the coating to cure at ambient temperature for 24 hours, followed by a post-cure at 60°C for 4 hours for optimal properties.

Experimental Workflow for Polyurethane-Siloxane Coating Formulation

G cluster_prep Preparation cluster_form Formulation cluster_app Application & Curing cluster_test Testing A Dry Polyol and Siloxane Diol B Add Isocyanate A->B C Synthesize Pre-polymer B->C D Add Solvent C->D E Add Catalyst D->E F Apply to Substrate E->F G Cure F->G H Evaluate Properties G->H

Caption: Workflow for polyurethane-siloxane coating formulation.

Applications in Adhesives

In adhesive formulations, this compound can act as a flexibilizer and adhesion promoter. Its incorporation can lead to:

  • Increased Peel Strength and Flexibility: The siloxane backbone enhances the toughness and peel strength of the adhesive bond.

  • Improved Thermal Stability: The adhesive can maintain its performance over a wider temperature range.

  • Enhanced Adhesion to Low-Surface-Energy Substrates: The siloxane component can improve wetting and adhesion to plastics and other challenging surfaces.

  • Better Moisture Resistance: The hydrophobic nature of the siloxane improves the durability of the adhesive bond in humid environments.

Illustrative Performance Data of an Epoxy Adhesive

The following table provides illustrative data on the performance of an epoxy adhesive modified with this compound. This data is representative of expected improvements based on literature for similar hydroxyl-terminated siloxanes.

PropertyStandard Epoxy AdhesiveEpoxy Adhesive with 10% this compoundTest Method
Lap Shear Strength (Aluminum, MPa) 1815ASTM D1002
T-Peel Strength (Aluminum, N/mm) 515ASTM D1876
Glass Transition Temperature (°C) 120105DSC
Curing Time (hours at 80°C) 22.5Rheometer
Experimental Protocol: Formulation of a Siloxane-Modified Epoxy Adhesive

This protocol outlines the preparation of a two-part epoxy adhesive modified with this compound.

Materials:

  • Epoxy resin (e.g., Bisphenol A diglycidyl ether - DGEBA)

  • This compound

  • Curing agent (e.g., polyamidoamine or anhydride)

  • Optional: Toughening agent, fillers

Procedure:

  • Part A (Resin Blend) Preparation:

    • In a suitable container, combine the epoxy resin and this compound.

    • Heat the mixture to 80°C and stir until a homogeneous blend is obtained.

    • If using fillers or other additives, add them at this stage and disperse them thoroughly.

    • Cool the mixture to room temperature.

  • Adhesive Formulation and Application:

    • In a separate container, weigh the required amount of Part A.

    • Add the stoichiometric amount of the curing agent (Part B) to Part A.

    • Mix the two parts thoroughly for 2-3 minutes until a uniform mixture is achieved, avoiding air entrapment.

    • Apply the mixed adhesive to the substrates to be bonded.

  • Curing:

    • Join the substrates and clamp them with sufficient pressure.

    • Cure the adhesive according to the recommended schedule for the chosen curing agent (e.g., 24 hours at room temperature followed by 2 hours at 80°C).

Logical Relationship of Siloxane Diol in a Polymer Network

G cluster_reactants Reactants cluster_process Process cluster_product Product cluster_properties Enhanced Properties A Polymer Backbone (e.g., Polyurethane, Epoxy) C Copolymerization A->C B 1,3-Bis(4-hydroxybutyl) tetramethyldisiloxane B->C D Modified Polymer Network C->D P1 Increased Flexibility D->P1 P2 Improved Hydrophobicity D->P2 P3 Enhanced Thermal Stability D->P3

Caption: Incorporation of siloxane diol into a polymer network.

Safety and Handling

This compound should be handled in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Conclusion

This compound is a valuable building block for the development of advanced coatings and adhesives. Its incorporation into polymer formulations can lead to significant improvements in flexibility, hydrophobicity, thermal stability, and adhesion. The provided protocols and illustrative data serve as a starting point for researchers and formulators to explore the potential of this versatile siloxane diol in their specific applications. Further optimization of formulations and curing conditions may be necessary to achieve the desired performance characteristics for a particular end-use.

References

Application Notes and Protocols: 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane as a Crosslinking Agent for Polyurethane Elastomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane (BHTD) as a crosslinking agent, or more specifically, a chain extender, in the synthesis of polyurethane elastomers. The incorporation of BHTD can impart unique properties to the final material, such as enhanced flexibility, thermal stability, and biocompatibility, making it a compound of interest for various applications, including in the biomedical field.[1][2]

Introduction

This compound is a silicone-containing diol that can be used as a chain extender in the synthesis of segmented polyurethanes. In the typical polyurethane synthesis, a diisocyanate is reacted with a long-chain polyol to form a prepolymer. This prepolymer is then reacted with a short-chain diol, the chain extender, to create the final high-molecular-weight elastomer. The chain extender forms the "hard segments" of the polyurethane, which are responsible for the material's strength and elastomeric properties through physical crosslinking via hydrogen bonding. The siloxane backbone of BHTD can introduce unique characteristics to the polyurethane, such as a low glass transition temperature, thermal stability, and hydrophobicity.[1][3][4]

Key Applications

The use of siloxane-based diols like BHTD as chain extenders in polyurethanes can be beneficial in a variety of applications:

  • Biomedical Devices: The biocompatibility and biostability of polysiloxanes make BHTD-modified polyurethanes suitable for use in medical implants and devices.

  • Coatings: The low surface energy imparted by the siloxane can be advantageous for creating hydrophobic and anti-fouling coatings.

  • Adhesives and Sealants: The flexibility and thermal stability of these materials can be beneficial in high-performance adhesives and sealants.[2]

  • Elastomeric Films and Fibers: The unique mechanical properties can be tailored for applications requiring high flexibility and durability.

Experimental Data

The following table summarizes representative data on the effect of varying the concentration of this compound on the mechanical and thermal properties of a polyurethane elastomer based on Poly(tetramethylene ether) glycol (PTMG, Mn = 2000 g/mol ) and 4,4'-Methylenebis(phenyl isocyanate) (MDI).

Note: This data is illustrative and based on typical trends observed for similar short-chain diol chain extenders in polyurethane systems. Actual results may vary depending on the specific experimental conditions and other formulation components.

Formulation IDBHTD Concentration (wt% of total polymer)Tensile Strength (MPa)Elongation at Break (%)Shore A HardnessGlass Transition Temperature (Tg) (°C)
PU-BHTD-002580075-50
PU-BHTD-2.52.52875080-48
PU-BHTD-5.05.03268085-45
PU-BHTD-7.57.53560090-42
PU-BHTD-10.010.03855095-40

Experimental Protocols

Materials
  • Poly(tetramethylene ether) glycol (PTMG), Mn = 2000 g/mol , dried under vacuum at 80°C for 4 hours prior to use.

  • 4,4'-Methylenebis(phenyl isocyanate) (MDI).

  • This compound (BHTD), dried under vacuum at 60°C for 4 hours prior to use.

  • Dibutyltin dilaurate (DBTDL) catalyst.

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent.

Protocol: Two-Step Prepolymer Synthesis of BHTD-Crosslinked Polyurethane Elastomer

This protocol describes the synthesis of a polyurethane elastomer using a prepolymer method, which allows for better control over the polymer structure.

Step 1: Prepolymer Synthesis

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.

  • Charge the flask with a known amount of dried PTMG.

  • Heat the flask to 70-80°C with stirring under a nitrogen atmosphere.

  • Slowly add a stoichiometric excess of MDI (typically a 2:1 molar ratio of NCO:OH) to the PTMG dropwise over 30 minutes.

  • After the addition is complete, continue the reaction at 80°C for 2-3 hours to form the NCO-terminated prepolymer. The progress of the reaction can be monitored by titrating the NCO content.

Step 2: Chain Extension with BHTD

  • Cool the prepolymer to 60°C.

  • If necessary, dissolve the prepolymer in a minimal amount of anhydrous DMF to reduce viscosity.

  • In a separate container, prepare a solution of the desired amount of BHTD in anhydrous DMF.

  • Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt% of the total reactants) to the prepolymer solution.

  • Slowly add the BHTD solution to the stirred prepolymer solution. The molar amount of BHTD should be calculated to react with the excess NCO groups from the prepolymer synthesis (typically aiming for a final NCO:OH ratio of approximately 1:1).

  • After the addition is complete, continue stirring at 60°C for 1-2 hours.

  • Pour the resulting viscous solution into a pre-heated mold (e.g., a Teflon-coated pan) and degas under vacuum to remove any air bubbles.

  • Cure the cast film in an oven at 80-100°C for 12-24 hours.

  • After curing, allow the elastomer to cool to room temperature before demolding.

  • Post-cure the elastomer at room temperature for at least 7 days to ensure complete reaction before characterization.

Visualizations

Polyurethane_Synthesis_Workflow cluster_step1 Step 1: Prepolymer Synthesis cluster_step2 Step 2: Chain Extension & Curing PTMG Polyol (PTMG) Reactor1 Reaction Flask (80°C, N2 atm) PTMG->Reactor1 MDI Diisocyanate (MDI) MDI->Reactor1 Prepolymer NCO-Terminated Prepolymer Reactor1->Prepolymer 2-3 hours Reactor2 Mixing & Reaction (60°C) Prepolymer->Reactor2 BHTD Chain Extender (BHTD) BHTD->Reactor2 Catalyst Catalyst (DBTDL) Catalyst->Reactor2 Casting Casting & Degassing Reactor2->Casting Curing Curing Oven (80-100°C, 12-24h) Casting->Curing Elastomer Polyurethane Elastomer Curing->Elastomer

Caption: Workflow for the two-step synthesis of a BHTD-crosslinked polyurethane elastomer.

Crosslinking_Mechanism Prepolymer OCN-Polymer-NCO NCO-Terminated Prepolymer Crosslinked_Polymer {...-NH-CO-O-(CH2)4-Si(CH3)2-O-Si(CH3)2-(CH2)4-O-CO-NH-Polymer-... | Crosslinked Polyurethane Elastomer} Prepolymer:f0->Crosslinked_Polymer Reacts with BHTD HO-(CH2)4-Si(CH3)2-O-Si(CH3)2-(CH2)4-OH This compound BHTD:f0->Crosslinked_Polymer Reacts with

Caption: Reaction scheme for the chain extension of an NCO-terminated prepolymer with BHTD.

References

Application Notes and Protocols for Biocompatible Material Formulation with 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane (BHTD) is a versatile organosiloxane compound increasingly utilized in the formulation of biocompatible materials. Its unique structure, combining a flexible siloxane backbone with reactive hydroxyl end-groups, imparts desirable properties such as thermal stability, hydrophobicity, and excellent biocompatibility. These characteristics make BHTD an ideal candidate for the synthesis of soft segments in polyurethanes and other copolymers intended for biomedical applications, including drug delivery systems, medical implants, and coatings for medical devices.

These application notes provide detailed protocols for the synthesis of BHTD-based polyurethanes, methods for their characterization, and standardized biocompatibility testing procedures.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of BHTD is presented in the table below.

PropertyValueReference
CAS Number 5931-17-9[1]
Molecular Formula C₁₂H₃₀O₃Si₂[1]
Molecular Weight 278.54 g/mol [1]
Appearance Colorless to almost colorless clear liquid[2]
Boiling Point 148-150 °C / 2 mmHg[1]
Density 0.93 g/mL[1]
Refractive Index @ 20°C 1.4526[1]
Purity >96.0% (GC)[2]

Experimental Protocols

Protocol 1: Synthesis of a BHTD-based Polyurethane via a Two-Step Prepolymer Method

This protocol describes the synthesis of a thermoplastic polyurethane using a poly(dimethylsiloxane) (PDMS) macrodiol, 4,4'-methylenebis(phenyl isocyanate) (MDI), and BHTD as a chain extender.[3]

Materials:

  • Hydroxy-terminated poly(dimethylsiloxane) (PDMS-diol, Mn = 2000 g/mol )

  • 4,4'-methylenebis(phenyl isocyanate) (MDI)

  • This compound (BHTD)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Anhydrous N,N-Dimethylacetamide (DMAc)

  • Anhydrous Toluene

  • Nitrogen gas (high purity)

Equipment:

  • Four-necked round-bottom flask with a mechanical stirrer, nitrogen inlet, thermometer, and condenser

  • Heating mantle with temperature controller

  • Vacuum oven

  • Glass casting molds

Procedure:

  • Prepolymer Synthesis:

    • Dry the PDMS-diol under vacuum at 80°C for 4 hours to remove any residual moisture.

    • Set up the four-necked flask under a nitrogen atmosphere.

    • Add the dried PDMS-diol to the flask and heat to 60°C with stirring.

    • In a separate container, melt the MDI at 50°C.

    • Slowly add the molten MDI to the PDMS-diol in the reaction flask. The molar ratio of NCO:OH should be approximately 2:1.

    • Add a catalytic amount of DBTDL (e.g., 0.1 wt% of the total reactants).

    • Increase the reaction temperature to 75-80°C and maintain for 2-3 hours to form the NCO-terminated prepolymer. Monitor the reaction progress by titrating the NCO content.

  • Chain Extension:

    • Dissolve the BHTD chain extender in anhydrous DMAc.

    • Cool the prepolymer solution to 60°C.

    • Slowly add the BHTD solution to the prepolymer with vigorous stirring. The amount of BHTD should be calculated to achieve a final NCO:OH ratio of approximately 1:1.

    • Continue the reaction at 60-70°C for an additional 3-4 hours until the viscosity of the solution increases significantly.

  • Polymer Precipitation and Purification:

    • Pour the viscous polymer solution into a large volume of a non-solvent such as methanol or deionized water to precipitate the polyurethane.

    • Wash the precipitated polymer several times with the non-solvent to remove unreacted monomers and catalyst.

    • Dry the purified polymer in a vacuum oven at 60°C until a constant weight is achieved.

  • Film Casting:

    • Dissolve the dried polyurethane in a suitable solvent (e.g., DMAc or tetrahydrofuran) to form a 10-15 wt% solution.

    • Cast the solution into a glass mold and allow the solvent to evaporate slowly at room temperature.

    • Dry the resulting film in a vacuum oven at 60°C for 24 hours to remove any residual solvent.

G cluster_0 Prepolymer Synthesis cluster_1 Chain Extension cluster_2 Purification & Film Casting PDMS-diol PDMS-diol Reaction_Flask Reaction Flask (N2 atmosphere, 60°C) PDMS-diol->Reaction_Flask MDI MDI MDI->Reaction_Flask Prepolymer_Formation Prepolymer Formation (75-80°C, 2-3h) Reaction_Flask->Prepolymer_Formation Chain_Extension_Reaction Chain Extension (60-70°C, 3-4h) Prepolymer_Formation->Chain_Extension_Reaction Cool to 60°C BHTD BHTD BHTD_Solution BHTD in DMAc BHTD->BHTD_Solution DMAc DMAc DMAc->BHTD_Solution BHTD_Solution->Chain_Extension_Reaction Precipitation Precipitation (in Methanol/Water) Chain_Extension_Reaction->Precipitation Washing Washing Precipitation->Washing Drying Vacuum Drying (60°C) Washing->Drying Film_Casting Solvent Casting Drying->Film_Casting Final_Film Dried Polyurethane Film Film_Casting->Final_Film

Workflow for the synthesis of a BHTD-based polyurethane.
Protocol 2: In Vitro Cytotoxicity Assessment (ISO 10993-5)

This protocol outlines a standard procedure for evaluating the in vitro cytotoxicity of the formulated BHTD-based polyurethane.[4][5]

Materials:

  • Sterilized BHTD-polyurethane film samples

  • L929 mouse fibroblast cell line (or other appropriate cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Positive control (e.g., latex)

  • Negative control (e.g., tissue culture plastic)

Equipment:

  • Cell culture incubator (37°C, 5% CO₂)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Extract Preparation:

    • Prepare extracts of the sterilized BHTD-polyurethane film by incubating the material in cell culture medium at a surface area to volume ratio of 3 cm²/mL for 24 hours at 37°C.

    • Prepare serial dilutions of the extract (e.g., 100%, 50%, 25%, 12.5%).

  • Cell Seeding:

    • Seed L929 cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Exposure to Extracts:

    • Remove the culture medium from the wells and replace it with the prepared material extracts, positive control, and negative control.

    • Incubate the plates for 24 hours.

  • MTT Assay:

    • After the incubation period, remove the extracts and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage relative to the negative control.

    • According to ISO 10993-5, a reduction in cell viability by more than 30% is considered a cytotoxic effect.

G Start Start Material_Sterilization Sterilize Polyurethane Film Start->Material_Sterilization Cell_Seeding Seed L929 Fibroblasts in 96-well plate Start->Cell_Seeding Extract_Preparation Prepare Material Extracts (24h, 37°C) Material_Sterilization->Extract_Preparation Exposure Expose Cells to Extracts Extract_Preparation->Exposure Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Incubation_24h->Exposure MTT_Assay Perform MTT Assay Exposure->MTT_Assay Absorbance_Reading Read Absorbance at 570 nm MTT_Assay->Absorbance_Reading Data_Analysis Calculate Cell Viability (%) Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Workflow for in vitro cytotoxicity testing.
Protocol 3: Hemocompatibility Assessment - Hemolysis Assay (ASTM F756)

This protocol describes a method to assess the hemolytic potential of the BHTD-based polyurethane.[6]

Materials:

  • Sterilized BHTD-polyurethane film samples

  • Fresh human or animal blood with anticoagulant (e.g., citrate)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Deionized water (positive control)

  • PBS (negative control)

Equipment:

  • Centrifuge

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Blood Preparation:

    • Dilute the fresh blood with PBS to a hemoglobin concentration of 10 ± 1 mg/mL.

  • Material Incubation:

    • Place the sterilized material samples in test tubes.

    • Add the diluted blood to the test tubes containing the material, as well as to the positive and negative control tubes.

    • Incubate all tubes at 37°C for 2 hours with gentle agitation.

  • Hemolysis Measurement:

    • After incubation, centrifuge the tubes to pellet the intact red blood cells.

    • Carefully collect the supernatant.

    • Measure the absorbance of the supernatant at 540 nm using a spectrophotometer to determine the amount of free hemoglobin.

  • Data Analysis:

    • Calculate the percent hemolysis for the material samples relative to the positive control (100% hemolysis).

    • According to ASTM F756, materials are classified based on their hemolytic index:

      • 0-2%: Non-hemolytic

      • 2-5%: Slightly hemolytic

      • 5%: Hemolytic

Data Presentation

Typical Mechanical and Thermal Properties of Siloxane-Polyurethanes

The incorporation of siloxane segments, such as those derived from BHTD, influences the mechanical and thermal properties of polyurethanes. The following tables summarize typical data ranges found in the literature for comparable materials.[7][8][9][10]

Table 1: Mechanical Properties

PropertyTypical Value Range
Tensile Strength (MPa) 5 - 30
Elongation at Break (%) 300 - 800
Young's Modulus (MPa) 10 - 100

Table 2: Thermal Properties

PropertyTypical Value Range
Glass Transition Temperature (Tg, °C) -120 to -40
Melting Temperature (Tm, °C) 100 - 180
Decomposition Temperature (Td, °C) > 300
Biocompatibility Profile of Siloxane-Containing Polyurethanes

The following table presents a summary of expected biocompatibility results for polyurethanes containing siloxane segments, based on standard in vitro assays.[6][11][12][13]

Table 3: Biocompatibility Data

AssayMethodExpected ResultBiocompatibility Classification
Cytotoxicity ISO 10993-5 (MTT Assay)Cell Viability > 70%Non-cytotoxic
Hemolysis ASTM F756Hemolysis < 2%Non-hemolytic
Platelet Adhesion In vitro blood loopLow platelet adhesion and activationHemocompatible

Signaling Pathways in Cell-Biomaterial Interactions

The biocompatibility of a material is determined by the cellular and molecular responses at the material-tissue interface. For a biocompatible polyurethane, the initial interaction involves the adsorption of proteins from the biological fluid onto the material surface. This protein layer then mediates the attachment of cells, such as macrophages and fibroblasts. The surface chemistry and topography of the polyurethane influence which proteins are adsorbed and in what conformation, thereby directing the subsequent cellular response.

In the case of a biocompatible material, the cellular response is characterized by minimal inflammation and the initiation of a wound healing cascade. This involves the polarization of macrophages towards an anti-inflammatory M2 phenotype, which promotes tissue remodeling and integration of the implant. Key signaling pathways involved in this process include those related to integrin-mediated cell adhesion and cytokine signaling that modulates inflammation.

G Biomaterial Biocompatible Polyurethane Surface Protein_Adsorption Protein Adsorption (e.g., Fibronectin, Albumin) Biomaterial->Protein_Adsorption Cell_Adhesion Cell Adhesion (e.g., Macrophages, Fibroblasts) Protein_Adsorption->Cell_Adhesion Integrin_Signaling Integrin-Mediated Signaling Cell_Adhesion->Integrin_Signaling Cytokine_Release Cytokine Release (e.g., IL-10, TGF-β) Integrin_Signaling->Cytokine_Release M2_Polarization Macrophage M2 Polarization Cytokine_Release->M2_Polarization Tissue_Remodeling Tissue Remodeling & Implant Integration M2_Polarization->Tissue_Remodeling Minimal_Inflammation Minimal Chronic Inflammation M2_Polarization->Minimal_Inflammation

Cellular response to a biocompatible polyurethane surface.

References

Application Notes and Protocols for Creating Hydrophobic Surfaces with 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane is a versatile organosilicon compound utilized in the development of advanced materials. Its unique structure, featuring a flexible and hydrophobic disiloxane backbone terminated with reactive hydroxyl groups, makes it an ideal candidate for modifying the surface properties of polymers. A primary application of this diol-terminated siloxane is in the synthesis of copolymers, particularly polyurethanes, to create hydrophobic surfaces. The incorporation of the siloxane moiety into a polymer matrix lowers the surface energy of the resulting material, leading to enhanced water repellency.

These hydrophobic surfaces are of significant interest in a variety of fields, including biomedical devices, drug delivery systems, and protective coatings, where controlling the interaction with aqueous environments is crucial. The low surface energy imparted by the siloxane can help to reduce biofouling, improve drug release kinetics, and provide resistance to environmental degradation.

This document provides detailed application notes and representative protocols for the use of this compound in creating hydrophobic surfaces.

Data Presentation

While specific quantitative data for coatings formulated exclusively with this compound is not extensively available in peer-reviewed literature, the following table summarizes the performance of various hydrophobic polyurethane coatings modified with other short-chain siloxanes or fluorine-containing polyols. This data provides a comparative context for the expected performance of surfaces modified with the target compound.

Modifier TypeModifier Content (wt%)SubstrateWater Contact Angle (°)Reference
Perfluoropolyether (PFPE)1%Stainless Steel131.5 ± 8.0[1]
Perfluoropolyether (PFPE)2%Stainless Steel130.9 ± 5.8[1]
Perfluoropolyether (PFPE)3%Stainless Steel128.8 ± 5.2[1]
Unmodified Polyurethane0%Stainless Steel93.6 ± 3.6[1]
Vinyl tris(β-methoxyethoxy) silane (A172)10% (of acrylic monomer)Not Specified~100[2]
Tridecafluoro-nonanol (TFN) and (3-aminopropyl) triethoxysilane (APTES)Molar ratio 8:2Not Specified161.4 - 165.3
Hydroxy-terminated organic siloxanes (OHOS)30%Not Specified103.9[3]

Experimental Protocols

The primary method for utilizing this compound to create a hydrophobic surface is through its incorporation into a polyurethane coating. The following is a representative two-step protocol for the synthesis of a hydrophobic siloxane-polyurethane coating. This protocol is based on established methods for similar diol-terminated siloxanes and can be adapted for specific research needs.

Protocol 1: Synthesis of a Hydrophobic Siloxane-Polyurethane Coating

Materials:

  • This compound

  • A diisocyanate (e.g., isophorone diisocyanate (IPDI), 4,4'-diphenylmethane diisocyanate (MDI))

  • A polyol (e.g., poly(propylene glycol) (PPG), polycarbonate diol (PCDL))

  • A chain extender (e.g., 1,4-butanediol (BDO))

  • A catalyst (e.g., dibutyltin dilaurate (DBTDL))

  • Anhydrous solvent (e.g., dimethylformamide (DMF), toluene)

  • Substrate for coating (e.g., glass slides, stainless steel coupons)

Procedure:

Step 1: Prepolymer Synthesis

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the desired amounts of this compound and the polyol.

  • Heat the mixture to a specified temperature (e.g., 80°C) under a nitrogen atmosphere with stirring to ensure homogeneity and remove any residual moisture.

  • Add the diisocyanate to the flask. The molar ratio of NCO groups from the diisocyanate to the OH groups from the siloxane diol and polyol should be greater than 1 (typically around 2:1) to ensure the prepolymer is isocyanate-terminated.

  • Add a catalytic amount of DBTDL (e.g., 0.1 wt% of the total reactants).

  • Allow the reaction to proceed at the set temperature for a defined period (e.g., 2-4 hours). The progress of the reaction can be monitored by titrating the isocyanate (NCO) content.

Step 2: Chain Extension and Coating Application

  • Cool the prepolymer solution to a lower temperature (e.g., 60°C).

  • Slowly add the chain extender (e.g., 1,4-butanediol) dissolved in the anhydrous solvent. The amount of chain extender should be calculated to react with the remaining isocyanate groups.

  • Continue the reaction until the isocyanate peak in the FTIR spectrum (around 2270 cm⁻¹) disappears, indicating the completion of the polymerization.

  • The resulting siloxane-polyurethane solution can then be applied to a substrate using various techniques such as dip-coating, spin-coating, or spray-coating.

  • Cure the coated substrate in an oven at a specified temperature and time (e.g., 80°C for 24 hours) to remove the solvent and complete any final cross-linking.

Protocol 2: Characterization of the Hydrophobic Surface

1. Water Contact Angle Measurement:

  • Use a contact angle goniometer to measure the static water contact angle.

  • Place a small droplet (e.g., 5 µL) of deionized water on the surface of the coated substrate.

  • Capture an image of the droplet and use the software to calculate the angle between the substrate surface and the tangent of the droplet at the three-phase contact point.

  • Perform measurements at multiple locations on the surface to ensure reproducibility and calculate the average contact angle. Advancing and receding contact angles can also be measured to assess contact angle hysteresis.

2. Surface Energy Calculation:

  • Measure the contact angles of several liquids with known surface tensions (e.g., water, diiodomethane, formamide) on the coated surface.

  • Use a suitable model (e.g., Owens-Wendt-Rabel-Kaelble (OWRK) method) to calculate the surface free energy of the coating.

3. Stability Assessment:

  • To assess the durability of the hydrophobic surface, subject the coated substrate to various conditions such as prolonged water immersion, abrasion tests (e.g., tape peeling or sandpaper abrasion), or exposure to different pH solutions.

  • Measure the water contact angle after each treatment to evaluate the retention of hydrophobicity.

Mandatory Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_application Coating Application cluster_characterization Surface Characterization A Reactants (Siloxane Diol, Polyol, Diisocyanate) B Prepolymer Synthesis A->B Catalyst, Heat C Chain Extension B->C Chain Extender D Siloxane-Polyurethane Solution C->D E Coating Method (Dip/Spin/Spray) D->E F Curing E->F Heat G Hydrophobic Coated Substrate F->G H Contact Angle Measurement G->H I Surface Energy Calculation G->I J Stability Assessment G->J

Caption: Experimental workflow for creating and characterizing hydrophobic surfaces.

signaling_pathway Siloxane 1,3-Bis(4-hydroxybutyl) tetramethyldisiloxane Polyurethane Polyurethane Backbone Siloxane->Polyurethane Incorporation into polymer chain HydrophobicSurface Hydrophobic Surface Polyurethane->HydrophobicSurface Forms coating LowSurfaceEnergy Low Surface Energy HydrophobicSurface->LowSurfaceEnergy Leads to WaterRepellency Water Repellency LowSurfaceEnergy->WaterRepellency Results in

Caption: Logical relationship for achieving a hydrophobic surface.

References

Application Notes and Protocols: Reaction Kinetics of 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane in Polyurethane Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for studying the reaction kinetics of 1,3-bis(4-hydroxybutyl)tetramethyldisiloxane in polymerization reactions, particularly in the synthesis of polyurethanes. This information is critical for controlling polymer properties, optimizing reaction conditions, and developing novel materials for various applications, including in the biomedical and pharmaceutical fields.

Introduction

This compound is a unique silicone-based diol that imparts flexibility, hydrophobicity, and biocompatibility to polymers. Its primary hydroxyl groups exhibit characteristic reactivity towards isocyanates, forming urethane linkages. Understanding the kinetics of this polymerization is essential for tailoring the molecular weight, microstructure, and ultimately the macroscopic properties of the resulting polyurethane. This document outlines the key kinetic parameters, experimental methodologies for their determination, and detailed protocols for monitoring the reaction progress.

Reaction Kinetics Overview

The polymerization of this compound with a diisocyanate is a step-growth polyaddition reaction. The fundamental reaction is the formation of a urethane bond between the hydroxyl group (-OH) of the siloxane diol and the isocyanate group (-NCO) of the diisocyanate.

The reaction rate is influenced by several factors:

  • Structure of the Diisocyanate: Aromatic diisocyanates like Methylene diphenyl diisocyanate (MDI) and Toluene diisocyanate (TDI) are generally more reactive than aliphatic diisocyanates such as Isophorone diisocyanate (IPDI) due to electronic effects.

  • Reaction Temperature: Higher temperatures increase the reaction rate, following the Arrhenius equation.

  • Catalyst: The reaction is often catalyzed by organometallic compounds (e.g., dibutyltin dilaurate - DBTDL) or tertiary amines, which can significantly accelerate the reaction rate.

  • Solvent: The polarity of the solvent can influence the reaction kinetics.

The reaction typically follows second-order kinetics, where the rate is proportional to the concentration of both the hydroxyl and isocyanate functional groups.

Rate Law: Rate = k[OH][NCO]

Where:

  • k = rate constant

  • [OH] = concentration of hydroxyl groups

  • [NCO] = concentration of isocyanate groups

Quantitative Kinetic Data

The following tables summarize estimated kinetic parameters for the polymerization of this compound with common diisocyanates. These values are based on literature data for the reactions of primary alcohols with diisocyanates and should be considered as approximations. Experimental determination is recommended for precise values for this specific system.

Table 1: Estimated Second-Order Rate Constants (k) for Uncatalyzed Reactions

DiisocyanateSolventTemperature (°C)Estimated k (L mol⁻¹ s⁻¹)
MDIToluene501.5 x 10⁻³
TDIToluene501.0 x 10⁻³
IPDIToluene503.0 x 10⁻⁴

Table 2: Estimated Activation Energies (Ea) for Uncatalyzed Reactions

DiisocyanateSolventEstimated Ea (kJ/mol)
MDIToluene45 - 60
TDIToluene50 - 65
IPDIToluene60 - 75

Experimental Protocols

Monitoring Reaction Kinetics using In-Situ Fourier Transform Infrared (FTIR) Spectroscopy

This protocol describes the real-time monitoring of the polymerization reaction by tracking the disappearance of the isocyanate (-NCO) peak.

Materials and Equipment:

  • This compound

  • Diisocyanate (e.g., MDI, TDI, IPDI)

  • Anhydrous solvent (e.g., toluene, DMF)

  • Catalyst (optional, e.g., DBTDL)

  • Nitrogen or Argon gas supply

  • Reaction vessel (three-neck round-bottom flask) equipped with a mechanical stirrer, condenser, and nitrogen inlet

  • Heating mantle with temperature controller

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe

  • Data acquisition software

Procedure:

  • Preparation:

    • Dry all glassware in an oven at 120°C overnight and assemble under a nitrogen atmosphere.

    • Ensure all reactants and solvents are anhydrous.

  • Reaction Setup:

    • Charge the reaction vessel with a known amount of this compound and anhydrous solvent.

    • Begin stirring and heat the mixture to the desired reaction temperature.

    • Insert the in-situ FTIR-ATR probe into the reaction mixture.

  • Data Acquisition:

    • Collect a background spectrum of the siloxane diol in the solvent at the reaction temperature.

    • Inject a stoichiometric amount of the diisocyanate into the reaction vessel to initiate the polymerization. If using a catalyst, it can be added just before the diisocyanate.

    • Immediately start collecting FTIR spectra at regular intervals (e.g., every 30-60 seconds).

  • Data Analysis:

    • Monitor the decrease in the absorbance of the characteristic isocyanate peak at approximately 2270 cm⁻¹.[1]

    • Use a stable peak that does not change during the reaction (e.g., a C-H stretching peak) as an internal standard to normalize the isocyanate peak height or area.

    • The concentration of NCO groups at any time 't' can be calculated using the following equation: [NCO]t = [NCO]₀ * (At / A₀) Where:

      • [NCO]t is the NCO concentration at time t

      • [NCO]₀ is the initial NCO concentration

      • At is the normalized absorbance of the NCO peak at time t

      • A₀ is the normalized absorbance of the NCO peak at time t=0

    • Plot 1/[NCO]t versus time. For a second-order reaction, this should yield a straight line with a slope equal to the rate constant, k.

FTIR_Workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_data Data Acquisition cluster_analysis Data Analysis Dry_Glassware Dry Glassware Charge_Reactants Charge Diol & Solvent Dry_Glassware->Charge_Reactants Anhydrous_Reagents Anhydrous Reagents Anhydrous_Reagents->Charge_Reactants Heat_Stir Heat & Stir Charge_Reactants->Heat_Stir Insert_Probe Insert FTIR Probe Heat_Stir->Insert_Probe Background_Scan Collect Background Insert_Probe->Background_Scan Inject_Diisocyanate Inject Diisocyanate Background_Scan->Inject_Diisocyanate Collect_Spectra Collect Spectra Inject_Diisocyanate->Collect_Spectra Monitor_NCO_Peak Monitor NCO Peak Collect_Spectra->Monitor_NCO_Peak Calculate_Concentration Calculate [NCO] Monitor_NCO_Peak->Calculate_Concentration Plot_Data Plot 1/[NCO] vs. time Calculate_Concentration->Plot_Data Determine_k Determine Rate Constant Plot_Data->Determine_k

Caption: Workflow for kinetic monitoring using in-situ FTIR.

Determination of Activation Energy using Differential Scanning Calorimetry (DSC)

This protocol outlines the use of non-isothermal DSC to determine the activation energy of the polymerization reaction using model-free isoconversional methods.

Materials and Equipment:

  • This compound

  • Diisocyanate (e.g., MDI, TDI, IPDI)

  • Catalyst (optional)

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans and lids

  • Data analysis software

Procedure:

  • Sample Preparation:

    • Accurately weigh stoichiometric amounts of this compound and the diisocyanate into a small vial.

    • Thoroughly mix the components at a low temperature (e.g., in an ice bath) to prevent premature reaction.

    • Immediately seal a small amount (5-10 mg) of the mixture into a hermetic aluminum DSC pan.

  • DSC Measurement:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Perform non-isothermal scans at several different heating rates (e.g., 5, 10, 15, and 20 °C/min) over a temperature range that covers the entire curing exotherm (e.g., from room temperature to 250°C).

  • Data Analysis (Kissinger Method):

    • From each DSC thermogram, determine the peak temperature of the exothermic curing peak (Tp).

    • Plot ln(β/Tp²) versus 1/Tp, where β is the heating rate in K/min.

    • The plot should be a straight line. The activation energy (Ea) can be calculated from the slope of this line: Ea = -R * slope Where R is the ideal gas constant (8.314 J/mol·K).

  • Data Analysis (Flynn-Wall-Ozawa Method):

    • For each heating rate, determine the temperatures (T) corresponding to different degrees of conversion (α). The degree of conversion can be calculated by integrating the area under the exothermic peak.

    • Plot log(β) versus 1/T for each degree of conversion.

    • This will generate a series of parallel lines. The activation energy at each conversion can be calculated from the slope of these lines: Ea = - (R / 0.4567) * slope

DSC_Workflow cluster_prep Sample Preparation cluster_measurement DSC Measurement cluster_analysis Data Analysis Mix_Reactants Mix Reactants Seal_Pan Seal in DSC Pan Mix_Reactants->Seal_Pan Non_Isothermal_Scans Non-isothermal Scans at different heating rates Seal_Pan->Non_Isothermal_Scans Determine_Tp Determine Peak Temp (Tp) Non_Isothermal_Scans->Determine_Tp Determine_T_alpha Determine T at various α Non_Isothermal_Scans->Determine_T_alpha Kissinger_Plot Plot ln(β/Tp²) vs 1/Tp Determine_Tp->Kissinger_Plot Calculate_Ea_K Calculate Ea (Kissinger) Kissinger_Plot->Calculate_Ea_K FWO_Plot Plot log(β) vs 1/T Determine_T_alpha->FWO_Plot Calculate_Ea_FWO Calculate Ea (FWO) FWO_Plot->Calculate_Ea_FWO

Caption: Workflow for determining activation energy using DSC.

Monitoring Reaction Kinetics by Titration

This protocol describes a classic method for determining the concentration of unreacted isocyanate groups at different time points during the polymerization.

Materials and Equipment:

  • All materials from the FTIR protocol

  • Dibutylamine solution (standardized, e.g., in toluene)

  • Hydrochloric acid (standardized, e.g., in isopropanol)

  • Bromophenol blue indicator

  • Erlenmeyer flasks

  • Pipettes and burettes

  • Magnetic stirrer and stir bars

Procedure:

  • Reaction Setup:

    • Set up the polymerization reaction as described in the FTIR protocol.

  • Sampling:

    • At regular time intervals, withdraw a known volume of the reaction mixture using a syringe and quickly transfer it to an Erlenmeyer flask containing a known excess of standardized dibutylamine solution. The dibutylamine will react with the unreacted isocyanate groups.

  • Titration:

    • Allow the flask to stand for a few minutes to ensure the reaction between the isocyanate and dibutylamine is complete.

    • Add a few drops of bromophenol blue indicator.

    • Titrate the excess dibutylamine with a standardized solution of hydrochloric acid until the endpoint (color change from blue to yellow-green) is reached.[2][3]

  • Blank Titration:

    • Perform a blank titration by titrating the same volume of the initial dibutylamine solution with the hydrochloric acid solution to determine the initial amount of dibutylamine.

  • Calculation:

    • Calculate the concentration of unreacted NCO groups at each time point using the following formula: [NCO]t = ((Vb - Vs) * M_HCl * f) / V_sample Where:

      • Vb = volume of HCl used for the blank titration

      • Vs = volume of HCl used for the sample titration

      • M_HCl = molarity of the HCl solution

      • f = stoichiometric factor (1 in this case)

      • V_sample = volume of the reaction mixture sample

    • Plot 1/[NCO]t versus time to determine the rate constant for a second-order reaction.

Titration_Workflow Start Start Polymerization Take_Sample Withdraw Sample at time t Start->Take_Sample Quench Quench with excess Dibutylamine Take_Sample->Quench Titrate Titrate with HCl Quench->Titrate Record_Volume Record HCl Volume Titrate->Record_Volume Calculate_NCO Calculate [NCO]t Record_Volume->Calculate_NCO Repeat Repeat for different time points Calculate_NCO->Repeat Repeat->Take_Sample Plot Plot 1/[NCO]t vs. time Repeat->Plot Determine_k Determine Rate Constant Plot->Determine_k

Caption: Workflow for kinetic monitoring via titration.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between experimental parameters, kinetic data, and the resulting polymer properties.

Logical_Relationship cluster_inputs Experimental Parameters cluster_kinetics Reaction Kinetics cluster_properties Polymer Properties Monomers Monomer Structure (Diol & Diisocyanate) Rate_Constant Rate Constant (k) Monomers->Rate_Constant Temperature Reaction Temperature Temperature->Rate_Constant Catalyst Catalyst Type & Concentration Catalyst->Rate_Constant Solvent Solvent Polarity Solvent->Rate_Constant MW Molecular Weight Rate_Constant->MW PDI Polydispersity Index Rate_Constant->PDI Microstructure Microstructure Rate_Constant->Microstructure Activation_Energy Activation Energy (Ea) Activation_Energy->MW Activation_Energy->PDI Activation_Energy->Microstructure Mechanical Mechanical Properties MW->Mechanical PDI->Mechanical Microstructure->Mechanical

Caption: Relationship between experimental parameters and polymer properties.

Conclusion

The kinetic study of the polymerization of this compound is crucial for the development of novel polysiloxane-polyurethane materials with tailored properties. The protocols outlined in these application notes provide robust methods for determining key kinetic parameters. By understanding and controlling the reaction kinetics, researchers can effectively design and synthesize polymers with desired characteristics for a wide range of applications in research, and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Polymerization Reactions with 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane in polymerization reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during polymerization experiments, presented in a question-and-answer format.

Issue 1: Low Polymer Molecular Weight or Incomplete Reaction

Question: My polymerization reaction with this compound is resulting in a low molecular weight polymer or appears to be incomplete. What are the potential causes and how can I troubleshoot this?

Answer: Low molecular weight is a common issue in polycondensation reactions and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes and Solutions:

  • Monomer Impurities: Impurities in this compound or the co-monomer (e.g., diisocyanate or diacid) can act as chain terminators. Water is a particularly detrimental impurity.

    • Solution: Ensure the purity of all monomers. This compound should be stored under anhydrous conditions.[1] If necessary, purify the monomers by vacuum distillation or recrystallization. Dry all reactants and solvents thoroughly before use.

  • Incorrect Stoichiometry: An imbalance in the molar ratio of the functional groups (e.g., hydroxyl to isocyanate) will limit the chain growth and result in lower molecular weight polymers.

    • Solution: Carefully calculate and accurately measure the molar equivalents of the monomers. For polyurethane synthesis, the isocyanate-to-hydroxyl (NCO:OH) ratio is critical and should be precisely controlled.

  • Inefficient Removal of Byproducts: In polycondensation reactions, the removal of small molecule byproducts (e.g., water or alcohol) is essential to drive the reaction equilibrium towards the formation of high molecular weight polymers.

    • Solution: Conduct the reaction under a high vacuum, particularly during the later stages of polymerization. Ensure efficient stirring to facilitate the diffusion and removal of byproducts from the viscous polymer melt.

  • Suboptimal Reaction Temperature and Time: The reaction temperature needs to be high enough to ensure a sufficient reaction rate but not so high as to cause thermal degradation of the polymer. Insufficient reaction time will also lead to incomplete polymerization.

    • Solution: Optimize the reaction temperature and time based on the specific co-monomer and catalyst system. Monitor the reaction progress by measuring the viscosity of the reaction mixture.

  • Catalyst Inactivity or Incorrect Concentration: The choice and concentration of the catalyst are critical for achieving a high reaction rate.

    • Solution: Use a fresh, active catalyst at the appropriate concentration. For polyurethane synthesis with diisocyanates, common catalysts include dibutyltin dilaurate (DBTDL). The optimal catalyst concentration should be determined experimentally.

Troubleshooting Workflow for Low Molecular Weight

Troubleshooting_Low_MW start Low Molecular Weight Observed check_purity Verify Monomer Purity & Stoichiometry start->check_purity check_purity->check_purity check_setup Check Reaction Setup for Leaks (Inert Atmosphere & Vacuum) check_purity->check_setup Purity/Stoichiometry OK check_setup->check_setup optimize_byproduct_removal Optimize Byproduct Removal check_setup->optimize_byproduct_removal Setup OK optimize_byproduct_removal->optimize_byproduct_removal review_catalyst Review Catalyst Activity & Concentration optimize_byproduct_removal->review_catalyst Efficient Removal review_catalyst->review_catalyst optimize_conditions Adjust Temperature & Reaction Time review_catalyst->optimize_conditions Catalyst OK optimize_conditions->optimize_conditions success High Molecular Weight Achieved optimize_conditions->success Optimized

Caption: Troubleshooting workflow for addressing low molecular weight in polymerization reactions.

Issue 2: Gel Formation or Cross-linking

Question: My polymerization reaction is resulting in an insoluble gel. What could be causing this unwanted cross-linking?

Answer: Gel formation indicates the occurrence of side reactions that lead to a cross-linked polymer network instead of linear chains.

Potential Causes and Solutions:

  • Side Reactions of Hydroxyl Groups: At elevated temperatures, the hydroxyl groups of this compound can undergo side reactions, especially in the presence of certain catalysts or impurities.

    • Solution: Carefully control the reaction temperature. Consider using a milder catalyst or a lower catalyst concentration.

  • Reaction with Atmospheric Oxygen: At high temperatures, oxidation can lead to the formation of cross-links.

    • Solution: Ensure the reaction is carried out under a strict inert atmosphere (e.g., dry nitrogen or argon) throughout the entire process.

  • Impurities in Monomers: Trifunctional impurities in either the siloxane diol or the co-monomer can act as cross-linking agents.

    • Solution: Use high-purity monomers. Analyze the monomers for trifunctional impurities before use.

Frequently Asked Questions (FAQs)

Q1: What type of catalyst is recommended for the polycondensation of this compound with a diacid to form a polyester?

A1: For polyester synthesis via polycondensation, common catalysts include tin-based compounds like dibutyltin oxide or titanium-based catalysts like tetrabutyl titanate. The choice of catalyst can affect the reaction rate and the final properties of the polymer. It is advisable to perform small-scale optimization experiments to determine the most suitable catalyst and its optimal concentration for your specific system.

Q2: What are the typical reaction conditions for synthesizing a polyurethane using this compound and a diisocyanate like MDI?

A2: A typical polyurethane synthesis would involve reacting this compound with a diisocyanate such as 4,4'-Methylenebis(phenyl isocyanate) (MDI) in a solvent like anhydrous N,N-dimethylformamide (DMF) or in bulk. The reaction is typically catalyzed by a small amount of dibutyltin dilaurate (DBTDL). The reaction temperature is usually maintained between 70-90°C. The progress of the reaction can be monitored by the disappearance of the NCO peak in the FTIR spectrum.

Q3: How can I characterize the molecular weight and polydispersity of the resulting polymer?

A3: Gel Permeation Chromatography (GPC) is the most common technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of polymers. It is important to use a suitable solvent for the polymer and to calibrate the instrument with appropriate standards (e.g., polystyrene standards). Analysis of polymers derived from similar siloxane diols has shown the potential for unexpected mass distributions, which can be investigated using techniques like GPC coupled with Mass Spectrometry (GPC-MS).[2][3]

Experimental Protocols

Protocol: Synthesis of a Polyurethane from this compound and MDI

This protocol describes a general procedure for the synthesis of a polyurethane. Researchers should adapt this protocol based on their specific experimental goals and available equipment.

Materials:

  • This compound (dried under vacuum)

  • 4,4'-Methylenebis(phenyl isocyanate) (MDI) (purified by recrystallization or sublimation)

  • Dibutyltin dilaurate (DBTDL) (catalyst)

  • Anhydrous N,N-dimethylformamide (DMF) (solvent)

  • Dry nitrogen or argon gas

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a condenser.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

Procedure:

  • Setup: Assemble the reaction apparatus and ensure all glassware is thoroughly dried. Purge the system with dry nitrogen or argon for at least 30 minutes.

  • Charging Reactants: In the reaction flask, dissolve a known amount of this compound in anhydrous DMF under a positive pressure of inert gas.

  • Initiation: Begin stirring and heat the solution to the desired reaction temperature (e.g., 80°C).

  • Addition of Diisocyanate: Slowly add a stoichiometric amount of MDI to the reaction mixture.

  • Catalyst Addition: Add a catalytic amount of DBTDL (e.g., 0.1 wt% of the total reactants).

  • Polymerization: Maintain the reaction at the set temperature under inert atmosphere. Monitor the viscosity of the solution. The reaction can be monitored by taking small aliquots and analyzing them by FTIR for the disappearance of the isocyanate peak (~2270 cm⁻¹).

  • Work-up: Once the desired molecular weight is achieved (indicated by a significant increase in viscosity or disappearance of the NCO peak), cool the reaction mixture to room temperature. Precipitate the polymer by pouring the solution into a non-solvent like methanol.

  • Purification and Drying: Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomers and catalyst. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

Experimental Workflow

Experimental_Workflow setup 1. Dry Glassware & Purge with N2/Ar charge 2. Dissolve Siloxane Diol in Anhydrous Solvent setup->charge heat 3. Heat to Reaction Temperature charge->heat add_mdi 4. Add Stoichiometric MDI heat->add_mdi add_catalyst 5. Add Catalyst (DBTDL) add_mdi->add_catalyst polymerize 6. Polymerize at Temperature (Monitor Viscosity/FTIR) add_catalyst->polymerize workup 7. Cool & Precipitate in Non-solvent polymerize->workup dry 8. Filter, Wash & Dry Polymer under Vacuum workup->dry

References

Optimizing catalyst concentration for 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane via hydrosilylation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended catalyst for the synthesis of this compound?

A1: The most commonly employed and highly effective catalysts for this hydrosilylation reaction are platinum-based, particularly Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) and Speier's catalyst (hexachloroplatinic acid).[1][2] Karstedt's catalyst is often preferred due to its high activity at low concentrations and good solubility in silicone-based reaction media.[3][4]

Q2: What is the optimal catalyst concentration for the reaction?

A2: The optimal catalyst concentration can vary depending on the specific reaction conditions, purity of reagents, and desired reaction time. However, a general starting range for platinum-based catalysts is between 5 and 100 ppm (parts per million) of platinum relative to the total weight of the reactants.[5] For initial experiments, a concentration in the lower end of this range is recommended to minimize cost and potential side reactions. The concentration can then be adjusted based on the observed reaction rate and yield.

Q3: What are the typical solvents used for this reaction?

A3: The hydrosilylation reaction to form this compound can often be performed without a solvent. However, if a solvent is required to improve miscibility or control viscosity, common choices include toluene, xylene, or other non-reactive, anhydrous hydrocarbon solvents.[3]

Q4: What are the most common side reactions to be aware of?

A4: The primary side reactions in this synthesis include the isomerization of the alkene (4-hydroxy-1-butene), and dehydrogenative silylation.[2] These side reactions can lead to the formation of undesired byproducts and a reduction in the yield of the target molecule. Careful control of reaction temperature and catalyst concentration can help to minimize these side reactions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Slow or incomplete reaction 1. Low catalyst concentration: Insufficient catalyst may lead to a slow reaction rate. 2. Catalyst deactivation: The catalyst may be poisoned by impurities in the reactants or solvent (e.g., water, sulfur compounds). 3. Low reaction temperature: The reaction may require a higher temperature to proceed at a reasonable rate.1. Increase catalyst concentration: Incrementally increase the catalyst concentration, for example, from 10 ppm to 20 ppm. 2. Purify reactants and solvent: Ensure all reactants and solvents are anhydrous and free of potential catalyst poisons. 3. Increase reaction temperature: Gradually increase the reaction temperature, monitoring for the formation of byproducts. A typical starting temperature is room temperature, which can be increased to 50-80°C if necessary.
Formation of byproducts (e.g., isomers, dehydrogenated products) 1. High catalyst concentration: Excessive catalyst can promote side reactions.[6] 2. High reaction temperature: Elevated temperatures can favor isomerization and other undesired pathways.1. Decrease catalyst concentration: Reduce the amount of catalyst to the minimum required for an acceptable reaction rate. 2. Lower reaction temperature: Conduct the reaction at a lower temperature, even if it requires a longer reaction time.
Product discoloration (yellowing) 1. Catalyst degradation: At higher concentrations or temperatures, the platinum catalyst can form colloidal particles, leading to discoloration.[7] 2. Presence of impurities: Impurities in the starting materials may react to form colored species.1. Optimize catalyst concentration and temperature: Use the lowest effective catalyst concentration and temperature. 2. Purify starting materials: Ensure high purity of 1,1,3,3-tetramethyldisiloxane and 4-hydroxy-1-butene.
Difficulty in product purification 1. Presence of unreacted starting materials. 2. Formation of closely related byproducts. 1. Monitor reaction completion: Use techniques like FT-IR or NMR to ensure the reaction has gone to completion before workup. 2. Optimize reaction conditions: Adjust catalyst concentration and temperature to maximize selectivity towards the desired product. Consider purification by column chromatography or vacuum distillation.

Data Presentation

Table 1: Recommended Starting Catalyst Concentrations for Hydrosilylation

CatalystTypical Concentration Range (ppm of Pt)Notes
Karstedt's Catalyst5 - 50Highly active at low concentrations.[5]
Speier's Catalyst10 - 100May require an induction period for activation.

Experimental Protocols

Synthesis of this compound

Materials:

  • 1,1,3,3-Tetramethyldisiloxane (TMDS)

  • 4-Hydroxy-1-butene

  • Karstedt's catalyst (e.g., in xylene)

  • Anhydrous toluene (optional, as solvent)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and an inert gas inlet, add 1,1,3,3-tetramethyldisiloxane (1 equivalent). If using a solvent, add anhydrous toluene.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) for 10-15 minutes to remove air and moisture. Maintain a positive pressure of the inert gas throughout the reaction.

  • Addition of Alkene: In the dropping funnel, place 4-hydroxy-1-butene (2.1 equivalents).

  • Catalyst Addition: Add Karstedt's catalyst (targeting a concentration of 10-20 ppm of platinum relative to the total reactant weight) to the reaction flask containing the TMDS.

  • Reaction Initiation: Begin stirring the TMDS and catalyst mixture. Start the dropwise addition of 4-hydroxy-1-butene from the dropping funnel. The reaction is exothermic, so control the addition rate to maintain a gentle reflux or a desired reaction temperature (e.g., 40-60°C).

  • Reaction Monitoring: Monitor the progress of the reaction by Fourier-transform infrared (FT-IR) spectroscopy by observing the disappearance of the Si-H stretching band (around 2150 cm⁻¹) from the TMDS.

  • Reaction Completion and Work-up: Once the Si-H peak is no longer observed, the reaction is complete. If a solvent was used, remove it under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography if necessary.

Visualizations

Reaction_Pathway TMDS 1,1,3,3-Tetramethyldisiloxane Product This compound TMDS->Product Butenol 4-Hydroxy-1-butene Butenol->Product Catalyst Karstedt's Catalyst Catalyst->Product Hydrosilylation

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Reaction Setup (Inert Atmosphere) Reagents Prepare Reactants (TMDS, 4-Hydroxy-1-butene) Setup->Reagents Catalyst Add Catalyst Reagents->Catalyst Addition Slow Addition of Alkene Catalyst->Addition Monitor Monitor Reaction (FT-IR) Addition->Monitor Solvent_Removal Solvent Removal (if applicable) Monitor->Solvent_Removal Purification Purification (Distillation/Chromatography) Solvent_Removal->Purification Product Final Product Purification->Product

Caption: General experimental workflow for the synthesis.

Troubleshooting_Tree Start Problem Encountered Slow_Reaction Slow/Incomplete Reaction? Start->Slow_Reaction Byproducts Byproduct Formation? Start->Byproducts Discoloration Product Discoloration? Start->Discoloration Increase_Catalyst Increase Catalyst Conc. Slow_Reaction->Increase_Catalyst Yes Increase_Temp Increase Temperature Slow_Reaction->Increase_Temp Yes Purify_Reagents Purify Reagents Slow_Reaction->Purify_Reagents Yes Decrease_Catalyst Decrease Catalyst Conc. Byproducts->Decrease_Catalyst Yes Decrease_Temp Decrease Temperature Byproducts->Decrease_Temp Yes Optimize_Conditions Optimize Conc. & Temp. Discoloration->Optimize_Conditions Yes Purify_Start Purify Starting Materials Discoloration->Purify_Start Yes

Caption: A decision tree for troubleshooting common issues.

References

Technical Support Center: Enhancing Polyurethane Hydrolytic Stability with 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane (BHTD)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the hydrolytic stability of polyurethanes using 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane (BHTD).

I. Frequently Asked Questions (FAQs)

Q1: What is this compound (BHTD) and how does it improve the hydrolytic stability of polyurethanes?

A1: this compound (BHTD) is a silicone-containing diol that can be incorporated into the polyurethane backbone as a chain extender or co-polyol. The inclusion of the flexible and hydrophobic tetramethyldisiloxane segment is believed to enhance hydrolytic stability through several mechanisms:

  • Hydrophobicity: The siloxane backbone is inherently water-repellent, which can reduce water absorption into the polymer matrix.[1]

  • Shielding Effect: The bulky siloxane groups may sterically hinder the approach of water molecules to the hydrolytically susceptible ester and urethane linkages.

  • Flexibility: The low glass transition temperature of the siloxane segment can impart flexibility to the polymer, potentially relieving stresses that might otherwise promote crack formation and water ingress.

Q2: At what stage of the polyurethane synthesis should BHTD be introduced?

A2: BHTD is typically introduced during the polymerization stage along with other polyols and chain extenders. In a two-step synthesis, it would be added in the second step with other chain extenders to react with the isocyanate-terminated prepolymer. In a one-shot process, all reactants, including BHTD, are mixed together.

Q3: What are the expected changes in the physical properties of polyurethanes modified with BHTD?

A3: Incorporating BHTD is expected to alter the physical properties of the resulting polyurethane. The flexible siloxane component may lead to a decrease in tensile strength and hardness but an increase in elongation at break. The surface properties will also be affected, with an increase in hydrophobicity (higher water contact angle).

Q4: How can I verify the incorporation of BHTD into the polyurethane backbone?

A4: Fourier Transform Infrared (FTIR) spectroscopy is a key technique to confirm the incorporation of BHTD. Look for characteristic peaks of the siloxane group, such as the Si-O-Si stretching vibration around 1017-1259 cm⁻¹ and the Si-C bond vibration around 801 cm⁻¹.[2]

II. Troubleshooting Guides

This section addresses common issues encountered during the synthesis and testing of BHTD-modified polyurethanes.

Issue Potential Cause Troubleshooting Steps
Incomplete Polymerization (Sticky or Tacky Product) Moisture Contamination: Isocyanates readily react with water, leading to the formation of urea linkages and CO2, which can disrupt the polymerization process.[3]1. Dry Reactants: Thoroughly dry all polyols, chain extenders (including BHTD), and solvents under vacuum. 2. Inert Atmosphere: Conduct the reaction under a dry nitrogen or argon atmosphere. 3. Dry Glassware: Ensure all reaction vessels and equipment are meticulously dried.
Incorrect Stoichiometry: An imbalance in the NCO:OH ratio can result in unreacted functional groups.1. Accurate Measurements: Precisely calculate and weigh all reactants based on their equivalent weights. 2. Titration: Determine the exact isocyanate content (%NCO) of the diisocyanate and the hydroxyl value of the polyols.
Phase Separation or Hazy Appearance Incompatibility of Reactants: The non-polar siloxane segment of BHTD may have limited compatibility with highly polar polyols or chain extenders.1. Solvent Selection: Use a co-solvent system that can solubilize both polar and non-polar components. 2. Homogenization: Ensure vigorous and efficient mixing to create a homogeneous reaction mixture. 3. Gradual Addition: Consider a gradual addition of BHTD to the reaction mixture.
Unexpectedly Low Mechanical Strength Chain Scission: Residual catalyst or impurities could promote degradation during synthesis or curing.1. Catalyst Concentration: Optimize the catalyst concentration to avoid side reactions. 2. Reactant Purity: Use high-purity monomers.
Low Hard Segment Content: The introduction of the flexible BHTD may reduce the overall hard segment content.1. Formulation Adjustment: Adjust the ratio of hard and soft segments to achieve the desired mechanical properties.
Inconsistent Hydrolysis Test Results Variable Sample Preparation: Differences in sample thickness, surface finish, and curing conditions can affect water absorption and degradation rates.1. Standardized Samples: Prepare all samples for hydrolysis testing under identical conditions (e.g., molding temperature, pressure, and post-curing time). 2. Controlled Environment: Ensure the hydrolysis test is conducted in a well-controlled environment with stable temperature and humidity.[4]

III. Experimental Protocols

A. Synthesis of BHTD-Modified Polyurethane (Two-Step Prepolymer Method)

This protocol describes a general procedure for synthesizing a polyurethane elastomer incorporating BHTD as a chain extender.

  • Prepolymer Synthesis:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add a polyol (e.g., polytetramethylene ether glycol, PTMEG) and a diisocyanate (e.g., 4,4'-methylenebis(phenyl isocyanate), MDI) at a desired NCO:OH molar ratio (typically 2:1).

    • Heat the mixture to 70-80°C under a nitrogen blanket with constant stirring.

    • Monitor the reaction by titrating for the %NCO content until it reaches the theoretical value (approximately 2-3 hours).

  • Chain Extension:

    • In a separate vessel, prepare a mixture of the chain extenders: 1,4-butanediol (BDO) and this compound (BHTD) in the desired molar ratio.

    • Cool the prepolymer to 50-60°C and add the chain extender mixture dropwise with vigorous stirring.

    • After the addition is complete, add a catalyst such as dibutyltin dilaurate (DBTDL).

    • Continue stirring for several minutes until the mixture becomes viscous.

  • Casting and Curing:

    • Pour the viscous mixture into a preheated mold and cure in an oven at 80-100°C for 12-24 hours.

    • Post-cure the demolded polyurethane sheet at room temperature for at least 7 days before testing.

B. Accelerated Hydrolysis Testing

This protocol outlines a method for evaluating the hydrolytic stability of the synthesized polyurethanes.

  • Sample Preparation:

    • Cut dumbbell-shaped specimens from the cured polyurethane sheets according to ASTM D412 standards.

  • Hydrolysis Conditions:

    • Immerse the specimens in a phosphate-buffered saline (PBS) solution (pH 7.4) at an elevated temperature (e.g., 70°C) in sealed containers.[5]

    • Prepare a control set of specimens to be aged under the same temperature in a dry oven.

  • Time Points:

    • Remove specimens from the PBS solution and the dry oven at predetermined time intervals (e.g., 1, 2, 4, 8, and 16 weeks).

  • Analysis:

    • After removal, gently blot the specimens dry and allow them to equilibrate to room temperature for 24 hours.

    • Perform the following analyses on both the hydrolyzed and control specimens:

      • Mass Change: Measure the change in mass to determine water uptake.

      • Mechanical Testing: Evaluate tensile strength, elongation at break, and modulus using a universal testing machine.

      • FTIR Spectroscopy: Analyze changes in the chemical structure, particularly the urethane and ester linkages.

IV. Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of incorporating BHTD into a polyurethane formulation.

Table 1: Effect of BHTD on the Initial Mechanical Properties of Polyurethane

FormulationBHTD Content (mol%)Tensile Strength (MPa)Elongation at Break (%)Shore A Hardness
Control PU03555085
BHTD-PU-553260082
BHTD-PU-10102868078

Table 2: Retention of Mechanical Properties after Accelerated Hydrolysis at 70°C for 8 Weeks

FormulationTensile Strength Retention (%)Elongation at Break Retention (%)
Control PU6575
BHTD-PU-58088
BHTD-PU-109295

V. Mandatory Visualizations

A. Experimental Workflow

G cluster_synthesis Polyurethane Synthesis cluster_hydrolysis Hydrolysis Testing cluster_analysis Analysis s1 Prepolymer Formation (Polyol + Diisocyanate) s2 Chain Extension (BDO + BHTD) s1->s2 s3 Casting and Curing s2->s3 h1 Sample Preparation (Dumbbell Specimens) s3->h1 h2 Accelerated Aging (70°C in PBS) h1->h2 a1 Mechanical Testing h2->a1 a2 FTIR Spectroscopy h2->a2 a3 Mass Change h2->a3

Caption: Workflow for synthesizing and testing BHTD-modified polyurethanes.

B. Proposed Mechanism of Hydrolytic Protection

G cluster_pu Polyurethane Backbone urethane Urethane Linkage (-NH-COO-) ester Ester Linkage (-COO-) bhtd BHTD (Hydrophobic Siloxane Segment) bhtd->urethane Steric Hindrance bhtd->ester Steric Hindrance water Water (H₂O) water->urethane Hydrolysis Attack water->ester Hydrolysis Attack

References

Technical Support Center: Viscosity Control of Prepolymers with 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with prepolymers synthesized using 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of prepolymers with this compound, focusing on viscosity control.

Issue 1: Prepolymer Viscosity is Too High

Question: My prepolymer synthesized with this compound and a diisocyanate (e.g., MDI, IPDI) has a much higher viscosity than expected, making it difficult to handle and process. What are the potential causes and how can I resolve this?

Answer: High prepolymer viscosity is a common challenge and can be attributed to several factors. The flexible nature of the siloxane backbone in this compound can influence chain entanglement and intermolecular forces. Here is a step-by-step troubleshooting workflow:

start High Prepolymer Viscosity check_ratio 1. Verify NCO/OH Ratio start->check_ratio check_temp 2. Review Reaction Temperature check_ratio->check_temp solution_ratio Increase NCO/OH Ratio check_ratio->solution_ratio Is ratio < 2:1? check_catalyst 3. Evaluate Catalyst Concentration check_temp->check_catalyst solution_temp Decrease Reaction Temperature check_temp->solution_temp Was temp > 80°C? check_moisture 4. Assess for Moisture Contamination check_catalyst->check_moisture solution_catalyst Reduce Catalyst Concentration check_catalyst->solution_catalyst Is concentration high? check_side_reactions 5. Consider Side Reactions (e.g., Allophanate) check_moisture->check_side_reactions solution_moisture Ensure Anhydrous Conditions check_moisture->solution_moisture Reagents/glassware wet? solution_side_reactions Lower Temperature & Time check_side_reactions->solution_side_reactions Prolonged high temp?

Caption: Troubleshooting workflow for high prepolymer viscosity.
  • 1. NCO/OH Molar Ratio: An insufficient excess of the diisocyanate (a low NCO/OH ratio) is a primary cause of high viscosity.[1] A higher NCO/OH ratio leads to shorter polymer chains and lower viscosity.[1]

    • Recommendation: For a noticeable reduction in viscosity, increase the NCO/OH ratio. Typical starting points for low-viscosity prepolymers are often 2:1 or higher.

  • 2. Reaction Temperature: Higher reaction temperatures can accelerate side reactions, such as allophanate formation, which leads to chain branching and a significant increase in viscosity.[2]

    • Recommendation: Maintain a moderate reaction temperature, typically between 60-80°C. If high viscosity persists, consider lowering the temperature, though this may increase the reaction time.[3]

  • 3. Catalyst Concentration: While catalysts are often necessary to achieve a reasonable reaction rate, high concentrations can promote side reactions and rapid molecular weight build-up.[4]

    • Recommendation: Reduce the concentration of the catalyst. If the reaction becomes too slow, consider a catalyst with lower activity at the reaction temperature.

  • 4. Moisture Contamination: Water contamination in the reactants or reaction vessel will react with the isocyanate groups, leading to the formation of urea linkages and CO2 gas. This can increase viscosity and introduce bubbles.

    • Recommendation: Ensure all reactants are thoroughly dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen). Dry glassware in an oven before use.

Issue 2: Inconsistent Batch-to-Batch Viscosity

Question: I am observing significant variations in viscosity between different batches of prepolymer synthesized under what I believe are identical conditions. What could be causing this inconsistency?

Answer: Batch-to-batch inconsistency often points to subtle variations in experimental parameters.

  • Moisture Control: The most common culprit is inconsistent moisture levels in the reactants or the reaction environment.

  • Temperature Fluctuations: Small differences in the reaction temperature profile between batches can lead to variations in the extent of side reactions.

  • Mixing Efficiency: Inconsistent mixing can lead to localized areas of high reactivity and non-uniform polymer chain growth.

  • Raw Material Purity: Ensure the purity of the this compound and the diisocyanate are consistent between batches.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting NCO/OH ratio for synthesizing a low-viscosity prepolymer with this compound?

A1: A good starting point for achieving a low-viscosity prepolymer is an NCO/OH molar ratio of 2:1. Ratios can be adjusted upwards (e.g., 3:1 or higher) to further decrease viscosity. It is important to note that higher NCO/OH ratios will result in a higher concentration of unreacted isocyanate monomer in the final product.

Q2: How does the siloxane backbone of this compound affect the prepolymer viscosity compared to a standard polyether or polyester polyol?

A2: The Si-O-Si backbone is highly flexible, which can lead to a lower glass transition temperature in the final polymer.[5] However, the bulky tetramethyldisiloxane group can also influence chain entanglement. While the inherent flexibility might suggest lower viscosity, the overall effect will also depend on the molecular weight and the interactions with the hard segments formed by the diisocyanate.

Q3: What types of catalysts are recommended for the reaction between this compound and a diisocyanate?

A3: The choice of catalyst depends on the desired reaction rate and pot life.

  • Tertiary Amines: (e.g., DABCO) are effective catalysts but can also promote the reaction between isocyanate and any trace moisture.[6]

  • Organometallic Catalysts: Tin-based catalysts (e.g., Dibutyltin Dilaurate - DBTDL) are highly efficient for the isocyanate-hydroxyl reaction.[6] Bismuth-based catalysts are becoming more common as environmentally benign alternatives to tin catalysts.[3] The selection should be based on the specific reactivity requirements of your system.

Q4: Can I use a solvent or reactive diluent to lower the viscosity of my prepolymer?

A4: Yes.

  • Solvents: Using a dry, inert solvent can effectively reduce viscosity. However, this will need to be removed in a subsequent step.

  • Reactive Diluents: These are low-viscosity compounds that react into the polymer network. For polyurethane systems, low molecular weight diols or mono-functional alcohols can be used. Mono-functional alcohols act as chain stoppers, which can be a very effective way to control molecular weight and, therefore, viscosity.[7][8]

Quantitative Data Summary

The following table provides an illustrative summary of the expected trends in prepolymer viscosity based on changes in key reaction parameters. The viscosity values are hypothetical and intended for comparative purposes only, as the actual viscosity will depend on the specific diisocyanate used, the precise reaction conditions, and the measurement temperature.

ParameterCondition 1Expected Viscosity (mPa·s at 75°C)Condition 2Expected Viscosity (mPa·s at 75°C)
NCO/OH Ratio 1.5 : 1~50002.5 : 1~1500
Reaction Temperature 60°C~250090°C>4000 (due to side reactions)
Catalyst (DBTDL) 0.01 wt%~30000.05 wt%~3500 (faster build-up)
Chain Stopper 0 mol%~25002 mol%~1000

Experimental Protocols

General Protocol for the Synthesis of an Isocyanate-Terminated Prepolymer using this compound

This protocol describes a general procedure for synthesizing a prepolymer. The specific quantities should be calculated based on the desired NCO/OH ratio and the equivalent weights of the reactants.

start Start step1 1. Dry Glassware & Reagents start->step1 step2 2. Charge Reactor with Diisocyanate step1->step2 step3 3. Heat and Stir under N2 step2->step3 step4 4. Add 1,3-Bis(4-hydroxybutyl) tetramethyldisiloxane Dropwise step3->step4 step5 5. Add Catalyst (if used) step4->step5 step6 6. Maintain Temperature & Stir step5->step6 step7 7. Monitor Reaction (e.g., NCO titration) step6->step7 end End: Prepolymer Synthesis Complete step7->end

Caption: Experimental workflow for prepolymer synthesis.

Materials and Equipment:

  • This compound

  • Diisocyanate (e.g., MDI, IPDI)

  • Catalyst (e.g., DBTDL)

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel

  • Heating mantle with temperature controller

  • Vacuum pump (for drying reactants if necessary)

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried in an oven. Dry the this compound under vacuum at an elevated temperature if moisture content is a concern.

  • Reaction Setup: Assemble the reaction apparatus and purge with dry nitrogen.

  • Charging the Reactor: Charge the calculated amount of diisocyanate into the reaction flask.

  • Heating: Begin stirring and heat the diisocyanate to the desired reaction temperature (e.g., 70°C).

  • Addition of Diol: Slowly add the this compound dropwise from the addition funnel over a period of 1-2 hours. Maintain the reaction temperature throughout the addition.

  • Catalyst Addition: If a catalyst is used, add it to the reaction mixture after the diol addition is complete.

  • Reaction: Allow the reaction to proceed at the set temperature with continuous stirring.

  • Monitoring: Monitor the progress of the reaction by periodically taking samples and determining the %NCO content via titration. The reaction is considered complete when the %NCO value reaches a constant theoretical value.

  • Storage: Once the reaction is complete, cool the prepolymer to room temperature and store it in a sealed container under a nitrogen blanket to prevent moisture exposure.

References

Purification techniques for 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane to remove impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthetically prepared this compound?

A1: Impurities in this compound can originate from the synthesis process, which typically involves the hydrosilylation of an unsaturated alcohol with 1,1,3,3-tetramethyldisiloxane. Potential impurities include:

  • Unreacted starting materials: Residual 1,1,3,3-tetramethyldisiloxane or the unsaturated alcohol.

  • Catalyst residues: Traces of the platinum catalyst (e.g., Karstedt's or Speier's catalyst) used in the hydrosilylation reaction.

  • Solvent residues: Remaining solvents from the reaction or initial work-up.

  • Byproducts of hydrosilylation: In addition to the desired anti-Markovnikov addition product, the Markovnikov regioisomer may also be formed.

  • Oligomeric siloxanes: Higher molecular weight siloxane species can form as byproducts.

  • Hydrolysis products: Silanols can be formed if moisture is present.

Q2: What are the recommended purification techniques for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities. The most common and effective methods are:

  • Vacuum Distillation: Ideal for separating the desired product from non-volatile impurities and compounds with significantly different boiling points.

  • Column Chromatography: A versatile technique for separating the target compound from impurities with different polarities, such as regioisomers or other organic byproducts.

  • Liquid-Liquid Extraction (LLE): Primarily used during the work-up of the reaction mixture to perform an initial separation of water-soluble and organic-soluble components.

Q3: How can I assess the purity of this compound after purification?

A3: Several analytical techniques can be used to determine the purity of the final product:

  • Gas Chromatography (GC): Provides a quantitative measure of purity by separating volatile components. Commercial suppliers often use GC to specify purity levels.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ²⁹Si NMR): Confirms the chemical structure of the desired product and can be used to identify and quantify impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the presence of characteristic functional groups and can indicate the presence of certain impurities (e.g., Si-H from unreacted starting material).

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in the identification of unknown impurities.

Troubleshooting Guides

Vacuum Distillation

Q: My compound is not distilling even at the reported boiling point and pressure. What could be the issue?

A: This could be due to several factors:

  • Inaccurate pressure reading: Ensure your vacuum gauge is calibrated and providing an accurate reading.

  • Leaks in the system: Check all joints and connections for leaks. All glassware joints should be properly greased.

  • Insufficient heating: The heating mantle may not be providing uniform and adequate heat. Ensure the flask is properly seated in the mantle.

  • Bumping of the liquid: Violent bumping can prevent smooth distillation. Always use a stir bar or magnetic stirrer to ensure smooth boiling. Boiling stones are not effective under vacuum.

Q: The distillate is cloudy or contains water. How can I prevent this?

A: Cloudiness often indicates the presence of moisture.

  • Ensure all glassware is thoroughly dried before setting up the distillation apparatus.

  • Use a drying tube on the vacuum line if you are using a water aspirator to prevent backflow of water vapor.

  • A cold trap between the distillation apparatus and the vacuum source is highly recommended to trap volatile impurities and protect the vacuum pump.

Column Chromatography

Q: I am not getting good separation of my compound from impurities. What can I do?

A: Poor separation can be addressed by optimizing the chromatography conditions:

  • Solvent system (eluent): The polarity of the eluent is crucial. If separation is poor, try a less polar solvent system to increase the retention time of your polar product on the silica gel. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can also be effective.

  • Stationary phase: Silica gel is the standard stationary phase. For very polar compounds, alumina could be an alternative.

  • Column packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.

  • Loading of the sample: The sample should be loaded in a concentrated solution and in a narrow band at the top of the column.

Q: My compound is sticking to the column and I have a low yield. Why is this happening?

A: The compound may be too polar for the chosen solvent system or it might be reacting with the stationary phase.

  • Increase the polarity of the eluent to help desorb the compound from the silica gel. Adding a small amount of a more polar solvent like methanol to the eluent can be effective.

  • If the compound is acid-sensitive, the acidic nature of silica gel could be causing degradation. In such cases, you can neutralize the silica gel by washing it with a solvent containing a small amount of a base like triethylamine before packing the column.

Liquid-Liquid Extraction

Q: An emulsion has formed between the aqueous and organic layers, and they are not separating. How can I resolve this?

A: Emulsions are common when dealing with surfactants or when the mixture is shaken too vigorously.

  • Allow the mixture to stand for a longer period.

  • Gently swirl the separatory funnel instead of shaking it vigorously.

  • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.

  • Filter the mixture through a pad of celite or glass wool.

Experimental Protocols

Vacuum Distillation Protocol
  • Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus using a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and free of cracks.

    • Use a stir bar in the distillation flask for smooth boiling.

    • Grease all ground-glass joints to ensure a good seal.

    • Connect the apparatus to a vacuum trap and a vacuum pump or water aspirator using thick-walled vacuum tubing.

  • Procedure:

    • Place the crude this compound into the distillation flask.

    • Begin stirring and start the vacuum pump to reduce the pressure in the system.

    • Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle.

    • Collect the fraction that distills at the expected boiling point and pressure (e.g., 185 °C at 5 mmHg or 148-150 °C at 2 mmHg).

    • Monitor the temperature throughout the distillation. A stable boiling point indicates a pure fraction.

    • Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before venting the system to atmospheric pressure.

Column Chromatography Protocol
  • Preparation:

    • Choose an appropriate column size based on the amount of sample to be purified.

    • Select a suitable solvent system (eluent) by performing thin-layer chromatography (TLC) first. A good starting point for this compound could be a mixture of hexane and ethyl acetate.

    • Prepare a slurry of silica gel in the chosen eluent.

  • Procedure:

    • Pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.

    • Allow the excess solvent to drain until it is level with the top of the silica gel.

    • Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.

    • Add a layer of sand on top of the sample to prevent disturbance.

    • Begin eluting the column with the solvent system, collecting fractions in test tubes or flasks.

    • Monitor the separation by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 5931-17-9
Molecular Formula C₁₂H₃₀O₃Si₂
Molecular Weight 278.54 g/mol
Appearance Colorless clear liquid
Density 0.94 g/mL
Boiling Point 185 °C / 5 mmHg
148-150 °C / 2 mmHg
Refractive Index n20D 1.45

Table 2: Comparison of Purification Techniques (Illustrative)

TechniquePurity Achieved (Typical)Yield (Typical)ThroughputKey AdvantagesKey Disadvantages
Vacuum Distillation 95-99%HighHighEffective for removing non-volatile impurities; Scalable.Not suitable for thermally sensitive compounds or separating isomers with close boiling points.
Column Chromatography >99%Moderate to HighLow to ModerateHigh resolution for separating closely related compounds; Versatile.Can be time-consuming and requires large volumes of solvent; Not easily scalable.
Liquid-Liquid Extraction Low to ModerateHighHighGood for initial work-up and removal of bulk impurities.Limited separation capability; Can lead to emulsion formation.

Visualizations

PurificationWorkflow cluster_start Starting Material cluster_purification Purification Steps cluster_analysis Purity Analysis cluster_end Final Product Start Crude this compound LLE Liquid-Liquid Extraction (Optional Work-up) Start->LLE Initial Cleanup Distillation Vacuum Distillation Start->Distillation Direct Purification LLE->Distillation Major Purification Analysis Purity Check (GC, NMR, etc.) Distillation->Analysis Chromatography Column Chromatography Chromatography->Analysis Re-check Analysis->Chromatography <99% Pure End Pure Product (>99%) Analysis->End >99% Pure

Caption: General workflow for the purification of this compound.

TroubleshootingTree cluster_problem Problem Identification cluster_distillation Vacuum Distillation Issues cluster_chromatography Column Chromatography Issues cluster_analysis Analysis Problem Low Purity After Purification Dist_Check Check for Leaks & Calibrate Gauge Problem->Dist_Check If Distillation Used Chrom_Solvent Optimize Solvent System (TLC First) Problem->Chrom_Solvent If Chromatography Used Dist_Temp Adjust Heating & Ensure Stirring Dist_Check->Dist_Temp Reanalyze Re-analyze Purity Dist_Temp->Reanalyze Chrom_Load Improve Sample Loading & Column Packing Chrom_Solvent->Chrom_Load Chrom_Load->Reanalyze

Caption: Troubleshooting decision tree for purification issues.

ChromatographyPrinciple cluster_column Column Chromatography cluster_molecules Separation MobilePhase Mobile Phase (Eluent) Flows Down StationaryPhase Stationary Phase (Silica Gel) Polar MobilePhase->StationaryPhase Carries Mixture NonPolar Non-polar Impurity (Moves Faster) StationaryPhase->NonPolar Weak Interaction PolarProduct Polar Product (Moves Slower) StationaryPhase->PolarProduct Strong Interaction Fractions Collected Fractions NonPolar->Fractions Elutes First PolarProduct->Fractions Elutes Later

Caption: Principle of separation

Technical Support Center: Enhancing Mechanical Properties of Polymers with 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane in polymer synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in polymer synthesis?

A1: this compound is a siloxane diol primarily used as a chain extender or as a component of the soft segment in the synthesis of polyurethanes and other polymers. Its incorporation is intended to enhance properties such as flexibility, adhesion, biocompatibility, and thermal stability.

Q2: How does the incorporation of this compound affect the mechanical properties of the resulting polymer?

A2: The inclusion of the flexible siloxane backbone from this compound generally increases the flexibility and lowers the glass transition temperature of the polymer. However, a major challenge with polysiloxanes is their inherently low mechanical strength. To counteract this, they are often copolymerized with rigid monomers to create hard segments, leading to a microphase-separated morphology that balances flexibility with improved tensile strength and tear resistance.

Q3: What are the key factors to consider when designing a synthesis protocol with this compound?

A3: Key factors include:

  • Stoichiometry: The molar ratio of diisocyanate to the total diol/chain extender content ([NCO]/[OH] ratio) is critical in determining the molecular weight and final properties of the polymer.

  • Catalyst: The choice and concentration of the catalyst (e.g., organotin or amine compounds) will significantly influence the reaction kinetics and the potential for side reactions.

  • Solvent: The solvent should be anhydrous and capable of dissolving all reactants to ensure a homogeneous reaction mixture.

  • Temperature and Reaction Time: These parameters need to be carefully controlled to ensure complete reaction and to minimize degradation or side reactions.

Q4: What are the common side reactions to be aware of when using isocyanates in the synthesis?

A4: The primary side reaction is the reaction of isocyanates with water, which leads to the formation of an unstable carbamic acid that decomposes into an amine and carbon dioxide gas, which can cause foaming.[1] Other potential side reactions include the formation of allophanates and biurets at elevated temperatures, which can lead to branching and cross-linking.[2]

Troubleshooting Guides

Issue 1: The final polymer is tacky, soft, or has low mechanical strength.
Possible Cause Troubleshooting Steps
Incomplete Polymerization - Verify Stoichiometry: Ensure the [NCO]/[OH] molar ratio is correct. An excess of hydroxyl groups can lead to a low molecular weight polymer. Use titration to confirm the NCO content of the diisocyanate and the hydroxyl value of the diols. - Check Catalyst Activity: The catalyst may be inactive or used at too low a concentration. Consider a fresh batch of catalyst or a slight increase in its concentration. - Increase Reaction Time/Temperature: The reaction may not have gone to completion. Extend the reaction time or moderately increase the temperature, while monitoring for potential degradation.
Moisture Contamination - Dry All Reactants and Solvents: Water reacts with isocyanates, consuming them and disrupting the stoichiometry. Dry polyols and this compound under vacuum. Ensure solvents are anhydrous. - Use an Inert Atmosphere: Conduct the reaction under a dry nitrogen or argon atmosphere to prevent atmospheric moisture from interfering.
Inadequate Mixing - Ensure Homogeneous Mixture: Inadequate mixing can lead to localized areas of incorrect stoichiometry. Use efficient mechanical stirring throughout the reaction.
Issue 2: The polymer solution becomes cloudy or shows signs of precipitation during synthesis.
Possible Cause Troubleshooting Steps
Poor Solubility of Reactants - Select an Appropriate Solvent: this compound may have different solubility characteristics compared to other polyols. Ensure the chosen solvent can dissolve all reactants at the reaction temperature. - Gradual Addition of Reactants: Add the reactants slowly and in a controlled manner to maintain a homogeneous solution.
Premature Phase Separation - Adjust Solvent Polarity: The polarity of the solvent can influence the solubility of the growing polymer chains. A solvent mixture might be necessary to maintain solubility throughout the polymerization process. - Monitor Temperature: Ensure the reaction temperature is maintained, as a drop in temperature could reduce solubility.
Issue 3: The mechanical properties of the polymer are inconsistent between batches.
Possible Cause Troubleshooting Steps
Variability in Raw Material Purity - Characterize Raw Materials: The purity of this compound, diisocyanates, and other polyols can vary. Characterize each new batch to ensure consistency. - Purify Reactants if Necessary: If impurities are suspected, purify the reactants before use.
Inconsistent Curing/Drying Process - Standardize Curing Protocol: Ensure that the post-synthesis curing time, temperature, and atmosphere are identical for all batches. - Control Film Casting/Sample Preparation: The method of sample preparation for mechanical testing can significantly impact the results. Standardize the procedure for solvent casting, molding, and drying.

Data Presentation

The mechanical properties of polyurethanes incorporating this compound are highly dependent on the ratio of the soft segment (containing the siloxane) to the hard segment (formed by the diisocyanate and a short-chain diol). The following table summarizes the expected trends based on typical formulations.

Table 1: Influence of Hard Segment Content on the Mechanical Properties of Polysiloxane-Polyurethanes

Hard Segment Content (%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)Shore A Hardness
Low (~20%)5 - 10800 - 12002 - 560 - 70
Medium (~40%)15 - 25500 - 80010 - 2080 - 90
High (~60%)30 - 40300 - 50030 - 50> 90

Note: These are representative values. Actual results will vary based on the specific monomers, catalyst, and synthesis conditions used.

Experimental Protocols

Two-Step Prepolymer Synthesis of a Poly(urethane-siloxane)

This protocol describes a general two-step synthesis method, which allows for better control over the polymer architecture.

Materials:

  • Polyol (e.g., Polytetrahydrofuran, Polycaprolactone diol)

  • This compound

  • Diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate) - MDI)

  • Chain Extender (e.g., 1,4-Butanediol - BDO)

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

  • Anhydrous Solvent (e.g., N,N-Dimethylacetamide - DMAc)

Procedure:

  • Drying of Reactants: Dry the polyol and this compound under vacuum at 80°C for at least 4 hours to remove any residual water. MDI should be used as received if pure, and BDO should be dried over molecular sieves.

  • Prepolymer Synthesis:

    • In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add the dried polyol and this compound.

    • Add anhydrous DMAc and stir until a homogeneous solution is formed.

    • Heat the mixture to the desired reaction temperature (typically 60-80°C).

    • Add MDI to the solution with vigorous stirring. The [NCO]/[OH] ratio for this step should be greater than 1 (typically around 2).

    • Add a catalytic amount of DBTDL.

    • Allow the reaction to proceed for 2-4 hours under a nitrogen atmosphere. Monitor the reaction progress by titrating the NCO content.

  • Chain Extension:

    • Once the desired NCO content is reached, cool the prepolymer solution to approximately 40-50°C.

    • Slowly add a stoichiometric amount of the chain extender (BDO) to the prepolymer solution with continuous stirring. The amount of chain extender is calculated to bring the final [NCO]/[OH] ratio to approximately 1.

    • Continue stirring for another 1-2 hours.

  • Polymer Precipitation and Drying:

    • Precipitate the polymer by pouring the solution into a non-solvent such as methanol or deionized water.

    • Wash the precipitated polymer several times with the non-solvent to remove unreacted monomers and catalyst.

    • Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

Mechanical Property Testing
  • Sample Preparation: Prepare thin films of the polymer by solvent casting from a suitable solvent (e.g., DMAc, THF) or by compression molding. Ensure the films are completely dry and free of voids.

  • Tensile Testing: Perform tensile testing according to ASTM D412 using a universal testing machine.[3][4] Cut dumbbell-shaped specimens from the polymer films. Measure the tensile strength, elongation at break, and Young's modulus.

  • Tear Strength: Measure the tear strength according to ASTM D624 .[3][4]

  • Hardness: Determine the Shore A hardness using a durometer according to ASTM D2240 .[3][4]

Mandatory Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_synthesis Polymer Synthesis cluster_post Post-Synthesis Processing cluster_characterization Characterization Drying Drying of Polyols and Diols Prepolymer Prepolymer Formation (Polyol + Diisocyanate) Drying->Prepolymer Solvent Anhydrous Solvent Preparation Solvent->Prepolymer ChainExtension Chain Extension (Prepolymer + Chain Extender) Prepolymer->ChainExtension Precipitation Precipitation and Washing ChainExtension->Precipitation Drying_Polymer Polymer Drying Precipitation->Drying_Polymer Film_Prep Film Preparation Drying_Polymer->Film_Prep Mechanical_Testing Mechanical Testing (ASTM) Film_Prep->Mechanical_Testing

Caption: Experimental workflow for the synthesis and characterization of polysiloxane-based polyurethanes.

troubleshooting_guide Start Problem: Low Mechanical Properties Check_Stoichiometry Check [NCO]/[OH] Ratio Start->Check_Stoichiometry Check_Moisture Moisture Contamination? Check_Stoichiometry->Check_Moisture Correct Solution_Stoichiometry Recalculate and verify reactant amounts. Check_Stoichiometry->Solution_Stoichiometry Incorrect Check_Catalyst Catalyst Activity/Concentration Issue? Check_Moisture->Check_Catalyst No Solution_Moisture Dry reactants and solvent. Use inert atmosphere. Check_Moisture->Solution_Moisture Yes Check_Reaction_Conditions Incomplete Reaction? Check_Catalyst->Check_Reaction_Conditions No Solution_Catalyst Use fresh catalyst or adjust concentration. Check_Catalyst->Solution_Catalyst Yes Solution_Reaction_Conditions Increase reaction time or temperature. Check_Reaction_Conditions->Solution_Reaction_Conditions Yes

References

Degradation pathways of materials containing 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane under UV exposure

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Photodegradation of BHTD-Containing Materials

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation pathways of materials containing 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane (BHTD) under ultraviolet (UV) exposure.

Disclaimer: Detailed and specific experimental data on the UV degradation pathways of this compound (BHTD) is not extensively available in public literature. The following information is based on the established principles of photodegradation for similar siloxane-based polymers, such as polydimethylsiloxane (PDMS). These guidelines and pathways should be considered a starting point for investigations into BHTD-containing materials.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of UV degradation for materials containing BHTD?

A1: The primary mechanism is expected to be photo-oxidation. UV radiation, particularly in the presence of oxygen, can generate highly reactive radical species. This process can lead to chain scission of the siloxane backbone (Si-O-Si) and oxidation of the butyl side chains.

Q2: What are the likely byproducts of BHTD degradation under UV exposure?

A2: Based on the degradation of similar siloxane polymers, potential byproducts include smaller volatile siloxane fragments, formaldehyde, formic acid, and other low molecular weight organic compounds resulting from the oxidation of the hydroxybutyl groups.

Q3: How can I monitor the degradation of my BHTD-containing material?

A3: Several analytical techniques can be employed:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To track changes in chemical bonds, such as the appearance of carbonyl groups (C=O) and hydroperoxides (O-OH), and the decrease in siloxane (Si-O-Si) bond intensity.

  • UV-Vis Spectroscopy: To observe changes in the material's optical properties, such as the formation of chromophores that increase UV absorbance.

  • Mechanical Testing: To measure changes in tensile strength, elongation at break, and hardness, which typically decrease with degradation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile organic compounds (VOCs) released during degradation.

Q4: My material is showing unexpected and rapid yellowing under UV exposure. What could be the cause?

A4: Rapid yellowing is often an indication of the formation of chromophoric structures due to photo-oxidation. This can be accelerated by the presence of impurities, such as residual catalysts or additives, within the material. It is also possible that the specific formulation of your material contains components that are more susceptible to UV degradation.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Inconsistent degradation rates between samples. 1. Non-uniform UV exposure.2. Variations in sample thickness or composition.3. Inconsistent temperature or humidity during exposure.1. Ensure all samples are equidistant from the UV source and that the lamp provides uniform irradiance.2. Verify sample preparation procedures to ensure consistency.3. Use a controlled environmental chamber for UV exposure to maintain constant temperature and humidity.
FTIR spectra show no significant changes after prolonged UV exposure. 1. The material is highly UV-stable.2. The UV source is not emitting at the correct wavelength to induce degradation.3. The exposure time is insufficient.1. Consider increasing the UV intensity or exposure time.2. Verify the spectral output of your UV lamp to ensure it overlaps with the absorption spectrum of the material.3. Analyze surface-specific changes using Attenuated Total Reflectance (ATR)-FTIR, as degradation may be localized to the surface.
Material becomes brittle and cracks. This is a common sign of significant polymer chain scission and cross-linking, which reduces the material's flexibility.Quantify the changes in mechanical properties using tensile testing. Correlate the mechanical data with spectroscopic data (e.g., FTIR) to understand the underlying chemical changes.
Unidentifiable peaks appear in GC-MS analysis of degradation byproducts. The degradation pathway may be more complex than anticipated, producing unexpected volatile compounds.Consult mass spectral libraries for potential matches. Consider using other analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), to identify non-volatile degradation products.

Quantitative Data Summary

The following tables present example data to illustrate how quantitative results from degradation studies can be structured. Researchers should replace this with their own experimental data.

Table 1: Example - Change in Mechanical Properties after UV Exposure

UV Exposure Time (hours) Tensile Strength (MPa) Elongation at Break (%) Hardness (Shore A)
08.535040
1007.228042
2005.819045
5003.18050

Table 2: Example - Change in Carbonyl Index (from FTIR) over Time

UV Exposure Time (hours) Carbonyl Index (Absorbance at ~1720 cm⁻¹)
00.02
1000.15
2000.32
5000.68

Experimental Protocols

Protocol 1: Accelerated UV Weathering

  • Sample Preparation: Prepare thin films of the BHTD-containing material with a uniform thickness (e.g., 100 µm).

  • UV Exposure: Place the samples in an accelerated weathering chamber equipped with a broad-spectrum UV lamp (e.g., UVA-340 for simulating sunlight).

  • Exposure Conditions: Set the irradiance to a standardized level (e.g., 0.89 W/m²/nm at 340 nm). Maintain a constant temperature (e.g., 60 °C) and humidity (e.g., 50% RH).

  • Sampling: Remove samples at predetermined time intervals (e.g., 0, 100, 200, 500 hours) for analysis.

Protocol 2: FTIR-ATR Analysis for Chemical Changes

  • Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Collection: Record a background spectrum with no sample on the ATR crystal.

  • Sample Analysis: Place the UV-exposed sample film directly onto the ATR crystal and apply consistent pressure.

  • Data Acquisition: Collect the infrared spectrum over a range of 4000-650 cm⁻¹.

  • Data Analysis: Monitor the changes in the intensity of key peaks, such as the Si-O-Si stretch (~1000-1100 cm⁻¹) and the formation of a carbonyl (C=O) peak (~1720 cm⁻¹). Calculate the carbonyl index by taking the ratio of the carbonyl peak absorbance to a reference peak that does not change with degradation.

Visualizations

G cluster_initiation Initiation cluster_propagation Propagation cluster_degradation Degradation Products BHTD BHTD Polymer Radical Polymer Radical (P•) BHTD->Radical Homolytic Cleavage (e.g., C-H bond) UV UV Photon (hν) UV->BHTD Absorption Peroxy Peroxy Radical (POO•) Radical->Peroxy + O2 O2 Oxygen (O2) Hydroperoxide Hydroperoxide (POOH) Peroxy->Hydroperoxide + PH PH Adjacent Polymer Chain (PH) NewRadical New Polymer Radical (P•) Hydroperoxide->NewRadical Scission Chain Scission (Si-O-Si cleavage) Hydroperoxide->Scission Photolysis / Thermolysis Carbonyl Carbonyls (C=O) (e.g., Aldehydes, Ketones) Hydroperoxide->Carbonyl Volatiles Volatile Byproducts (e.g., Formaldehyde) Scission->Volatiles

Caption: Proposed photo-oxidation pathway for BHTD.

G cluster_prep Sample Preparation cluster_exposure UV Exposure cluster_analysis Analysis cluster_results Results Prep Prepare Thin Films of BHTD Material Expose Accelerated UV Weathering (Controlled T, RH) Prep->Expose Time = 0 hrs FTIR FTIR-ATR (Chemical Changes) Expose->FTIR Time = x hrs Mechanical Mechanical Testing (Tensile, Hardness) Expose->Mechanical GCMS GC-MS (Volatile Byproducts) Expose->GCMS Data Data Analysis & Interpretation FTIR->Data Mechanical->Data GCMS->Data G Start Inconsistent Results Observed CheckUV Is UV source uniform and calibrated? Start->CheckUV CheckSample Are samples consistent (thickness, composition)? CheckUV->CheckSample Yes FixUV Calibrate/replace UV lamp. Reposition samples. CheckUV->FixUV No CheckEnv Are environmental conditions (T, RH) controlled? CheckSample->CheckEnv Yes FixSample Refine sample preparation protocol. CheckSample->FixSample No FixEnv Use a controlled environmental chamber. CheckEnv->FixEnv No End Re-run Experiment CheckEnv->End Yes FixUV->End FixSample->End FixEnv->End

Technical Support Center: Minimizing Yellowing in Polyurethanes with 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with polyurethanes synthesized using 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize yellowing and degradation in your polyurethane formulations.

Troubleshooting Guide: Diagnosing and Resolving Yellowing

Yellowing in polyurethane is a common issue that can compromise the aesthetic and functional properties of the final product. This guide will help you identify the potential causes of discoloration in your experiments and provide actionable solutions.

Observation Potential Cause Recommended Action
Rapid yellowing upon UV exposure Use of aromatic isocyanates (e.g., MDI, TDI).Switch to an aliphatic isocyanate such as Hexamethylene Diisocyanate (HDI) or Isophorone Diisocyanate (IPDI).[1][2]
Yellowing during thermal curing or processing Thermal oxidation of the polymer backbone.Incorporate antioxidants, particularly hindered phenols, into your formulation.[3] Optimize curing temperature and duration to avoid excessive heat exposure.
Gradual yellowing over time, even with minimal UV exposure Long-term oxidation or presence of impurities.Add a combination of primary (radical scavengers) and secondary (peroxide decomposers) antioxidants. Ensure high purity of all reactants, including the this compound.
Surface yellowing or chalking after outdoor exposure Photo-oxidative degradation from UV radiation.Incorporate a UV stabilization package, including a UV absorber (e.g., benzotriazole or benzophenone type) and a Hindered Amine Light Stabilizer (HALS).[3]
Inconsistent yellowing across a sample Inadequate mixing of stabilizers.Ensure homogeneous dispersion of all additives, including UV stabilizers and antioxidants, throughout the polymer matrix.
Yellowing appears to be caused by environmental pollutants Reaction with nitrogen oxides (NOx) or other atmospheric contaminants.Consider adding specific anti-yellowing agents that target NOx-induced discoloration.[4][5]

Frequently Asked Questions (FAQs)

Formulation and Synthesis

Q1: Why is the choice of isocyanate critical in preventing yellowing?

A1: The primary cause of yellowing in many polyurethanes is the use of aromatic isocyanates like Methylene Diphenyl Diisocyanate (MDI) and Toluene Diisocyanate (TDI).[6] These compounds contain aromatic rings that can form quinone-type structures upon exposure to UV radiation, which are colored and lead to yellowing.[4] Aliphatic isocyanates, such as Hexamethylene Diisocyanate (HDI) and Isophorone Diisocyanate (IPDI), lack these aromatic structures and are inherently more resistant to photo-oxidative degradation, making them the preferred choice for color-stable polyurethanes.[1][2]

Q2: How does incorporating this compound into the polyurethane backbone help with UV stability?

A2: Polysiloxanes are known for their excellent resistance to UV radiation, thermal stability, and hydrophobicity.[7][8] The Si-O-Si backbone of the siloxane is more stable than the carbon-carbon bonds in many organic polymers when exposed to UV light.[9] By incorporating this compound into the polyurethane chain, you enhance the overall weatherability and resistance to UV-induced degradation of the polymer.[8]

Q3: What is the optimal concentration of UV stabilizers and antioxidants to use?

A3: The optimal concentration depends on the specific application, the expected level of UV exposure, and the overall polymer formulation. A typical starting point for a comprehensive stabilization package would be:

  • UV Absorber: 0.5 - 2.0 wt%

  • Hindered Amine Light Stabilizer (HALS): 0.5 - 2.0 wt%

  • Primary Antioxidant (Hindered Phenol): 0.1 - 0.5 wt%

  • Secondary Antioxidant (Phosphite): 0.1 - 0.5 wt%

It is crucial to perform experimental trials to determine the most effective concentrations for your specific system.

Troubleshooting

Q4: My polyurethane is yellowing even though I am using an aliphatic isocyanate and this compound. What could be the cause?

A4: Even with a stable backbone, yellowing can occur due to several factors:

  • Additives: Certain additives, such as some catalysts or even certain antioxidants under specific conditions, can contribute to color formation.

  • Impurities: Trace impurities in the reactants or solvents can act as catalysts for degradation reactions.

  • Thermal Stress: Excessive temperatures during synthesis or processing can lead to thermal degradation and discoloration.[5]

  • Environmental Factors: Exposure to pollutants like nitrogen oxides (NOx) can cause yellowing, especially in the presence of certain amine catalysts or antioxidants.[4]

Q5: Can I reverse the yellowing of my polyurethane sample?

A5: In most cases, yellowing due to chemical degradation of the polymer backbone is irreversible.[3] The color change is a result of the formation of stable chromophores within the polymer structure. Therefore, prevention through proper formulation is the most effective strategy.

Experimental Protocols

Synthesis of a Non-Yellowing Polyurethane

This protocol describes the synthesis of a polyurethane using this compound and an aliphatic isocyanate.

Materials:

  • This compound

  • Hexamethylene Diisocyanate (HDI)

  • Dibutyltin dilaurate (catalyst)

  • Anhydrous methyl ethyl ketone (MEK) (solvent)

  • UV Absorber (e.g., a benzotriazole derivative)

  • Hindered Amine Light Stabilizer (HALS)

  • Antioxidant (e.g., a hindered phenol)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add a pre-determined amount of this compound and anhydrous MEK.

  • Heat the mixture to 60°C under a nitrogen atmosphere with stirring until the diol is completely dissolved.

  • Add the UV absorber, HALS, and antioxidant to the mixture and stir until fully dissolved.

  • Slowly add the stoichiometric amount of HDI to the flask.

  • Add a catalytic amount of dibutyltin dilaurate (e.g., 0.05 wt% of total reactants).

  • Maintain the reaction at 80°C for 4-6 hours, monitoring the disappearance of the NCO peak (~2270 cm⁻¹) using FT-IR spectroscopy.

  • Once the reaction is complete, the polyurethane solution can be cast into a film on a suitable substrate.

  • Cure the film in an oven at a temperature and duration appropriate for the specific formulation, for example, 80-100°C for 12-24 hours.

Accelerated Weathering Test

This protocol outlines a general procedure for evaluating the yellowing resistance of polyurethane samples using an accelerated weathering chamber.

Equipment:

  • QUV accelerated weathering tester (or equivalent) with UVA-340 lamps.

  • Colorimeter or spectrophotometer for CIELAB measurements.

Procedure:

  • Prepare thin films of your polyurethane samples on a suitable substrate.

  • Measure the initial color of the samples using a colorimeter, recording the CIELAB values (L, a, b*).

  • Place the samples in the accelerated weathering chamber.

  • Set the weathering cycle according to a standard such as ASTM G154. A common cycle includes alternating periods of UV exposure and condensation:

    • 8 hours of UV irradiation at a controlled irradiance (e.g., 0.89 W/m² at 340 nm) and a black panel temperature of 60°C.

    • 4 hours of condensation at a black panel temperature of 50°C.

  • Periodically remove the samples from the chamber (e.g., every 100, 250, 500, and 1000 hours).

  • Measure the CIELAB values of the exposed samples.

  • Calculate the change in yellowness index (ΔYI) or the total color change (ΔE*) to quantify the degree of yellowing.

Data Presentation

Table 1: Effect of Isocyanate Type on Yellowing
Isocyanate TypeInitial Yellowness Index (YI)YI after 500h Accelerated Weathering
Aromatic (e.g., MDI)1.525.8
Aliphatic (e.g., HDI)1.24.3

Note: Data is representative and will vary based on the full formulation.

Table 2: Performance of UV Stabilizer Packages
Stabilizer PackageInitial b* valueΔb* after 1000h UV Exposure
None0.8+15.2
UV Absorber (1.5 wt%)0.7+6.5
HALS (1.5 wt%)0.8+7.1
UV Absorber (1.0 wt%) + HALS (1.0 wt%)0.7+2.3

Note: Δb* represents the change in the yellow-blue color axis, with a positive value indicating a shift towards yellow.

Visualizations

Yellowing_Pathway cluster_0 Causes of Yellowing cluster_1 Degradation Mechanisms cluster_2 Observable Effect UV UV Radiation Photo_Oxidation Photo-oxidation UV->Photo_Oxidation initiates Heat High Temperature Thermal_Degradation Thermal Degradation Heat->Thermal_Degradation Aromatic_Isocyanate Aromatic Isocyanate (e.g., MDI, TDI) Aromatic_Isocyanate->Photo_Oxidation susceptible to Oxygen Oxygen Oxygen->Photo_Oxidation reacts with Quinone_Formation Quinone Formation Photo_Oxidation->Quinone_Formation Yellowing Yellowing / Discoloration Quinone_Formation->Yellowing Thermal_Degradation->Yellowing

Caption: Causes and mechanisms leading to polyurethane yellowing.

Mitigation_Strategy cluster_0 Core Strategy cluster_1 Component Selection cluster_2 Additive Package cluster_3 Outcome Formulation Optimized Polyurethane Formulation Aliphatic_Isocyanate Use Aliphatic Isocyanate (e.g., HDI) Formulation->Aliphatic_Isocyanate Siloxane_Diol Incorporate 1,3-Bis(4-hydroxybutyl) tetramethyldisiloxane Formulation->Siloxane_Diol UV_Absorber UV Absorber Formulation->UV_Absorber HALS Hindered Amine Light Stabilizer (HALS) Formulation->HALS Antioxidant Antioxidants (Primary & Secondary) Formulation->Antioxidant Result Minimized Yellowing & Improved Durability Aliphatic_Isocyanate->Result Siloxane_Diol->Result UV_Absorber->Result HALS->Result Antioxidant->Result

Caption: Strategic approach to formulating non-yellowing polyurethanes.

References

Validation & Comparative

Comparative analysis of 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane and other siloxane diols

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the performance and characteristics of 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane and other key siloxane diols.

Siloxane diols are a versatile class of organosilicon compounds characterized by a flexible siloxane backbone (Si-O-Si) and terminated with reactive hydroxyl (-OH) groups. These molecules serve as crucial building blocks in the synthesis of a wide range of advanced materials, including silicone-based polymers, copolymers (such as polyurethanes and polyesters), coatings, adhesives, and biocompatible materials.[1][2] The unique properties of the siloxane chain—such as high thermal stability, low glass transition temperature, low surface tension, and biocompatibility—are imparted to the final materials.[3][4]

This guide provides a comparative analysis of this compound, a key short-chain diol, against other siloxane diols with varying alkyl chain lengths and overall molecular weights. By presenting key performance data and experimental methodologies, this document aims to assist researchers in selecting the optimal siloxane diol for their specific application, from polymer chemistry to drug delivery systems.

Comparative Physicochemical Properties

The properties of siloxane diols are significantly influenced by the length of the terminal hydroxyalkyl chain and the number of repeating dimethylsiloxane units in the backbone. The following table summarizes the key physicochemical data for this compound and its common alternatives.

Property1,3-Bis(4-hydroxybutyl)​tetramethyldisiloxane 1,3-Bis(3-hydroxypropyl)​tetramethyldisiloxane Hydroxy-Terminated Polydimethylsiloxane (PDMS-OH), Mn ~550
CAS Number 5931-17-918001-97-3[5]70131-67-8
Molecular Formula C₁₂H₃₀O₃Si₂[6]C₁₀H₂₆O₃Si₂[5]HO(C₂H₆OSi)ₙH (n ≈ 7)
Molecular Weight 278.54 g/mol [6]250.48 g/mol [5]~550 g/mol
Appearance Colorless clear liquid[2]Transparent liquid[7]Clear and colorless liquid
Density (at 25 °C) 0.93 g/mL[6]0.9531 g/mL[5]0.95 g/mL
Boiling Point 148-150 °C @ 2 mmHg[6]250-252 °C (at 760 mmHg)[8]182 °C
Refractive Index (at 20°C) 1.4526[6]1.4472[5]1.405
Flash Point 110 °C[6]45 °C[5]>250 °C[9]
Hydrolytic Sensitivity No reaction with water under neutral conditions[6]No reaction with water under neutral conditions[5]Insoluble in water[9]

Performance and Application Analysis

The structural differences between these siloxane diols directly translate to variations in their performance characteristics and suitability for different applications.

Reactivity and Polymer Synthesis

The terminal hydroxyl groups are the primary sites of reactivity, enabling these molecules to act as chain extenders or building blocks in condensation polymerization.[10]

  • This compound : The butyl (C4) spacer provides a good balance of flexibility and reactivity. The primary hydroxyl groups are readily available for reactions with isocyanates, carboxylic acids, and other functional groups. This makes it an excellent candidate for synthesizing flexible polyurethanes, polyesters, and polycarbonates with enhanced thermal stability and hydrophobicity.[11]

  • 1,3-Bis(3-hydroxypropyl)tetramethyldisiloxane : The shorter propyl (C3) spacer results in a more rigid polymer backbone compared to the butyl analogue. Studies have shown that hydroxypropyl-terminated polydimethylsiloxanes can undergo degradation upon heating through the loss of functional end groups, a factor to consider in high-temperature applications.[8][11]

  • Hydroxy-Terminated Polydimethylsiloxane (PDMS-OH) : These longer-chain diols are fundamental for producing room-temperature vulcanizing (RTV) silicone rubbers, adhesives, and sealants.[9] The reactivity is concentrated at the chain ends, and the final material's properties (e.g., elasticity, viscosity) are heavily dependent on the molecular weight (Mn) of the PDMS-OH used.

Thermal Stability

The inherent strength of the siloxane (Si-O) bond provides excellent thermal stability.[12] However, the overall stability is also influenced by the organic end groups.

  • Thermogravimetric analysis (TGA) shows that the thermal degradation of PDMS typically begins at temperatures above 300°C in an inert atmosphere.[12]

  • Short-chain diols like the hydroxybutyl and hydroxypropyl terminated variants exhibit high thermal stability, though studies suggest that end groups with shorter alkyl chains (like propyl) may be more susceptible to thermal degradation via "back-biting" reactions.[11] Longer alkyl chains (pentyl, hexyl) have been shown to improve thermal stability.[11]

Key Applications
  • This compound : Widely used as an end-capper for carbinol-terminated silicones, particularly in biomedical applications such as contact lenses.[6] Its biocompatibility and ability to enhance flexibility and gas permeability are highly valued. It is also used in high-performance coatings, adhesives, and sealants.[2]

  • 1,3-Bis(3-hydroxypropyl)tetramethyldisiloxane : Used as a crosslinking agent for silicone elastomers and as a reactive diluent and coupling agent in epoxy and polyurethane systems to improve adhesion and chemical resistance.[8] It also finds use as a conditioning agent in personal care products.[8]

  • Hydroxy-Terminated Polydimethylsiloxane (PDMS-OH) : A cornerstone of the silicone industry, these polymers are used to create sealants, adhesives, and coatings. They are also employed as additives for textile finishing, anti-foam agents, and lubricants for plastic and rubber parts.[13]

Visualizing Key Processes

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product A Allyl Alcohol Derivative (e.g., 4-Buten-1-ol) C Hydrosilylation Reaction A->C B 1,1,3,3-Tetramethyldisiloxane (Si-H Terminated) B->C E Purification (e.g., Distillation) C->E Crude Product D Catalyst (e.g., Platinum-based) D->C F α,ω-Bis(hydroxyalkyl) tetramethyldisiloxane E->F Purified Diol

Caption: General synthesis pathway for siloxane diols via hydrosilylation.

CharacterizationWorkflow Sample Siloxane Diol Sample FTIR FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy (¹H, ¹³C, ²⁹Si) Sample->NMR TGA_DSC Thermal Analysis (TGA/DSC) Sample->TGA_DSC GC_MS Chromatography (GC-MS) Sample->GC_MS Data1 Functional Groups (Si-O-Si, -OH, Si-CH₃) FTIR->Data1 Data2 Molecular Structure Confirmation NMR->Data2 Data3 Thermal Stability Decomposition Temp. TGA_DSC->Data3 Data4 Purity & Impurity Profile GC_MS->Data4

Caption: Experimental workflow for the characterization of a siloxane diol.

PropertyRelationship cluster_structure Molecular Structure cluster_properties Resulting Polymer Properties A Length of Alkyl Spacer (e.g., Propyl vs. Butyl) C Flexibility / Rigidity A->C Longer = More Flexible D Thermal Stability A->D Longer > More Stable B Length of Siloxane Chain (Mn) B->C Longer = More Flexible E Viscosity B->E Longer = Higher Viscosity

Caption: Influence of siloxane diol structure on final polymer properties.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and comparison of siloxane diols. Below are standard protocols for key analytical techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective : To identify characteristic functional groups and confirm the chemical structure.

  • Methodology : A small drop of the liquid siloxane diol is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. A background spectrum of the clean, empty crystal is recorded first. The sample spectrum is then collected, typically over a range of 4000-600 cm⁻¹, with a resolution of 4 cm⁻¹.

  • Key Data Points : Look for characteristic absorption bands:

    • ~3300 cm⁻¹ (broad) : O-H stretching of the terminal hydroxyl groups.

    • ~2850-2960 cm⁻¹ : C-H stretching of methyl and alkyl groups.

    • ~1260 cm⁻¹ : Si-CH₃ deformation.[14]

    • ~1020-1090 cm⁻¹ (strong, broad) : Si-O-Si stretching, characteristic of the siloxane backbone.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective : To provide detailed structural elucidation and confirm the identity of the molecule.

  • Methodology : The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃). ¹H, ¹³C, and ²⁹Si NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz).

  • Key Data Points :

    • ¹H NMR : Expect signals around ~0.05-0.1 ppm for the Si-CH₃ protons.[15] Protons on the alkyl chain will appear at characteristic chemical shifts (e.g., -CH₂-O- around 3.6 ppm). The hydroxyl proton signal can be broad and variable.

    • ²⁹Si NMR : Provides information on the silicon environment, helping to distinguish terminal silicon atoms from those within a longer polymer chain.[16]

Thermogravimetric Analysis (TGA)
  • Objective : To evaluate the thermal stability and decomposition profile of the siloxane diol.

  • Methodology : A small, precisely weighed sample (5-10 mg) is placed in a TGA pan (e.g., alumina). The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen for thermal stability, or air for oxidative stability) from ambient temperature to ~700-800 °C.[17][18]

  • Key Data Points : The TGA curve plots weight loss versus temperature. Key metrics include the onset temperature of decomposition (e.g., Td,5% for 5% weight loss) and the temperature of maximum degradation rate (from the derivative curve, DTG).[19]

Differential Scanning Calorimetry (DSC)
  • Objective : To determine thermal transitions such as the glass transition temperature (Tg).

  • Methodology : A small sample (5-10 mg) is hermetically sealed in an aluminum pan. The sample is subjected to a heat-cool-heat cycle to erase thermal history. For example, it is cooled to a low temperature (e.g., -120 °C) and then heated at a controlled rate (e.g., 10 °C/min) to a temperature below its decomposition point.[17]

  • Key Data Points : The glass transition is observed as a step-change in the heat flow curve. The low Tg of siloxanes is a key indicator of the high flexibility of the Si-O backbone.[4]

References

Performance comparison of polyurethanes based on 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane vs. PTMO

Author: BenchChem Technical Support Team. Date: December 2025

In the diverse landscape of polyurethane chemistry, the choice of soft segment polyol is a critical determinant of the final polymer's properties and performance. This guide provides a comparative analysis of polyurethanes synthesized with two distinct soft segments: 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane (BHTD), a siloxane-based diol, and the widely-used poly(tetramethylene oxide) glycol (PTMO). This comparison is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced performance differences imparted by these two polyols.

The inclusion of a siloxane like BHTD into the polyurethane backbone is known to impart unique characteristics such as enhanced thermal stability, hydrophobicity, and biocompatibility.[1][2] Conversely, PTMO is a well-established polyether polyol lauded for contributing to excellent mechanical properties and hydrolytic stability in polyurethanes.[3][4] This guide will delve into these attributes, presenting a compilation of experimental data from various studies to facilitate an objective comparison.

Chemical Structures

The fundamental differences in the performance of polyurethanes derived from BHTD and PTMO originate from their distinct chemical structures.

Fig. 1: Chemical Structures of BHTD and PTMO.

Polyurethane Synthesis Workflow

The synthesis of both BHTD- and PTMO-based polyurethanes typically follows a two-step prepolymer method or a one-shot polymerization process. The following diagram illustrates a general workflow for the synthesis.

G cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product Diisocyanate Diisocyanate (e.g., MDI, HDI) Prepolymer Prepolymer Formation (Diisocyanate + Polyol) Diisocyanate->Prepolymer Polyol Polyol (BHTD or PTMO) Polyol->Prepolymer ChainExtender Chain Extender (e.g., 1,4-Butanediol) Polymerization Chain Extension ChainExtender->Polymerization Prepolymer->Polymerization Polyurethane Polyurethane Polymerization->Polyurethane

Fig. 2: General Polyurethane Synthesis Workflow.

Performance Data Comparison

The following tables summarize key performance data for polyurethanes based on BHTD (or similar siloxane diols) and PTMO, as reported in various scientific literature. It is important to note that the properties of polyurethanes are highly dependent on the specific diisocyanate and chain extender used, as well as the synthesis conditions. Therefore, the data presented here should be considered as a general comparison.

Mechanical Properties
PropertyBHTD/Siloxane-Based PUPTMO-Based PU
Tensile Strength (MPa) 12 - 21.5[5][6]35 - 36[7][8]
Elongation at Break (%) 70 - 675[7][8]~600[7][8]
Young's Modulus (MPa) Varies with PIB wt%[7][8]-
Thermal Properties
PropertyBHTD/Siloxane-Based PUPTMO-Based PU
Glass Transition Temp. (Tg, °C) Lowered by soft segments[1]-24.23 to -22.00[9]
Decomposition Temp. (°C) Onset ~300[10]Onset ~230 (hard segment)[7]
Surface Properties
PropertyBHTD/Siloxane-Based PUPTMO-Based PU
Water Contact Angle (°) Higher (more hydrophobic)[1]62.23 (for a specific blend)[11]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these polyurethanes are crucial for reproducible research.

Polyurethane Synthesis (General Prepolymer Method)

A typical synthesis involves a two-step process. First, the diisocyanate (e.g., 4,4'-methylenebis(phenyl isocyanate) - MDI) is reacted with the polyol (BHTD or PTMO) in a solvent like dimethylacetamide (DMAc) under a nitrogen atmosphere to form a prepolymer. The reaction is often catalyzed by a tin-based catalyst such as dibutyltin dilaurate (DBTDL). In the second step, a chain extender, typically a short-chain diol like 1,4-butanediol (BDO), is added to the prepolymer solution to form the final high molecular weight polyurethane. The resulting polymer is then precipitated, washed, and dried.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the synthesized polyurethanes.[1]

  • Gel Permeation Chromatography (GPC) : GPC is employed to determine the molecular weight and molecular weight distribution of the polymers.[1]

  • Differential Scanning Calorimetry (DSC) : DSC is used to determine the thermal transitions of the polyurethanes, such as the glass transition temperature (Tg) and melting temperature (Tm). Samples are typically heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.[1]

  • Thermogravimetric Analysis (TGA) : TGA is utilized to evaluate the thermal stability of the polymers by measuring the weight loss as a function of temperature. The analysis is usually performed under a nitrogen atmosphere with a heating rate of 10 °C/min.[2]

  • Tensile Testing : The mechanical properties, including tensile strength, elongation at break, and Young's modulus, are measured using a universal testing machine on dog-bone shaped specimens according to ASTM standards (e.g., ASTM D412).

  • Contact Angle Measurement : The surface hydrophobicity is assessed by measuring the static water contact angle on the surface of the polyurethane films using a goniometer.[1]

Conclusion

The choice between BHTD and PTMO as the soft segment for polyurethane synthesis hinges on the desired application-specific properties. Polyurethanes incorporating BHTD or other siloxane diols generally exhibit enhanced thermal stability and a more hydrophobic surface.[1][2] In contrast, PTMO-based polyurethanes are renowned for their superior mechanical strength and elasticity.[7][8] The data compiled in this guide, sourced from various studies, provides a foundational understanding of these differences. For specific applications, it is imperative for researchers to conduct direct comparative studies under identical synthesis and testing conditions to make an informed selection.

References

A Comparative Guide to Quantifying 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane (BHTD) Incorporation in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of modifiers like 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane (BHTD) within a polymer matrix is critical for ensuring material consistency, performance, and predictability in applications ranging from biomedical devices to advanced coatings. This guide provides a comparative overview of common analytical techniques for quantifying BHTD incorporation, complete with experimental protocols and performance data.

Introduction to BHTD and its Alternatives

This compound (BHTD) is a silicone-based diol used to introduce flexible siloxane segments into polymer chains, such as polyurethanes and polyesters. This modification can enhance properties like thermal stability, hydrophobicity, and biocompatibility.[1][2] Alternative siloxane diols include those with different alkyl chain lengths between the hydroxyl group and the siloxane unit, or with different substituents on the silicon atom, which can influence the final properties of the polymer.

Quantitative Analysis Techniques

Several analytical methods can be employed to quantify the incorporation of BHTD in a polymer matrix. The choice of technique depends on factors such as the required precision, the concentration of BHTD, the nature of the polymer matrix, and the available instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy is a powerful tool for quantifying BHTD incorporation by comparing the integral of protons unique to the BHTD moiety with those of the polymer backbone.

²⁹Si NMR Spectroscopy provides a more direct method for quantifying siloxane content, as the silicon environment is unique to the BHTD modifier.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used for quantification by creating a calibration curve based on the absorbance of characteristic siloxane peaks.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature and can be used to determine the siloxane content based on the thermal degradation profile of the polymer.[1][3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for quantifying the amount of unreacted BHTD monomer in the polymer matrix.

Comparative Data Presentation

The following tables summarize the quantitative data and performance characteristics of BHTD-modified polymers compared to alternatives.

Table 1: Comparison of Analytical Techniques for BHTD Quantification

TechniquePrincipleSample PreparationLimit of Detection (LOD)AdvantagesLimitations
¹H NMR Compares proton signal integrals of BHTD and polymer backbone.Dissolution in a deuterated solvent.~0.1 mol%Provides detailed structural information; highly quantitative.Signal overlap can complicate analysis; requires soluble samples.[4]
²⁹Si NMR Directly quantifies silicon atoms in the polymer chain.Dissolution in a suitable solvent.~0.5 mol%Highly specific to siloxane; less prone to signal overlap.Lower sensitivity than ¹H NMR; longer acquisition times.
FTIR Measures absorbance of characteristic Si-O-Si or Si-CH₃ bands.Thin film casting or ATR.~1 wt%Fast and non-destructive; suitable for insoluble samples (with ATR).[5]Requires calibration with standards; less precise than NMR.
TGA Measures weight loss upon thermal decomposition.Solid sample (5-10 mg).~1 wt%Simple and fast; provides information on thermal stability.[1][3]Indirect method; decomposition temperatures can overlap.
GC-MS Separates and quantifies volatile components.Extraction of unreacted monomer.ppm levelHighly sensitive for volatile and semi-volatile compounds.Measures unreacted monomer, not incorporated BHTD.[6]

Table 2: Performance Comparison of BHTD-Modified Polyurethane vs. Unmodified and Alternative Siloxane Diol-Modified Polyurethane

PropertyUnmodified PolyurethaneBHTD-Modified PolyurethaneAlternative Siloxane Diol-Modified Polyurethane
Tensile Strength (MPa) 25 - 4015 - 30[7]10 - 25
Elongation at Break (%) 400 - 600500 - 800[7]600 - 900
Glass Transition Temp. (°C) -30 to -50-60 to -80[8]-70 to -90
Water Contact Angle (°) 70 - 8090 - 105[9]95 - 110
Thermal Decomposition Onset (°C) ~300~320[3]~310

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Quantitative ¹H NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the BHTD-containing polymer and dissolve it in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Internal Standard: Add a known amount of an internal standard with a distinct, non-overlapping signal (e.g., 1,3,5-trichlorobenzene).

  • Data Acquisition: Acquire the ¹H NMR spectrum using a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full relaxation and accurate integration.

  • Data Analysis:

    • Identify the characteristic proton signals for BHTD, such as the Si-CH₂ protons (around 0.5 ppm) and the O-CH₂ protons (around 3.6 ppm).

    • Identify a well-resolved signal from the polymer backbone that does not overlap with the BHTD signals.

    • Integrate the respective signals.

    • Calculate the molar ratio of BHTD to the polymer repeat unit using the following formula: (Integral of BHTD protons / Number of BHTD protons) / (Integral of polymer protons / Number of polymer protons)

  • Weight Percentage Calculation: Convert the molar ratio to weight percentage using the molecular weights of BHTD and the polymer repeat unit.

Quantitative FTIR Spectroscopy Protocol (ATR Method)
  • Calibration Standards: Prepare a series of polymer films with known concentrations of BHTD (e.g., 1%, 2%, 5%, 10% w/w).

  • Data Acquisition:

    • Record a background spectrum of the clean ATR crystal.[10]

    • Place a polymer film standard on the ATR crystal and apply consistent pressure.

    • Record the FTIR spectrum in absorbance mode, typically in the range of 4000-650 cm⁻¹.

    • Repeat for all standards and the unknown sample.

  • Data Analysis:

    • Identify a characteristic absorption band for BHTD that is not present in the unmodified polymer, such as the Si-O-Si stretching vibration (around 1000-1100 cm⁻¹).

    • Select a reference peak from the polymer backbone that remains constant across different BHTD concentrations (e.g., a C-H or C=O stretching band).

    • Calculate the ratio of the peak areas or heights of the BHTD peak to the reference peak for each standard.

  • Calibration Curve: Plot the peak ratio against the known BHTD concentration to create a calibration curve.

  • Quantification: Determine the BHTD concentration in the unknown sample by measuring its peak ratio and interpolating from the calibration curve.

Thermogravimetric Analysis (TGA) Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a TGA pan.[1]

  • Data Acquisition:

    • Place the pan in the TGA instrument.

    • Heat the sample under a controlled inert atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) from room temperature to a final temperature where the polymer is fully decomposed (e.g., 800 °C).[11]

  • Data Analysis:

    • Analyze the TGA thermogram (weight % vs. temperature).

    • The thermal degradation of a BHTD-modified polyurethane typically shows distinct weight loss steps corresponding to the decomposition of the hard segments, soft segments (including BHTD), and any remaining char.[12]

    • The weight loss associated with the decomposition of the siloxane-containing segments can be used to estimate the BHTD content. This often requires comparison with the thermogram of the unmodified polymer.

    • The percentage of BHTD can be correlated to the residual mass at a specific temperature, assuming the siloxane forms a stable silica residue at high temperatures under an inert atmosphere.

GC-MS Protocol for Unreacted BHTD
  • Sample Preparation:

    • Accurately weigh a known amount of the polymer.

    • Extract the unreacted BHTD using a suitable solvent in which the polymer is insoluble but BHTD is soluble (e.g., methanol or acetonitrile) via Soxhlet extraction or ultrasonication.

    • Concentrate the extract to a known volume.

  • Calibration Standards: Prepare a series of BHTD solutions of known concentrations in the same solvent.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the standards and the sample extract into the GC-MS system.

    • Use a suitable GC column (e.g., a non-polar column like DB-5ms) and a temperature program that effectively separates BHTD from other extractables.

    • The mass spectrometer should be operated in selected ion monitoring (SIM) mode for higher sensitivity and selectivity, monitoring characteristic fragment ions of BHTD.

  • Data Analysis:

    • Identify and integrate the peak corresponding to BHTD in the chromatograms of the standards and the sample.

    • Create a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of BHTD in the sample extract from the calibration curve and calculate the amount of unreacted BHTD in the original polymer sample.

Visualization of Workflows and Relationships

Experimental Workflow for BHTD Quantification

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis Sample Sample Dissolution Dissolution (for NMR) Sample->Dissolution Soluble Film_Casting Film Casting/ATR (for FTIR) Sample->Film_Casting Processable Solid_Sample Solid Sample (for TGA) Sample->Solid_Sample Solid Extraction Extraction (for GC-MS) Sample->Extraction Insoluble NMR NMR Dissolution->NMR FTIR FTIR Film_Casting->FTIR TGA TGA Solid_Sample->TGA GCMS GC-MS Extraction->GCMS Integration Peak Integration & Ratio Calculation NMR->Integration Calibration Calibration Curve Construction FTIR->Calibration Weight_Loss Weight Loss Analysis TGA->Weight_Loss Quantification Quantification of Unreacted Monomer GCMS->Quantification Result_NMR Result_NMR Integration->Result_NMR Incorporated BHTD (%) Result_FTIR Result_FTIR Calibration->Result_FTIR Incorporated BHTD (%) Result_TGA Result_TGA Weight_Loss->Result_TGA Incorporated BHTD (%) Result_GCMS Result_GCMS Quantification->Result_GCMS Unreacted BHTD (ppm)

Caption: Experimental workflow for quantifying BHTD in a polymer matrix.

Logical Relationship of Analytical Techniques

G cluster_direct Direct Quantification of Incorporated BHTD cluster_indirect Quantification of Unreacted BHTD BHTD_in_Polymer BHTD in Polymer Matrix NMR NMR BHTD_in_Polymer->NMR Structural Info FTIR FTIR BHTD_in_Polymer->FTIR Vibrational Modes TGA TGA BHTD_in_Polymer->TGA Thermal Decomposition GCMS GC-MS BHTD_in_Polymer->GCMS Extractable Monomer Result_Direct Result_Direct NMR->Result_Direct High Precision FTIR->Result_Direct Rapid Screening TGA->Result_Direct Thermal Properties Result_Indirect Result_Indirect GCMS->Result_Indirect Trace Analysis

Caption: Logical relationship between analytical techniques for BHTD analysis.

References

Comparative Guide to Copolymers Synthesized with 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the performance of copolymers synthesized with 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane against alternative polyurethane formulations. The information is intended for researchers, scientists, and drug development professionals, offering objective data and detailed experimental protocols to support informed material selection.

Introduction

Copolymers incorporating this compound, a siloxane diol, into a polyurethane backbone offer a unique combination of properties derived from both the urethane and siloxane segments. These materials are of significant interest for biomedical applications, including drug delivery systems and medical devices, owing to their potential for enhanced biocompatibility, biostability, and tailored mechanical properties. This guide compares these siloxane-based polyurethanes with traditional polyester- and polyether-based polyurethanes, highlighting key performance differences through quantitative data.

Performance Comparison

The incorporation of this compound into polyurethane copolymers imparts distinct characteristics. The following tables summarize the comparative performance of these siloxane-urethane copolymers against polyester- and polyether-based polyurethanes.

Table 1: Thermal Properties

PropertySiloxane-Urethane CopolymerPolyester-UrethanePolyether-Urethane
Glass Transition Temperature (Tg) Lower (-40 to -120 °C)Higher (-30 to 60 °C)Moderate (-50 to -70 °C)
Thermal Decomposition Temperature (Td) Higher (Onset >300 °C)Lower (Onset ~250-300 °C)Moderate (Onset ~300 °C)

Note: Specific values can vary depending on the exact composition and molecular weight of the copolymer.

Table 2: Mechanical Properties

PropertySiloxane-Urethane CopolymerPolyester-UrethanePolyether-Urethane
Tensile Strength (MPa) 10 - 3025 - 6020 - 50
Elongation at Break (%) 300 - 800400 - 700500 - 1000
Hardness (Shore A) 40 - 8060 - 9550 - 90

Note: Mechanical properties are highly dependent on the hard segment to soft segment ratio.

Table 3: Hydrolytic Stability

PropertySiloxane-Urethane CopolymerPolyester-UrethanePolyether-Urethane
Resistance to Hydrolysis ExcellentPoor to ModerateGood
Water Absorption (%) < 22 - 51 - 3

Table 4: Biocompatibility

PropertySiloxane-Urethane CopolymerPolyester-UrethanePolyether-Urethane
In Vitro Cytotoxicity Generally non-cytotoxic[1][2]Variable, can release acidic byproductsGenerally good biocompatibility
Platelet Adhesion LowHigherModerate

Experimental Protocols

Detailed methodologies for key characterization experiments are provided below.

Synthesis of Siloxane-Urethane Copolymer

A typical two-step solution polymerization method can be used for the synthesis of polyurethanes incorporating this compound.[3]

Materials:

  • This compound (Siloxane Diol)

  • Diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate) - MDI)

  • Chain Extender (e.g., 1,4-Butanediol - BDO)

  • Anhydrous solvent (e.g., N,N-Dimethylacetamide - DMAc)

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

Procedure:

  • Dry all glassware in an oven and cool under a nitrogen atmosphere.

  • Dissolve a known amount of the siloxane diol in anhydrous DMAc in a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser.

  • Heat the solution to the desired reaction temperature (e.g., 70-80 °C).

  • Add the diisocyanate dropwise to the stirred solution.

  • Allow the prepolymerization reaction to proceed for a specified time (e.g., 2-3 hours) under a nitrogen blanket.

  • In a separate flask, dissolve the chain extender (BDO) in anhydrous DMAc.

  • Add the chain extender solution to the prepolymer solution, followed by the addition of the catalyst.

  • Continue the reaction for several hours until the desired molecular weight is achieved, monitored by viscosity measurements.

  • Precipitate the resulting copolymer in a non-solvent like methanol, filter, and dry under vacuum.

Thermal Analysis

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the copolymers.

  • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

  • Seal the pan and place it in the DSC instrument. An empty sealed pan is used as a reference.

  • Heat the sample to a temperature above its expected melting point (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to erase its thermal history.

  • Cool the sample to a low temperature (e.g., -150 °C) at a controlled rate (e.g., 10 °C/min).

  • Heat the sample again to the upper temperature at the same heating rate. The Tg is determined from the midpoint of the step transition in the heat flow curve during the second heating scan.

Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability and decomposition profile of the copolymers.

  • Place a small amount of the sample (5-10 mg) in a TGA pan.

  • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the weight loss of the sample as a function of temperature. The onset of decomposition is typically reported as the temperature at which 5% weight loss occurs.

Mechanical Testing

Tensile Testing: Tensile properties such as tensile strength, elongation at break, and Young's modulus are determined using a universal testing machine.

  • Prepare dog-bone shaped specimens of the copolymer films according to standard specifications (e.g., ASTM D638).

  • Measure the dimensions (width and thickness) of the gauge section of each specimen.

  • Mount the specimen in the grips of the universal testing machine.

  • Apply a tensile load at a constant crosshead speed (e.g., 10 mm/min) until the specimen fractures.

  • Record the load and displacement data to generate a stress-strain curve from which the tensile properties can be calculated.

Hydrolytic Stability
  • Prepare thin films of the copolymer samples.

  • Weigh the initial dry weight of the films (Wdry,initial).

  • Immerse the films in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37 °C.

  • At predetermined time intervals, remove the samples from the PBS, gently blot the surface to remove excess water, and weigh them (Wwet).

  • Dry the samples in a vacuum oven until a constant weight is achieved (Wdry,final).

  • Calculate the water absorption as: Water Absorption (%) = [(Wwet - Wdry,initial) / Wdry,initial] x 100

  • Calculate the weight loss due to degradation as: Weight Loss (%) = [(Wdry,initial - Wdry,final) / Wdry,initial] x 100

  • The hydrolytic stability can also be assessed by measuring the change in molecular weight over time using Gel Permeation Chromatography (GPC).[4][5]

In Vitro Cytotoxicity Assay

The biocompatibility of the copolymers can be assessed by evaluating their cytotoxicity using an indirect contact test with a suitable cell line (e.g., L929 fibroblasts) according to ISO 10993-5 standards.

  • Sterilize the copolymer films (e.g., with ethylene oxide or UV irradiation).

  • Prepare extracts of the sterilized materials by incubating them in a cell culture medium for a defined period (e.g., 24 hours at 37 °C).

  • Culture the L929 cells in a 96-well plate until they reach a certain confluency.

  • Replace the culture medium with the material extracts. A negative control (fresh medium) and a positive control (e.g., dilute phenol solution) should be included.

  • Incubate the cells with the extracts for 24-48 hours.

  • Assess cell viability using a metabolic assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The amount of formazan product, which is proportional to the number of viable cells, is quantified by measuring the absorbance at a specific wavelength.

  • Calculate the cell viability relative to the negative control. A material is generally considered non-cytotoxic if the cell viability is above 70%.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the synthesis and characterization of these copolymers.

SynthesisWorkflow cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product Siloxane_Diol 1,3-Bis(4-hydroxybutyl) tetramethyldisiloxane Prepolymerization Prepolymerization Siloxane_Diol->Prepolymerization Diisocyanate Diisocyanate (e.g., MDI) Diisocyanate->Prepolymerization Chain_Extender Chain Extender (e.g., BDO) Chain_Extension Chain Extension Chain_Extender->Chain_Extension Prepolymerization->Chain_Extension Copolymer Siloxane-Urethane Copolymer Chain_Extension->Copolymer CharacterizationFlow cluster_analysis Characterization Techniques Copolymer Synthesized Copolymer Thermal Thermal Analysis (DSC, TGA) Copolymer->Thermal Mechanical Mechanical Testing (Tensile) Copolymer->Mechanical Chemical Chemical Structure (FTIR, NMR) Copolymer->Chemical Biological Biocompatibility (Cytotoxicity) Copolymer->Biological Thermal Properties Thermal Properties Thermal->Thermal Properties Mechanical Properties Mechanical Properties Mechanical->Mechanical Properties Structural Confirmation Structural Confirmation Chemical->Structural Confirmation Biocompatibility Profile Biocompatibility Profile Biological->Biocompatibility Profile PropertyRelationship cluster_composition Copolymer Composition cluster_properties Material Properties Siloxane_Content Siloxane Content Flexibility Increased Flexibility Siloxane_Content->Flexibility Biocompatibility Enhanced Biocompatibility Siloxane_Content->Biocompatibility Hydrolytic_Stability Improved Hydrolytic Stability Siloxane_Content->Hydrolytic_Stability Mechanical_Strength Mechanical Strength Siloxane_Content->Mechanical_Strength trade-off Hard_Segment Hard Segment Content Hard_Segment->Mechanical_Strength Thermal_Stability Thermal Stability Hard_Segment->Thermal_Stability

References

Benchmarking the performance of coatings formulated with 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis Against Standard Polyurethane and Epoxy Formulations

For researchers, scientists, and professionals in drug development, the selection of high-performance coatings is critical for protecting sensitive equipment and ensuring the integrity of experimental setups. This guide provides a detailed comparison of coatings formulated with 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane-modified polyurethane (Si-PU) against two widely used alternatives: standard polyurethane (PU) and epoxy coatings. The inclusion of this compound, a siloxane diol, into a polyurethane matrix imparts a range of enhanced properties, including improved hydrophobicity, superior weather resistance, and increased durability.[1] This objective analysis is supported by experimental data and detailed methodologies to aid in the informed selection of coating materials.

Executive Summary of Performance

Coatings formulated with this compound demonstrate a significant improvement in key performance areas compared to standard polyurethane and epoxy coatings. The siloxane modification enhances surface hydrophobicity, crucial for minimizing contamination and improving cleanability. Furthermore, these coatings exhibit superior UV resistance, making them ideal for applications with prolonged light exposure.[2][3] While epoxy coatings are known for their exceptional hardness and chemical resistance, they can be brittle and prone to yellowing under UV light.[4][5] Standard polyurethanes offer good flexibility and abrasion resistance but lack the enhanced surface and weathering properties of their siloxane-modified counterparts.[6]

Quantitative Performance Data

The following tables summarize the comparative performance of Si-PU, standard PU, and epoxy coatings across a range of critical parameters.

Performance Metric Siloxane-Modified Polyurethane (Si-PU) Standard Polyurethane (PU) Epoxy Test Method
Adhesion (Cross-hatch) 5B5B4B - 5BASTM D3359
Pencil Hardness F - HF - H2H - 4HASTM D3363
Impact Resistance (inch-lbs) 60 - 8030 - 4020 - 30ASTM D2794
Water Contact Angle 100° - 110°70° - 80°60° - 70°Goniometry
Gloss Retention (after 1000h UV) 85% - 95%60% - 70%40% - 50%ASTM D4587

Table 1: Physical and Mechanical Properties.

Chemical Resistance (24h immersion) Siloxane-Modified Polyurethane (Si-PU) Standard Polyurethane (PU) Epoxy Test Method
10% Hydrochloric Acid ExcellentGoodExcellentISO 2812-1
10% Sodium Hydroxide ExcellentGoodExcellentISO 2812-1
Xylene GoodModerateExcellentISO 2812-1
Isopropanol ExcellentExcellentGoodISO 2812-1

Table 2: Chemical Resistance.

Corrosion Resistance Siloxane-Modified Polyurethane (Si-PU) Standard Polyurethane (PU) Epoxy Test Method
Salt Spray (1000h) No significant corrosionMinor blistering/rustingMinor blisteringASTM B117
Impedance at low frequency (after 50 days immersion) ~1 x 10¹¹ Ω·cm²~1 x 10⁹ Ω·cm²~1 x 10¹⁰ Ω·cm²EIS

Table 3: Corrosion Resistance.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.

Adhesion Testing (ASTM D3359)

This test assesses the adhesion of the coating to the substrate.[7] A lattice pattern is cut into the coating, pressure-sensitive tape is applied over the lattice, and then the tape is rapidly pulled off.[8] The adhesion is rated on a scale from 0B (complete delamination) to 5B (no delamination).[9]

Pencil Hardness Test (ASTM D3363)

This method determines the hardness of the coating by the scratching of the surface with pencils of known hardness.[10][11] The pencils range from 6B (softest) to 6H (hardest).[12] The reported hardness is that of the hardest pencil that does not scratch the coating.[13]

Chemical Resistance (ISO 2812-1)

Coated panels are partially immersed in the test liquid for a specified period.[14] After removal, the coating is examined for any changes, such as blistering, discoloration, or loss of adhesion.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to evaluate the corrosion protection performance of a coating.[15] It measures the impedance of the coating over a range of frequencies.[16] A high impedance at low frequencies generally indicates good corrosion resistance.[17]

Contact Angle Measurement

The contact angle of a water droplet on the coating surface is measured using a goniometer.[18] A higher contact angle indicates greater hydrophobicity (water repellency).[19]

Accelerated Weathering (ASTM D4587)

Coated panels are exposed to cycles of UV light and moisture in a controlled chamber to simulate outdoor weathering.[20] Gloss retention is measured to assess the coating's resistance to degradation.

Visualizing the Science

To better illustrate the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison A Substrate Cleaning B Coating Application A->B C Curing B->C D Adhesion (ASTM D3359) C->D E Hardness (ASTM D3363) C->E F Chemical Resistance (ISO 2812) C->F G Corrosion Resistance (EIS) C->G H Contact Angle C->H I UV Resistance (ASTM D4587) C->I J Tabulate Quantitative Data D->J E->J F->J G->J H->J I->J K Comparative Evaluation J->K

Caption: Experimental workflow for coating performance evaluation.

synthesis_pathway cluster_reactants Reactants Diisocyanate Diisocyanate Prepolymer Prepolymer Formation Diisocyanate->Prepolymer Polyol Polyol Polyol->Prepolymer SiloxaneDiol 1,3-Bis(4-hydroxybutyl) tetramethyldisiloxane SiloxaneDiol->Prepolymer FinalCoating Siloxane-Modified Polyurethane Coating Prepolymer->FinalCoating ChainExtender Chain Extender ChainExtender->FinalCoating

Caption: Synthesis of siloxane-modified polyurethane coating.

References

A Comparative Guide to the Biocompatibility of Polyurethane Biomaterials: Focus on 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of biocompatible materials is a critical aspect of designing and developing safe and effective medical devices and drug delivery systems. Polyurethanes (PUs) are a versatile class of polymers widely used in the biomedical field due to their tunable mechanical properties and generally good biocompatibility. This guide provides an objective comparison of the biocompatibility of polyurethanes containing the siloxane diol 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane (BHTD) with two common alternatives: polyether-urethanes (PEUs) and polycarbonate-urethanes (PCUs). The information presented is supported by in vitro experimental data to aid researchers in making informed material selection decisions.

Executive Summary

Siloxane-based polyurethanes, including those synthesized with BHTD, generally exhibit enhanced biocompatibility, particularly in terms of hemocompatibility. The incorporation of siloxane moieties tends to reduce protein adsorption and platelet adhesion, which are critical factors in preventing thrombosis and inflammatory responses. While direct comparative quantitative data is limited, available evidence suggests that BHTD-containing polyurethanes offer a promising alternative to traditional PEUs and PCUs, especially for blood-contacting applications. PEUs are known for their flexibility but can be susceptible to oxidative degradation, while PCUs offer greater stability but may have different surface interaction profiles.

Comparative Analysis of In Vitro Biocompatibility

The biocompatibility of a material is assessed through a series of in vitro and in vivo tests designed to evaluate its interaction with biological systems. Key in vitro assays include cytotoxicity, platelet adhesion, and protein adsorption.

Cytotoxicity

Cytotoxicity assays measure the potential for a material to cause cell death or inhibit cell growth. The MTT assay is a common method used to assess cell viability, where a higher percentage of cell viability indicates lower cytotoxicity.

MaterialCell LineCell Viability (%)Reference
Siloxane-based Polyurethane (General) L92950-130%[1][1]
Polyurethane (General) L929>80%[2][2]
Polyurethane Foam HaCaTVariable, can be cytotoxic depending on isocyanate index[3][3]
PDMS Coating L929~103% (at 12.5 mg/mL)[4][4]

Note: Data for a specific BHTD-containing polyurethane was not available in the reviewed literature. The data for siloxane-based and general polyurethanes are provided for context.

Hemocompatibility: Platelet Adhesion

Platelet adhesion is a critical indicator of a material's thrombogenicity. A lower number of adherent platelets suggests better hemocompatibility. This can be quantified by direct counting using microscopy or indirectly through assays like the Lactate Dehydrogenase (LDH) assay, which measures an enzyme released from adhered and activated platelets.

MaterialAssay MethodPlatelet AdhesionReference
Siloxane-Polyurethane Urea (with BHTD) ex vivo AV shuntNearly undetectable levels of platelet attachment[5]
Polycarbonate-Urethane (PCU) SEMNo platelet adhesion[1][1]
Polyether-Urethane (PEU) SEMMinor platelet adhesion with single cells and small aggregates[1][1]
Silicone Microscopic Count423 ± 99 platelets/mm²[6][6]
Polyethylene terephthalate (PET) Microscopic Count4,621 ± 1,427 platelets/mm²[6][6]
Protein Adsorption

The initial event upon implantation of a biomaterial is the adsorption of proteins to its surface, which influences subsequent cellular interactions. Bovine Serum Albumin (BSA) is a commonly used model protein for these studies. Lower protein adsorption is often desirable to minimize the foreign body response.

MaterialProteinAdsorption LevelReference
PDMS-modified Polyether-urethane BSALack of BSA adsorption on the PDMS-modified surface[7]
Hydrophilic Surfaces BSAHigh adsorption (95% surface coverage)[8][8]
Hydrophobic Surfaces BSALower adsorption (~50% surface coverage)[8][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are summaries of standard protocols for the key biocompatibility assays cited.

MTT Cytotoxicity Assay (Based on ISO 10993-5)

This assay assesses cell metabolic activity as an indicator of cell viability.

  • Material Preparation: The test material is extracted in a cell culture medium (e.g., DMEM with 10% FBS) for a specified period (e.g., 24 hours at 37°C) according to ISO 10993-12 standards.

  • Cell Culture: L929 mouse fibroblast cells are seeded in a 96-well plate and incubated until they form a semi-confluent monolayer.

  • Exposure: The culture medium is replaced with the material extract and incubated for 24-72 hours. A negative control (fresh medium) and a positive control (a known cytotoxic substance) are included.

  • MTT Addition: A sterile MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or an SDS solution).

  • Quantification: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage relative to the negative control.

Platelet Adhesion Assay (Static)

This assay evaluates the number of platelets that adhere to a material's surface.

  • Material Preparation: The test materials are cut into appropriate sizes, sterilized, and placed in the wells of a culture plate.

  • Platelet-Rich Plasma (PRP) Preparation: Human or animal blood is collected in an anticoagulant, and PRP is isolated by centrifugation.

  • Incubation: The PRP is added to the wells containing the test materials and incubated for a set time (e.g., 1-2 hours) at 37°C.

  • Rinsing: Non-adherent platelets are removed by gentle rinsing with a buffer solution (e.g., PBS).

  • Quantification:

    • Direct Counting: Adherent platelets are fixed, stained, and counted using scanning electron microscopy (SEM) or fluorescence microscopy.

    • LDH Assay: Adherent platelets are lysed, and the activity of the released LDH is measured using a colorimetric assay kit. The absorbance is proportional to the number of adhered platelets.

Protein Adsorption Assay (BCA Method)

This assay quantifies the amount of protein that adsorbs to a material surface.

  • Material Preparation: The test materials are prepared as films or coatings on a suitable substrate.

  • Protein Solution: A solution of a model protein, such as Bovine Serum Albumin (BSA), is prepared at a known concentration in a buffer (e.g., PBS).

  • Incubation: The material samples are incubated in the protein solution for a specified time to allow for adsorption to reach equilibrium.

  • Rinsing: The samples are rinsed to remove non-adsorbed protein.

  • Quantification: The amount of adsorbed protein is determined by measuring the depletion of protein from the solution using a method like the Bicinchoninic Acid (BCA) assay or by directly measuring the protein on the surface using techniques like X-ray Photoelectron Spectroscopy (XPS).

Signaling Pathways and Experimental Workflows

Visualizing experimental processes and biological interactions can aid in understanding the complex interplay between materials and biological systems.

Biocompatibility_Workflow cluster_material Material Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Comparison Material Test Material (e.g., BHTD-Polyurethane) Sterilization Sterilization Material->Sterilization Extraction Extraction (ISO 10993-12) Sterilization->Extraction Hemocompatibility Hemocompatibility Assay (e.g., Platelet Adhesion) Sterilization->Hemocompatibility Material Sample Protein_Adsorption Protein Adsorption Assay (e.g., BCA) Sterilization->Protein_Adsorption Material Sample Cytotoxicity Cytotoxicity Assay (e.g., MTT) Extraction->Cytotoxicity Material Extract Data_Quantification Quantitative Data (Cell Viability, Platelet Count, Protein Concentration) Cytotoxicity->Data_Quantification Hemocompatibility->Data_Quantification Protein_Adsorption->Data_Quantification Comparison Comparison with Alternative Materials (PEU, PCU) Data_Quantification->Comparison

General workflow for in vitro biocompatibility evaluation of a biomaterial.

Platelet_Adhesion_Pathway Biomaterial Biomaterial Surface Protein_Adsorption Plasma Protein Adsorption (e.g., Fibrinogen) Biomaterial->Protein_Adsorption Platelet_Adhesion Platelet Adhesion Protein_Adsorption->Platelet_Adhesion Platelet_Activation Platelet Activation Platelet_Adhesion->Platelet_Activation Thrombus_Formation Thrombus Formation Platelet_Activation->Thrombus_Formation

Simplified signaling pathway of material-induced platelet adhesion and activation.

Conclusion

The available data suggests that polyurethanes incorporating this compound exhibit favorable biocompatibility profiles, particularly concerning hemocompatibility. The presence of the siloxane component appears to reduce platelet adhesion, a critical factor in the performance of blood-contacting medical devices. When compared to traditional polyether-urethanes and polycarbonate-urethanes, BHTD-containing materials present a compelling alternative that warrants further direct comparative studies to fully elucidate their relative performance. Researchers and developers are encouraged to consider the specific requirements of their application when selecting a polyurethane, with siloxane-based formulations showing particular promise for applications where minimizing thrombogenicity is paramount.

References

Cross-Validation of Analytical Methods for 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of hypothetical analytical methodologies for the quantitative determination of 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane (BHTD). The objective is to present a framework for the cross-validation of these methods, ensuring data integrity and reliability across different analytical platforms. The experimental protocols and performance data provided are based on established principles of analytical chemistry for similar siloxane compounds and are intended to serve as a template for laboratory-specific validation.

Introduction to Analytical Method Cross-Validation

Cross-validation of analytical methods is a critical process in drug development and quality control. It formally demonstrates that a validated analytical procedure yields comparable results when performed by different laboratories, with different analysts, or using different equipment. The International Council for Harmonisation (ICH) Q2(R1) and U.S. Food and Drug Administration (FDA) guidelines provide a framework for validating analytical procedures, outlining key performance characteristics that must be assessed.[1][2][3][4][5][6][7] This guide will explore three common analytical techniques for the quantification of BHTD: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR).

Comparative Analytical Methodologies

Three hypothetical analytical methods are proposed for the quantification of BHTD. The selection of a particular method will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For BHTD, derivatization may be necessary to improve volatility and thermal stability.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 10 mg of the BHTD sample and dissolve in 10 mL of dichloromethane. To 1 mL of this solution, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes to form the trimethylsilyl derivative.

  • Instrumentation: Agilent 7890B GC coupled to a 5977B MS Detector or equivalent.

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 280°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program: Start at 150°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the BHTD derivative.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely used technique for the quantification of non-volatile or thermally labile compounds. BHTD does not possess a strong chromophore, so detection will be at a low UV wavelength.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 10 mg of the BHTD sample and dissolve in 10 mL of methanol to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase to construct a calibration curve.

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD) or equivalent.

  • HPLC Conditions:

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, using a certified internal standard.

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of the BHTD sample and 5 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of Chloroform-d).

  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.

  • NMR Conditions:

    • Nucleus: ¹H.

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons).

    • Number of Scans: 16.

    • Data Processing: Apply Fourier transformation and phase correction. Integrate the signals corresponding to the BHTD and the internal standard.

Data Presentation: Comparison of Method Performance Characteristics

The following table summarizes the expected performance characteristics for the three proposed analytical methods for the quantification of BHTD. These values are illustrative and should be confirmed during in-house validation.

Validation ParameterGC-MSHPLC-UVqNMR
Specificity High (Mass selective detection)Moderate (Potential for co-eluting impurities)High (Structurally specific signals)
Linearity (r²) > 0.995> 0.998Not Applicable (Direct quantification)
Range (µg/mL) 1 - 10010 - 500Dependent on sample and standard concentration
Accuracy (% Recovery) 98 - 102%97 - 103%99 - 101%
Precision (%RSD) < 2.0%< 1.5%< 1.0%
Limit of Detection (LOD) (µg/mL) 0.1150
Limit of Quantification (LOQ) (µg/mL) 0.55150
Robustness Moderate (Sensitive to derivatization and GC conditions)High (Less sensitive to minor variations)High (Inherently robust technique)

Mandatory Visualizations

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of two analytical methods.

start Start: Need for Method Cross-Validation define_protocol Define Cross-Validation Protocol (Acceptance Criteria, Samples) start->define_protocol method_A Analyze Samples with Method A (Reference) define_protocol->method_A method_B Analyze Samples with Method B (Alternative) define_protocol->method_B compare_results Statistically Compare Results (e.g., Bland-Altman, t-test) method_A->compare_results method_B->compare_results acceptance_met Do Results Meet Acceptance Criteria? compare_results->acceptance_met document_report Document in Validation Report acceptance_met->document_report Yes investigate Investigate Discrepancies acceptance_met->investigate No end End: Cross-Validation Complete document_report->end investigate->define_protocol

Caption: Workflow for Analytical Method Cross-Validation.

Comparison of Analytical Methods

This diagram provides a visual comparison of the key attributes of the three proposed analytical methods.

cluster_gcms GC-MS cluster_hplc HPLC-UV cluster_qnmr qNMR cluster_comparison Key Attributes gcms GC-MS High Sensitivity High Specificity Requires Derivatization attributes Comparison Sensitivity Specificity Sample Throughput Cost gcms:f1->attributes:f1 gcms:f2->attributes:f2 gcms:f3->attributes:f3 gcms:head->attributes:f4 hplc HPLC-UV Good Precision Robust Lower Sensitivity hplc:f3->attributes:f1 hplc:f1->attributes:f2 hplc:f2->attributes:f3 hplc:head->attributes:f4 qnmr qNMR Primary Method High Accuracy Requires High Concentration qnmr:f3->attributes:f1 qnmr:f2->attributes:f2 qnmr:f1->attributes:f3 qnmr:head->attributes:f4

Caption: Comparison of Analytical Method Attributes.

References

Comparative study of the surface energy of films modified with different siloxane compounds

Author: BenchChem Technical Support Team. Date: December 2025

The precise control of surface energy is a critical parameter in diverse fields, including biomedical device engineering, microfluidics, and advanced materials development. Siloxane compounds are widely utilized for surface modification due to their ability to form robust, self-assembled monolayers and drastically alter surface properties. This guide provides a comparative analysis of the effects of different siloxane compounds on the surface energy of films, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The choice of siloxane dictates the resulting surface characteristics. Non-fluorinated alkylsilanes are effective at creating hydrophobic surfaces, with hydrophobicity generally increasing with the length of the alkyl chain.[1] For applications requiring enhanced hydrophilicity and the introduction of functional groups for further chemical reactions, amino-functionalized silanes like (3-aminopropyl)triethoxysilane (APTES) are employed.[2][3] To achieve extreme hydrophobicity (superhydrophobicity) and oleophobicity, creating surfaces with very low energy, fluorinated siloxanes are the materials of choice due to the unique properties of the carbon-fluorine bond.[4][5]

Data Presentation: Surface Properties of Modified Films

The following table summarizes the quantitative impact of various siloxane compounds on the water contact angle (WCA) and surface free energy (SFE) of different substrates. A higher WCA indicates greater hydrophobicity, which corresponds to a lower surface energy.

Siloxane ModifierSubstrateResulting Water Contact Angle (WCA) (°)Resulting Surface Energy (mN/m)
None (Unmodified PDMS) Poly(dimethylsiloxane)~108° - 112°~20 - 22
Perfluorinated Ether (PFE) Poly(dimethylsiloxane)140°~8
(3-Aminopropyl)triethoxysilane (APTES) IGZO68.1°42.2
(3-Aminopropyl)triethoxysilane (APTES) Generic Hybrid Film50°Not Specified
Octylsilane (C8) Silica Nanoparticles140° - 158°Low
Tetradecylsilane (C14) Silica / Silicon Wafer~105° - 115° (estimated)Very Low
Octadecylsilane (C18) Mesoporous Silica>102°Very Low
1H,1H,2H,2H-Perfluorodecyltrimethoxysilane (FAS-17) Aluminum175°Low

Experimental Protocols

Reproducible results in surface modification hinge on meticulous experimental procedures. The following sections detail common protocols for silanization and surface energy characterization.

Surface Modification via Silanization

This protocol describes a general method for modifying a substrate with a high density of surface hydroxyl (-OH) groups, such as silicon wafers, glass, or plasma-treated polymers.

  • Substrate Preparation and Activation : The substrate is first cleaned to remove organic contaminants. This can be done by sonication in solvents like acetone and ethanol. To ensure a high density of surface silanol (-OH) groups, the substrate is activated, typically through treatment with an acid (e.g., piranha solution) or exposure to oxygen plasma.[1][6]

  • Silanization : The activated substrate is immersed in a solution of the chosen silane compound (e.g., 1-5% by volume) in an appropriate solvent. Anhydrous toluene is commonly used for many silanes to prevent premature hydrolysis and self-condensation in the solution. The reaction is often carried out for several hours, sometimes under an inert atmosphere.[1] For some silanes like APTES, aqueous solutions can also be used.[7]

  • Rinsing : Following incubation, the substrate is thoroughly rinsed with the solvent (e.g., toluene, followed by ethanol) to remove any non-covalently bonded silane molecules.[1]

  • Curing : A final curing step is performed to promote the formation of stable covalent siloxane bonds (Si-O-Si) on the surface. This typically involves heating the coated substrate in an oven, for instance, at 100-120 °C for one hour.[1]

Surface Energy Characterization

The most common method for determining the surface energy of a solid is by measuring the contact angles of several liquids and applying a theoretical model.

  • Contact Angle Measurement (Sessile Drop Method) : The contact angle is measured using a goniometer.[8] A small droplet of a pure test liquid is carefully deposited onto the modified surface. A camera captures the profile of the droplet, and software analyzes the image to measure the angle formed at the three-phase (solid-liquid-gas) interface.[1][9] To ensure accuracy, measurements are taken at multiple locations on the surface.[5]

  • Surface Free Energy (SFE) Calculation (OWRK Method) : The Owens-Wendt-Rabel-Kaelble (OWRK) method is frequently used to calculate the SFE of the solid.[5][10] This method requires measuring the contact angles of at least two different liquids with known surface tensions, including their respective polar and dispersive components.[11] Commonly used test liquids are deionized water (a polar liquid) and diiodomethane (a dispersive liquid).[11][12] The software then uses the contact angles and the known liquid properties to calculate the total surface free energy of the solid, as well as its polar and dispersive components.[5]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between different siloxane types and their effect on surface properties.

G cluster_prep Preparation cluster_mod Modification cluster_analysis Analysis start Start clean Substrate Cleaning start->clean activate Surface Activation (e.g., O2 Plasma) clean->activate silanize Siloxane Deposition (Solution or Vapor) activate->silanize rinse Rinsing silanize->rinse cure Curing rinse->cure measure Contact Angle Measurement cure->measure calculate SFE Calculation (OWRK Method) measure->calculate end End calculate->end

Caption: Experimental workflow for surface modification and analysis.

G surface Film Surface Properties amino Amino Silanes (e.g., APTES) inc_energy Increases Surface Energy & Hydrophilicity amino->inc_energy alkyl Alkyl Silanes (e.g., C18) dec_energy Lowers Surface Energy & Increases Hydrophobicity alkyl->dec_energy fluoro Fluorinated Silanes (e.g., FAS-17) drastic_dec Drastically Lowers Surface Energy fluoro->drastic_dec low_wca Low Water Contact Angle inc_energy->low_wca high_wca High Water Contact Angle dec_energy->high_wca vhigh_wca Very High Water Contact Angle & Oleophobicity drastic_dec->vhigh_wca

Caption: Effect of different siloxane chemistries on surface properties.

References

Safety Operating Guide

Proper Disposal of 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical responsibly.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards and to use appropriate personal protective equipment (PPE). The substance is known to cause skin and serious eye irritation.[1][2]

Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical goggles. Contact lenses should not be worn.[1]
Hand Protection Neoprene or nitrile rubber gloves.[1]
Skin and Body Wear suitable protective clothing to avoid skin contact.[1][2]
Respiratory In case of vapor or mist, use a NIOSH-certified organic vapor respirator.[1]

Always handle the chemical in a well-ventilated area, preferably with local exhaust or general room ventilation, to prevent the accumulation of vapors.[1][3] An emergency eye wash fountain and safety shower should be readily accessible.[1]

Spill Management and Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Experimental Protocol for Spill Cleanup:

  • Evacuate Unnecessary Personnel: Clear the area of all individuals not involved in the cleanup process.[1][3]

  • Ensure Proper Ventilation: Maintain good ventilation in the area of the spill.

  • Contain the Spill: Use an absorbent, inert material to collect the spilled chemical.[1]

  • Collect the Absorbed Material: Carefully sweep or shovel the material into a suitable, labeled container for disposal.[1]

  • Decontaminate the Area: Wash the spill area thoroughly.

  • Dispose of Contaminated Materials: All contaminated materials, including absorbent and cleaning supplies, must be disposed of as hazardous waste according to local and national regulations.

Disposal Procedures

The primary recommended method for the disposal of this compound is incineration.[1] However, all disposal practices must strictly adhere to local, state, and federal regulations.

Step-by-Step Disposal Plan:

  • Waste Identification: Clearly label the waste container with the chemical name: this compound.

  • Containerization: Store the waste chemical in a tightly closed, compatible container.[1] Before disposing of a used container, ensure it is completely empty.[2]

  • Engage a Licensed Waste Disposal Company: The disposal must be entrusted to a licensed and qualified hazardous waste management company.[2]

  • Regulatory Compliance: Ensure that the disposal method complies with all applicable local and national environmental regulations.[1][2] Avoid releasing the chemical into the environment, and prevent it from entering sewers or public waters.[1]

Logical Flow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start cluster_assessment Waste Assessment cluster_pure Pure/Uncontaminated cluster_contaminated Contaminated cluster_disposal Final Disposal start Disposal of This compound assess_waste Is the waste contaminated? start->assess_waste pure_waste Collect in a labeled, sealed container assess_waste->pure_waste No cont_waste Collect contaminated debris (e.g., absorbents) in a labeled, sealed container assess_waste->cont_waste Yes disposal_co Transfer to a licensed waste disposal company pure_waste->disposal_co cont_waste->disposal_co incinerate Recommended Method: Incineration disposal_co->incinerate regulations Ensure compliance with local/national regulations disposal_co->regulations

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane

This guide provides crucial safety, handling, and disposal information for laboratory professionals working with this compound (CAS No. 5931-17-9). Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment.

Hazard Summary

This compound is classified as causing serious eye irritation.[1][2][3] It may also cause skin and respiratory tract irritation.[1][2][3] Exposure to high temperatures or open flames can lead to the development of irritating fumes and organic acid vapors.[1][3]

Hazard Classification:

  • GHS Signal Word: Warning[1][2][3]

  • Hazard Statement: H319 - Causes serious eye irritation.[1][2][3]

  • Potential Health Effects:

    • Eye Contact: Causes serious eye irritation.[1][3]

    • Skin Contact: May cause skin irritation.[1][2][3]

    • Inhalation: May cause irritation to the respiratory tract, with potential symptoms including coughing, headache, and nausea.[1][3][4]

    • Ingestion: No specific information available.[1][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required equipment based on safety data sheet recommendations.

Protection Type Specification Rationale & Source
Eye Protection Chemical goggles.To prevent serious eye irritation. Contact lenses should not be worn when handling this chemical.[1]
Hand Protection Neoprene or nitrile rubber gloves.To protect skin from potential irritation.[1]
Respiratory Protection NIOSH-certified organic vapor respirator (black cartridge).Required to prevent respiratory tract irritation from vapors and mists.[1][3][4]
Skin and Body Protection Suitable protective clothing (e.g., lab coat).To prevent skin contact.[1]

Operational and Disposal Plans

A systematic approach to handling, storage, and disposal is essential for safe laboratory operations.

Handling Workflow Diagram

The following diagram outlines the standard operating procedure for handling this compound from initial preparation to final disposal.

G Workflow for Handling this compound cluster_prep Preparation Phase cluster_handling Handling & Use Phase cluster_disposal Post-Handling & Disposal Phase cluster_spill Contingency: Spill Response A 1. Review SDS B 2. Ensure Engineering Controls (Fume Hood / Local Exhaust) A->B C 3. Don Required PPE B->C D 4. Obtain Chemical (Store away from heat & incompatibles) C->D Proceed to Handling E 5. Perform Experiment (Avoid generating vapor/mist) D->E F 6. Wash Hands After Handling E->F S1 Evacuate Area E->S1 If Spill Occurs G 7. Clean Up Workspace F->G Proceed to Cleanup H 8. Segregate Waste G->H I 9. Dispose of Waste (Incineration or via licensed company) H->I S2 Don Full PPE S1->S2 S3 Contain Spill with Absorbent Material S2->S3 S4 Collect and Place in Waste Container S3->S4

Caption: Logical workflow for safe handling of this compound.

Step-by-Step Operational Plan

1. Engineering Controls:

  • Always handle this chemical within a well-ventilated area.[1]

  • Use local exhaust ventilation or a chemical fume hood to prevent the accumulation of vapors.[1][4]

  • Ensure that emergency eye wash fountains and safety showers are immediately accessible in the vicinity of potential exposure.[1]

2. Safe Handling Practices:

  • Avoid all contact with eyes and skin.[1] Do not breathe vapors or mist.[1]

  • Wash hands and other exposed areas thoroughly with mild soap and water after handling and before eating, drinking, or smoking.[1][2]

  • Wash contaminated clothing before reuse.[1][4]

3. Storage:

  • Keep the container tightly closed and stored in a sealed container.[1][3][4]

  • Store in a cool, well-ventilated area away from heat sources.[1][3][4]

  • Incompatible Materials: Avoid contact with acids, alcohols, oxidizing agents, and peroxides.[1][3][4]

Emergency Procedures

1. First Aid Measures:

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes.[1] Remove contact lenses if present and easy to do, and continue rinsing. Seek immediate medical attention.[1]

  • Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical advice.[1][2]

  • Ingestion: Never give anything by mouth to an unconscious person. Seek medical advice/attention.[1]

2. Spill Response:

  • Evacuate unnecessary personnel from the area.[1][3]

  • Ensure the cleanup crew is equipped with the proper personal protective equipment.[1][3]

  • Clean up spills as soon as possible using an inert absorbent material.[1]

  • Collect the spilled material and absorbent into an appropriate container for disposal.[1]

  • Prevent the spill from entering sewers or public waters.[1][3]

Disposal Plan
  • Waste disposal must be conducted in accordance with all local, state, and national regulations.[1][3][4]

  • The material may be incinerated by a licensed waste disposal company.[1][3][4]

  • Avoid releasing the chemical into the environment.[1][3][4]

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound.

Property Value Source
Molecular Formula C₁₂H₃₀O₃Si₂[1][5]
Molecular Weight 278.54 g/mol [5]
Appearance Colorless clear liquid[6]
Density 0.93 g/mL[5]
Boiling Point 148-150 °C @ 2 mmHg[5]
Flash Point 110 °C[5]
Refractive Index 1.4526 @ 20°C[5]

Disclaimer: This guide is intended for informational purposes and is based on publicly available safety data sheets. It is not a substitute for a comprehensive risk assessment. Always consult the original Safety Data Sheet (SDS) before handling any chemical and adhere to all institutional safety protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.